molecular formula C7H6FNO3 B1445188 2-Fluoro-5-methoxynicotinic acid CAS No. 1215868-59-9

2-Fluoro-5-methoxynicotinic acid

Cat. No.: B1445188
CAS No.: 1215868-59-9
M. Wt: 171.13 g/mol
InChI Key: RHBBSNSDEXAPHH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxynicotinic acid is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBBSNSDEXAPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-5-methoxynicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid: Properties, Reactivity, and Applications

Executive Summary

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic architecture, derived from the interplay of an electron-withdrawing fluorine atom and an electron-donating methoxy group on a pyridine scaffold, imparts distinct chemical properties that are strategically exploited in modern drug discovery. This guide provides a comprehensive overview of its core chemical properties, reactivity, synthetic utility, and safety considerations, tailored for researchers and drug development professionals.

Molecular Overview and Structural Attributes

At its core, this compound is a pyridine ring substituted at the 3-position with a carboxylic acid group. The key to its utility lies in the specific placement of the fluoro and methoxy substituents.

  • Pyridine Ring: The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, influences its aromatic reactivity.[1]

  • 2-Fluoro Substituent: The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect. This has several critical consequences:

    • It increases the acidity of the adjacent carboxylic acid.[1]

    • It can enhance metabolic stability by strengthening the C-F bond against enzymatic cleavage.[1]

    • It modulates the molecule's conformation and binding interactions with biological targets.[1]

  • 5-Methoxy Substituent: The methoxy group at the 5-position acts as an electron-donating group through resonance, partially counteracting the withdrawing effects of the fluorine and ring nitrogen.[1]

This precise electronic balance governs the molecule's reactivity, allowing for selective chemical transformations and making it a versatile scaffold for building complex molecular architectures.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 884494-82-0[2][3]
Molecular Formula C₇H₆FNO₃[2][3]
Molecular Weight 171.13 g/mol [2][3]
Density 1.4 ± 0.1 g/cm³[3]
Boiling Point 283.7°C at 760 mmHg[3]
Flash Point 125.4 ± 25.9 °C[3]
Appearance White to off-white solidN/A
pKa The electron-withdrawing fluorine influences the pKa of the carboxylic acid, increasing its acidity.[1][1]
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols.N/A

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its carboxylic acid function, which serves as a primary handle for derivatization.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes nucleophilic acyl substitution, making it an ideal point for conjugation and molecular elaboration.[1]

  • Amidation: Formation of amides is arguably the most critical reaction for this building block in medicinal chemistry. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole), facilitate efficient amide bond formation with a wide range of primary and secondary amines under mild conditions.

  • Esterification: Standard methods, including Fischer-Speier esterification (acid catalysis with an alcohol), can be employed to produce corresponding esters.[1] These esters can serve as prodrugs or intermediates for further transformations.

A 2-Fluoro-5-methoxy- nicotinic acid B Amides A->B Amine (R-NH2) Coupling Reagents (HATU) C Esters A->C Alcohol (R-OH) Acid Catalyst

Caption: Key reaction pathways for this compound.

Reactivity of the Pyridine Ring

While the carboxylic acid is the most common reaction site, the pyridine ring itself can participate in reactions. The electronic nature of the ring, influenced by the substituents, dictates its susceptibility to nucleophilic or electrophilic attack. The fluorine at the 2-position is a potential leaving group for nucleophilic aromatic substitution (SNA) reactions, although this typically requires harsh conditions or activation by strong electron-withdrawing groups.

Experimental Protocol: HATU-Mediated Amidation

This protocol describes a robust and widely applicable method for coupling this compound with a generic primary amine.

Rationale: The use of HATU as a coupling agent is favored for its high efficiency, rapid reaction times, and minimization of side reactions, particularly racemization in chiral substrates. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt byproduct.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DMF.

  • Activation & Coupling: To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

start Dissolve Acid & Amine in Anhydrous DMF step2 Add DIPEA & HATU Stir at Room Temp start->step2 step3 Monitor by TLC/LC-MS step2->step3 step4 Aqueous Work-up (EtOAc, NaHCO3, Brine) step3->step4 Reaction Complete step5 Dry & Concentrate step4->step5 step6 Purify via Flash Chromatography step5->step6 end Characterize Product (NMR, MS) step6->end

Caption: Workflow for a typical HATU-mediated amidation reaction.

Applications in Medicinal Chemistry

This compound is a valuable building block for creating novel molecules with potential biological activity.[1] Its utility stems from the ability to introduce the 2-fluoro-5-methoxypyridinyl moiety into a larger molecular scaffold. While specific examples for this exact molecule are proprietary or in early-stage development, analogous structures like 2-fluoro-5-methylbenzoic acid are used to synthesize potent and selective kinase inhibitors and adenylyl cyclase 1 (AC1) inhibitors for treating chronic pain.[4] The incorporation of the fluorinated pyridine motif can confer several advantages:

  • Improved Potency: The specific electronic and steric profile can lead to enhanced binding affinity with protein targets.

  • Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[1]

  • Modulated Physicochemical Properties: Fluorine substitution can impact lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6] Avoid breathing dust and avoid contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6][7]

    • Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[6][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

  • Benchchem. (n.d.). This compound | 1215868-59-9.
  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]

  • Capot Chemical. (2013, August 28). MSDS of 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]

Sources

2-Fluoro-5-methoxynicotinic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid CAS Number: 1215868-59-9

Executive Summary

This compound is a highly functionalized pyridine derivative recognized within the scientific community as a specialized building block for organic synthesis.[1] Its strategic importance is rooted in the unique combination of a pyridine core, a carboxylic acid handle, and the synergistic electronic effects of its fluoro and methoxy substituents. This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, tailored for researchers and professionals in medicinal chemistry and drug development. The interplay between the electron-withdrawing fluorine atom at the 2-position and the electron-donating methoxy group at the 5-position establishes a distinct electronic profile on the pyridine ring, governing its reactivity and utility in the synthesis of complex molecular architectures.[1]

Physicochemical and Structural Properties

The defining feature of this compound is its substituted pyridine ring. The nitrogen atom makes the ring electron-deficient relative to benzene, and this effect is further modulated by the substituents.[2] The fluorine atom at the C-2 position acts as a strong electron-withdrawing group via induction, while the methoxy group at the C-5 position donates electron density through resonance.[1][2] This electronic balance is critical to its chemical behavior and its function in larger molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1215868-59-9[1][2][3]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [3]
IUPAC Name This compound[3]
Physical Form Solid[3]
Purity ≥99% (Typical)[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Data not publicly available
pKa Data not publicly available*

*The strong inductive effect of the 2-fluoro substituent is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to unsubstituted nicotinic acid.[1][2]

Synthesis and Chemical Reactivity

Synthetic Pathways
Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid group and the electronic nature of the substituted pyridine ring.

  • Nucleophilic Acyl Substitution : The carboxylic acid moiety is the primary site for chemical modification.[2] It readily undergoes activation and subsequent reaction with nucleophiles like amines, alcohols, or thiols to form amides, esters, and thioesters, respectively. This is the most common and vital transformation for integrating this scaffold into larger drug candidates.[2]

  • Influence of Substituents : The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and potentially allowing for milder reaction conditions for transformations like amide coupling.[2] The pyridine nitrogen's basicity is also reduced by the adjacent fluorine atom.[1]

Below is a diagram illustrating the primary reaction pathways for this molecule.

G Diagram 1: Key Reaction Pathways A 2-Fluoro-5-methoxy- nicotinic acid B Activated Intermediate (e.g., Acyl Chloride, Active Ester) A->B Activation (SOCl₂, HATU, etc.) C Amide Product B->C + Amine (R-NH₂) (Nucleophilic Acyl Substitution) D Ester Product B->D + Alcohol (R-OH) (Nucleophilic Acyl Substitution)

Caption: Key reactions involving the carboxylic acid group.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for their synthesis.[1] The strategic incorporation of fluorine and a methoxy group is a well-established tactic in medicinal chemistry to optimize drug properties.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[2] Incorporating a fluorinated pyridine moiety can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

  • Target Binding Interactions : Fluorine is a unique bioisostere for a hydrogen atom but possesses high electronegativity. It can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[1]

  • Modulation of Physicochemical Properties : The introduction of fluorine can influence a molecule's acidity, basicity, and lipophilicity, all of which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

This building block is therefore highly valued for constructing libraries of novel compounds for screening against various biological targets, from kinases to receptors and enzymes.

Experimental Protocols

The most frequent application of this molecule is in amide bond formation. The following is a representative, field-proven protocol for an amide coupling reaction using HATU, a common and efficient coupling reagent.

Representative Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize an amide by coupling this compound with a generic primary amine (e.g., benzylamine).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine), Anhydrous MgSO₄

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound.

  • Dissolution: Add anhydrous DMF to dissolve the acid completely.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (1x).

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.

G Diagram 2: Amide Coupling Experimental Workflow A 1. Dissolve Acid in Anhydrous DMF B 2. Add Amine (1.1 eq) and HATU (1.2 eq) A->B C 3. Add DIPEA (3.0 eq) Stir at RT B->C D 4. Monitor by TLC/LC-MS (2-4 hours) C->D E 5. Work-up: Dilute, Wash, Dry D->E Reaction Complete F 6. Purify: Column Chromatography E->F G Pure Amide Product F->G

Caption: A typical workflow for synthesizing amides.

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for CAS 1215868-59-9 is not publicly available. The information below is based on structurally related fluorinated aromatic carboxylic acids and is for guidance only. Always consult the SDS provided by the supplier before handling this chemical.

  • General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Supplier data recommends storage at 2-8°C.[3]

Table 2: Anticipated Hazard Profile (Based on Analogous Compounds)

Hazard ClassPictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation

Conclusion

This compound (CAS: 1215868-59-9) is a valuable and strategically designed chemical intermediate. Its utility in modern drug discovery is derived from the synergistic effects of its fluoro and methoxy substituents on a reactive pyridine scaffold. While detailed public data on its physical properties and synthesis are sparse, its primary application in forming stable, biologically relevant amide linkages is well-understood. For researchers aiming to leverage the benefits of fluorination to enhance metabolic stability and binding interactions, this compound represents a key building block for creating next-generation therapeutics.

References

  • Appchem. (n.d.). This compound | 1215868-59-9 | C7H6FNO3. Retrieved from Appchem. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from PubChem. [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Chemistry

2-Fluoro-5-methoxynicotinic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring functionalized with a fluorine atom, a methoxy group, and a carboxylic acid, offers a unique combination of electronic and steric properties. The strategic placement of these functional groups provides a versatile scaffold for the synthesis of more complex molecules with tailored biological activities and material properties.[1]

The pyridine core is a common motif in numerous pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[1] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby prolonging the therapeutic effect of a drug.[1] Furthermore, the high electronegativity of fluorine can alter the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions.[1]

The methoxy group, an electron-donating substituent, provides a counterbalance to the electron-withdrawing nature of the fluorine atom, creating a unique electronic distribution within the pyridine ring that influences its reactivity.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The table below summarizes key properties, including data for a closely related isomer, 5-fluoro-2-methoxynicotinic acid, for comparative purposes.

PropertyThis compound5-Fluoro-2-methoxynicotinic acid (Isomer for Comparison)
CAS Number 1215868-59-9[2]884494-82-0[3]
Molecular Formula C₇H₆FNO₃[2]C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [2]171.13 g/mol [3]
Boiling Point Not available283.7 °C at 760 mmHg[3]
Density Not available1.4 g/cm³[3]
XLogP3 Not available0.8[3]

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The fluorine atom at the 2-position and the carboxylic acid at the 3-position are key reactive sites, while the methoxy group at the 5-position modulates the electronic properties of the ring.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, often starting from more readily available pyridine derivatives. A plausible synthetic route involves the initial preparation of a key intermediate, 2-chloro-5-fluoronicotinic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Part 1: Synthesis of 2-Chloro-5-fluoronicotinic Acid Intermediate

A method for the preparation of 2-chloro-5-fluoronicotinate and its subsequent hydrolysis to the corresponding acid has been described.[4] This process involves the selective removal of a chlorine atom from a 2,6-dichloro-5-fluoro-nicotinic acid derivative.

Experimental Protocol (Adapted from Patent CN100355732C):

  • Selective Dechlorination:

    • Reactants: 2,6-dichloro-5-fluoro-nicotinic acid methyl ester, triethylamine, and a catalyst such as Raney's nickel.[4]

    • Solvent: Ethyl acetate.[4]

    • Procedure: A solution of 2,6-dichloro-5-fluoro-nicotinic acid methyl ester in ethyl acetate is treated with triethylamine and Raney's nickel. The mixture is hydrogenated under pressure at a controlled temperature (e.g., 40 °C) for several hours.[4]

    • Work-up: After the reaction, the catalyst is removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield methyl 2-chloro-5-fluoronicotinate.[4]

  • Hydrolysis:

    • Reactants: Methyl 2-chloro-5-fluoronicotinate and a base such as lithium hydroxide.[4]

    • Solvent: A mixture of methanol and water.[4]

    • Procedure: The methyl ester is dissolved in a methanol/water mixture, and lithium hydroxide is added. The reaction is stirred at room temperature for approximately one hour.[4]

    • Work-up: The reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to a pH of 5-6. The methanol is removed under reduced pressure, and the resulting aqueous solution can be further processed to isolate the 2-chloro-5-fluoronicotinic acid.[4]

Part 2: Nucleophilic Aromatic Substitution for Methoxylation

The conversion of the 2-chloro intermediate to the final this compound product involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a nucleophile, in this case, a methoxide source.

Conceptual Experimental Protocol:

  • Reaction Setup:

    • Reactants: 2-chloro-5-fluoronicotinic acid and a source of methoxide, such as sodium methoxide.

    • Solvent: A suitable polar aprotic solvent like methanol or dimethylformamide (DMF).

    • Procedure: 2-chloro-5-fluoronicotinic acid is dissolved in the chosen solvent. A solution of sodium methoxide is then added, and the reaction mixture is heated to an appropriate temperature (e.g., reflux) for a sufficient period to ensure complete conversion. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Procedure: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to yield pure this compound.

Synthesis_Workflow Start 2,6-dichloro-5-fluoro-nicotinic acid methyl ester Step1 Selective Dechlorination (H2, Raney Ni, Et3N, EtOAc) Start->Step1 Intermediate Methyl 2-chloro-5-fluoronicotinate Step1->Intermediate Step2 Hydrolysis (LiOH, MeOH/H2O) Intermediate->Step2 Intermediate2 2-Chloro-5-fluoronicotinic acid Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (NaOMe, MeOH or DMF) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methoxy group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine, methoxy, and carboxylic acid substituents.

  • Aromatic Protons: Two signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The proton at the 4-position will likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at the 6-position. The proton at the 6-position is expected to be a doublet.

  • Methoxy Protons: A singlet in the upfield region (around 3.9-4.1 ppm) corresponding to the three protons of the methoxy group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, characteristic of a carboxylic acid proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six distinct signals for the carbons of the pyridine ring. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The chemical shifts will be influenced by the attached substituents.

  • Carbonyl Carbon: A signal in the downfield region (typically >160 ppm) corresponding to the carboxylic acid carbonyl carbon.

  • Methoxy Carbon: A signal in the upfield region corresponding to the carbon of the methoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydroxyl group of a carboxylic acid.[5]

  • C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region for the aromatic C-H bonds and below 3000 cm⁻¹ for the methoxy C-H bonds.[5]

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[1]

  • C=C and C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region characteristic of the pyridine ring.

  • C-F Stretch: An absorption band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (171.13 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxylic acid group as CO₂. The presence of the fluorine and methoxy groups will also influence the fragmentation pattern, providing further structural information.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] The unique combination of its functional groups allows for its incorporation into larger molecular scaffolds to modulate their properties and enhance their therapeutic potential.

Derivatives of fluorinated nicotinic acids have been investigated for a variety of applications, including:

  • Oncology: As components of small molecule inhibitors targeting key signaling pathways in cancer cells.

  • Neuroscience: In the development of ligands for receptors in the central nervous system.

  • Infectious Diseases: As scaffolds for the synthesis of novel antibacterial and antiviral agents.

The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the formation of amides and esters to create prodrugs or to attach the molecule to other pharmacophores.[1] The fluorinated pyridine core contributes to improved metabolic stability and can enhance the binding affinity of the final compound to its biological target.[1]

Conclusion

This compound is a key heterocyclic building block with significant potential in drug discovery and materials science. Its unique molecular structure, characterized by the strategic placement of fluoro, methoxy, and carboxylic acid functional groups, provides a versatile platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its expected spectroscopic characteristics. As research into fluorinated organic compounds continues to expand, the importance of versatile building blocks like this compound is set to grow, paving the way for the development of next-generation therapeutics and advanced materials.

References

  • This compound | 1215868-59-9 | C7H6FNO3 | Appchem. (URL: [Link])

  • 3 - Supporting Information. The Royal Society of Chemistry. (URL: not available)
  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

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  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
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  • Table of Characteristic IR Absorptions. (URL: [Link])

  • US3027380A - Process for preparing 5-fluoronicotinic acid - Google P
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  • US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)
  • CN115433122A - Preparation method of 6-fluoronicotinic acid - Google P
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A Technical Guide to the Synthesis of 2-Fluoro-5-methoxynicotinic Acid: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a viable synthetic pathway for 2-fluoro-5-methoxynicotinic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, where the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document details the strategic considerations, step-by-step experimental protocols, and the underlying chemical principles for the synthesis of this key intermediate.

Strategic Overview: A Multi-step Approach from a Readily Available Precursor

The synthesis of this compound is most effectively approached through a multi-step pathway starting from a commercially available, functionalized pyridine. The chosen strategy focuses on the sequential introduction of the required substituents onto the pyridine ring, leveraging well-established and robust chemical transformations. The overall synthetic workflow is depicted below.

Synthetic_Workflow A 2-Amino-5-methoxypyridine (Starting Material) B 2-Bromo-5-methoxypyridine (Intermediate 1) A->B Step 1: Sandmeyer Bromination C 2-Bromo-5-methoxynicotinic acid (Intermediate 2) B->C Step 2: Directed Ortho-metalation & Carboxylation D This compound (Target Molecule) C->D Step 3: Halogen Exchange Fluorination

Caption: Overall synthetic strategy for this compound.

This guide will elaborate on each of these critical steps, providing detailed protocols and expert insights into the rationale behind the chosen conditions.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-5-methoxypyridine

The initial step in this synthetic sequence is the conversion of a readily available starting material, 2-amino-5-methoxypyridine, into the pivotal intermediate, 2-bromo-5-methoxypyridine. This transformation is achieved via a Sandmeyer-type reaction, which is a reliable method for introducing a halide onto an aromatic ring via a diazonium salt.

Causality Behind Experimental Choices:

The Sandmeyer reaction is chosen for its high efficiency in replacing an amino group with a bromide. The reaction proceeds through the formation of a diazonium salt intermediate under cold, acidic conditions, which is then decomposed in the presence of a copper(I) bromide catalyst (generated in situ or added). The use of hydrobromic acid serves as both the acid and the bromide source. The reaction is performed at low temperatures (typically below 0°C) to ensure the stability of the diazonium salt intermediate.

Experimental Protocol: Sandmeyer Bromination

A detailed protocol for the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine is as follows:

  • Diazotization: 2-Amino-5-methoxypyridine (14.8 g) is dissolved in 60% hydrobromic acid (150 ml) and the solution is cooled to -10°C in an ice-salt bath.[1]

  • Bromine Addition: Bromine (47.47 g) is added dropwise to the stirred solution, maintaining the temperature below -5°C.[1]

  • Nitrite Addition: A solution of sodium nitrite (20.53 g) in water (40 ml) is then added dropwise to the resulting yellow suspension, ensuring the reaction temperature does not exceed -5°C.[1]

  • Warming and Quenching: The reaction mixture is allowed to stir and warm to room temperature over a period of 30 minutes, after which it is cooled back to 0°C.[1] A solution of sodium hydroxide (120 g) in water (100 ml) is then slowly added to neutralize the excess acid.[1]

  • Extraction and Purification: The mixture is thoroughly extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel, eluting with dichloromethane, to yield 2-bromo-5-methoxypyridine as a yellow oil.[1][2]

Parameter Value Reference
Starting Material2-Amino-5-methoxypyridine[1]
Key ReagentsHBr, Br₂, NaNO₂[1]
Temperature-10°C to 0°C[1]
Typical Yield~63%[1][2]
Product2-Bromo-5-methoxypyridine[1][2][3][4]

Part 2: Introduction of the Carboxylic Acid Moiety

With the 2-bromo-5-methoxypyridine intermediate in hand, the next critical step is the introduction of the carboxylic acid group at the 3-position. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with carbon dioxide.

Causality Behind Experimental Choices:

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In this case, the methoxy group at the 5-position is not a strong directing group for lithiation. However, the bromine at the 2-position can facilitate lithiation at the adjacent 3-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to prevent side reactions, such as nucleophilic attack on the pyridine ring. The reaction is quenched with solid carbon dioxide (dry ice), which acts as an electrophile to install the carboxylate group.

Experimental Protocol: Directed Ortho-metalation and Carboxylation

Note: The following protocol is a general procedure adapted for this specific substrate based on established methods for pyridine lithiation.

  • Reaction Setup: A solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen) and cooled to -78°C.

  • Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the reaction mixture, maintaining the temperature at -78°C. The mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified to a pH of approximately 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromo-5-methoxynicotinic acid.

Parameter Value
Starting Material2-Bromo-5-methoxypyridine
Key ReagentsLDA, CO₂ (dry ice)
SolventAnhydrous THF
Temperature-78°C
Product2-Bromo-5-methoxynicotinic acid

digraph "Lithiation_Carboxylation" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

A[label="2-Bromo-5-methoxypyridine"]; B[label="LDA, THF, -78°C"]; C [label="3-Lithio-2-bromo-5-methoxypyridine\n(Intermediate)"]; D [label="1. CO₂ (dry ice)\n2. H₃O⁺"]; E [label="2-Bromo-5-methoxynicotinic acid"];

A -> C [label=" Deprotonation "]; B -> C [style=invis]; C -> E [label=" Carboxylation & Protonation "]; D -> E [style=invis]; }

Caption: Workflow for the synthesis of 2-Bromo-5-methoxynicotinic acid.

Part 3: The Final Fluorination Step

The final transformation to obtain the target molecule, this compound, involves a halogen exchange reaction to replace the bromine atom at the 2-position with fluorine. This can be a challenging step due to the electron-deficient nature of the pyridine ring.

Causality Behind Experimental Choices:

A nucleophilic aromatic substitution (SNAAr) reaction is the most common approach for this type of transformation. However, the reactivity of aryl halides towards nucleophilic substitution is generally low. To facilitate this, high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed. A source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), is used. The efficiency of the reaction can often be improved by the use of a phase-transfer catalyst, such as a quaternary ammonium salt, or by using spray-dried KF which has a higher surface area and reactivity.

Experimental Protocol: Halogen Exchange Fluorination

Note: This is a representative protocol for aromatic fluorination and may require optimization for this specific substrate.

  • Reaction Setup: 2-Bromo-5-methoxynicotinic acid (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) are combined in a flask with a polar aprotic solvent such as DMF or DMSO.

  • Heating: The reaction mixture is heated to a high temperature (typically 120-150°C) and stirred for several hours. The progress of the reaction should be monitored by a suitable technique such as HPLC or TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with hydrochloric acid. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Parameter Value
Starting Material2-Bromo-5-methoxynicotinic acid
Key ReagentsKF or CsF, Phase-transfer catalyst
SolventDMF or DMSO
Temperature120-150°C
ProductThis compound

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of this compound. By starting with the readily available 2-amino-5-methoxypyridine, this key building block for drug discovery can be synthesized in three main steps. While the protocols provided are based on well-established chemical principles and analogous reactions, optimization of reaction conditions for the lithiation and fluorination steps may be necessary to achieve maximal yields for this specific target molecule. The development of more efficient and milder fluorination methods continues to be an active area of research and may provide alternative routes to this and other valuable fluorinated heterocycles in the future.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gillard, R. J., et al. (2015). The expanding role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 7(12), 1573-1593.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1996). The Directed Ortho Metalation Reaction. A Review of the Last Decade. Advances in Heterocyclic Chemistry, 66, 1-135.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • J&K Scientific. (n.d.). 2-Chloro-5-methoxynicotinic acid. Retrieved from [Link]

  • U.S. Patent No. 3,027,380. (1962). Process for preparing 5-fluoronicotinic acid. Google Patents.

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discovery of 2-Fluoro-5-methoxynicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-Fluoro-5-methoxynicotinic Acid for Drug Discovery

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The this compound core, a functionalized pyridine derivative, represents a particularly valuable building block for the construction of novel therapeutics. Its pre-functionalized nature, featuring a reactive carboxylic acid handle and an activatable C2-fluoro substituent, allows for rapid and divergent derivatization. This guide provides a comprehensive overview of the synthesis of the core scaffold and details robust, field-proven protocols for its subsequent modification, aimed at researchers and scientists in drug development. We will explore the underlying chemical principles, explain the causality behind experimental choices, and present a framework for generating diverse chemical libraries based on this promising scaffold.

The Strategic Value of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding. The introduction of a fluorine atom can profoundly and beneficially alter a molecule's properties.[1][4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of metabolic oxidation, thereby increasing a drug's half-life.[1]

The this compound scaffold (CAS 1215868-59-9) is an exemplary building block that harnesses these advantages.[5] It possesses three key features for drug design:

  • A Carboxylic Acid Group: This serves as a primary and versatile point for modification, most commonly through amide bond formation, to explore interactions with target proteins.

  • A 2-Fluoro Substituent: The fluorine atom not only imparts the classic benefits of fluorination but also activates the C2 position for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups.[6][7]

  • A 5-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing both reactivity and potential biological activity.

This guide will first detail a practical synthetic route to the core scaffold and then explore the two primary avenues for derivatization.

Logical_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Library Generation Start Commercially Available Precursors Core_Scaffold This compound Start->Core_Scaffold Multi-step Synthesis Amide_Coupling Amide Coupling at COOH Core_Scaffold->Amide_Coupling Strategy A SNAr SNAr at C2-Fluorine Core_Scaffold->SNAr Strategy B Library Diverse Compound Library Amide_Coupling->Library SNAr->Library

Figure 1: High-level workflow for the .

Synthesis of the Core Scaffold: this compound

The synthesis of multi-substituted pyridines requires careful control of regioselectivity.[5] A robust pathway to the target scaffold can be envisioned starting from a readily available, differentially halogenated precursor, such as 2,6-dichloro-5-fluoronicotinic acid, which itself is accessible through established routes.[8][9] The strategy relies on the selective nucleophilic substitution of the more reactive 6-chloro position, followed by hydrolysis.

Core_Synthesis A 2,6-Dichloro-5-fluoronicotinic acid B Methyl 2,6-dichloro-5-fluoronicotinate A->B 1. SOCl₂ 2. MeOH C Methyl 2-chloro-5-fluoro-6-methoxynicotinate B->C NaOMe, MeOH (Selective SNAr) D Methyl 2-fluoro-5-methoxynicotinate C->D Catalytic Hydrogenation (Dechlorination) E This compound D->E LiOH, H₂O/THF (Saponification)

Figure 2: Proposed synthetic pathway to the this compound core.

Detailed Experimental Protocol: Synthesis of the Core

Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid

  • To a stirred suspension of 2,6-dichloro-5-fluoronicotinic acid (1.0 equiv) in toluene (5 mL/g) at 0 °C, add thionyl chloride (1.5 equiv) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Warm the mixture to 80 °C and stir for 3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the reaction to ambient temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Dissolve the crude acid chloride in methanol (10 mL/g) at 0 °C and stir for 1 hour.

  • Concentrate the solution in vacuo and purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford Methyl 2,6-dichloro-5-fluoronicotinate.

Causality: The conversion to the acid chloride is necessary to facilitate esterification with methanol. DMF acts as a catalyst for the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.

Step 2: Selective Methoxylation

  • To a solution of Methyl 2,6-dichloro-5-fluoronicotinate (1.0 equiv) in anhydrous methanol (15 mL/g), add sodium methoxide (1.1 equiv, 25 wt% solution in methanol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography to yield Methyl 2-chloro-5-fluoro-6-methoxynicotinate.

Causality: The C6 position is more electron-deficient and sterically accessible than the C2 position, leading to a highly selective SNAr with the methoxide nucleophile. Using a slight excess of sodium methoxide ensures complete conversion.

Step 3: Catalytic Dechlorination

  • Dissolve Methyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 equiv) in methanol (20 mL/g).

  • Add Palladium on Carbon (10% Pd, 0.1 equiv) and triethylamine (2.0 equiv).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir vigorously at room temperature for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate to yield the crude Methyl 2-fluoro-5-methoxynicotinate, which can often be used directly in the next step.

Causality: Palladium-catalyzed hydrogenation is a standard and effective method for the selective removal of aryl chlorides without affecting the more robust aryl fluoride bond.[5] Triethylamine is added to neutralize the HCl generated during the reaction.

Step 4: Saponification

  • Dissolve the crude Methyl 2-fluoro-5-methoxynicotinate (1.0 equiv) in a mixture of THF and water (3:1, 10 mL/g).

  • Add lithium hydroxide monohydrate (2.0 equiv) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH ~3 with 1N HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.[10]

Causality: Saponification (base-mediated ester hydrolysis) is a standard deprotection step. Lithium hydroxide is often preferred as it can minimize side reactions compared to sodium or potassium hydroxide.

Key Derivatization Strategies

The synthesized core scaffold provides two orthogonal handles for diversification, allowing for the systematic exploration of chemical space.

Derivatization_Pathways cluster_A Strategy A: Amide Coupling cluster_B Strategy B: SNAr at C2 Core This compound Amide Amide Derivatives Core->Amide R-NH₂, Coupling Agents (EDCI, HOBt, DIEA) SNAr 2-Substituted Derivatives Core->SNAr Nu-H (R₂NH, ROH, RSH) Base (e.g., K₂CO₃)

Figure 3: Primary derivatization pathways from the core scaffold.

Strategy A: Carboxylic Acid Modification via Amide Coupling

This is the most common strategy for derivatizing carboxylic acids in drug discovery. The process involves activating the carboxylic acid, followed by reaction with a primary or secondary amine.

General Protocol: Amide Bond Formation

  • Dissolve this compound (1.0 equiv) in anhydrous DMF (10 mL/g).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv) and N,N-Diisopropylethylamine (DIEA) (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (1.1 equiv) and continue stirring at room temperature for 12-18 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to yield the target amide.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Strategy B: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the excellent leaving group ability of fluoride, makes the C2 position highly susceptible to SNAr.[6][7]

General Protocol: SNAr with an Amine Nucleophile

  • In a sealed vial, combine the methyl ester of the core scaffold (Methyl 2-fluoro-5-methoxynicotinate, 1.0 equiv), the desired amine (1.5 equiv), and potassium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) (10 mL/g).

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting ester can then be saponified using the previously described protocol (Section 2, Step 4) to yield the final acid derivative.

Causality: The reaction is performed on the ester to prevent the free carboxylic acid from interfering with the basic reaction conditions. A polar aprotic solvent like DMSO is used to dissolve the reagents and accelerate the SNAr rate. Potassium carbonate acts as the base to deprotonate the amine nucleophile.

Data Summary Table

The following table summarizes the key transformations and provides expected yields based on literature precedents for similar reactions.

Step Transformation Key Reagents Typical Yield
1EsterificationSOCl₂, MeOH85-95%
2Selective MethoxylationNaOMe, MeOH70-85%
3DechlorinationH₂, Pd/C, Et₃N80-95%
4SaponificationLiOH, H₂O/THF90-98%
AAmide CouplingHATU, DIEA, R-NH₂60-90%
BSNAr & SaponificationR₂NH, K₂CO₃; then LiOH50-80% (over 2 steps)

Conclusion and Future Outlook

The this compound scaffold is a highly versatile and valuable starting point for medicinal chemistry campaigns. The synthetic route presented is robust and scalable, while the dual-handle derivatization strategy allows for the rapid generation of large and diverse compound libraries. By systematically modifying the carboxylic acid and the 2-position of the pyridine ring, researchers can efficiently explore the structure-activity relationships required to optimize lead compounds. Future work could involve exploring more advanced C-H activation or cross-coupling reactions to further functionalize the pyridine ring, unlocking even greater chemical diversity from this potent core.

References

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  • Google Patents. (n.d.). US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 5-Fluoro-2-methoxynicotinic acid | CAS 884494-82-0.
  • Fluorine Notes. (2019).
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  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • Medicines for All Institute (M4ALL). (n.d.).
  • Blake, J. F., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry.
  • BLD Pharm. (n.d.). 953780-42-2|5-Fluoro-6-methoxynicotinic acid.
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A Technical Guide to the Strategic Incorporation of Fluorine in Nicotinic Acid Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. [1][2]This technical guide provides an in-depth analysis of the role of fluorine in modulating the biological activity of nicotinic acid derivatives. Nicotinic acid, or niacin (Vitamin B3), and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including lipid-lowering and anti-inflammatory effects. [3][4]The introduction of fluorine, a small but highly electronegative atom, can profoundly alter the physicochemical and pharmacokinetic properties of these derivatives. [5][6]This guide will explore the mechanistic underpinnings of how fluorination impacts acidity (pKa), lipophilicity, metabolic stability, and receptor binding affinity. Through a synthesis of established principles and recent findings, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for the rational design of novel fluorinated nicotinic acid-based therapeutics.

Introduction: The Unique Standing of Fluorine in Medicinal Chemistry

Fluorine has emerged as a crucial element in contemporary drug discovery, largely due to its unique combination of properties. [7]Its small van der Waals radius (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing it to act as a bioisostere with minimal steric hindrance. [1]However, its high electronegativity (Pauling scale value of 3.98) creates a strong, polar carbon-fluorine (C-F) bond, which is more stable than a carbon-hydrogen (C-H) bond. [1][8]This fundamental difference is the basis for many of the advantageous modifications that fluorine imparts to a drug candidate.

The strategic placement of fluorine can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thereby blocking common metabolic pathways. [1][9]* Modulated Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can significantly alter the acidity (pKa) and basicity of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and membrane permeability. [1][8][10]* Increased Binding Affinity: The introduction of fluorine can enhance interactions with protein targets through various mechanisms, including favorable electrostatic interactions and the formation of hydrogen bonds. [1][11]* Improved Pharmacokinetics: By influencing metabolic stability and membrane permeability, fluorine can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a longer half-life. [7][12] Nicotinic acid derivatives, with their inherent biological activities, provide a fertile scaffold for the application of these principles. [3][13]The following sections will delve into the specific impacts of fluorination on this important class of compounds.

The Impact of Fluorine on the Physicochemical Properties of Nicotinic Acid Derivatives

The introduction of fluorine onto the nicotinic acid scaffold can induce significant and predictable changes in its fundamental physicochemical properties. These alterations are critical as they directly influence the molecule's behavior in a biological system.

Modulation of Acidity (pKa)

The acidity of the carboxylic acid group in nicotinic acid is a key determinant of its ionization state at physiological pH, which in turn affects its receptor binding and cellular uptake. Fluorine's strong inductive electron-withdrawing effect can substantially lower the pKa of the carboxylic acid, making it more acidic. [14][15]

  • Causality: By withdrawing electron density from the pyridine ring, a fluorine substituent stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the energy required for this process and increasing the acidity. The magnitude of this effect is dependent on the position and number of fluorine atoms.

A comparative analysis of the pKa values for fluorinated and non-fluorinated acetic acids demonstrates this principle, showing a linear correlation between the degree of fluorination and the decrease in pKa. [16]This same principle applies to the nicotinic acid scaffold. For instance, the introduction of a fluorine atom at the 6-position of nicotinic acid is a common strategy in the synthesis of bioactive molecules. [17] Table 1: Predicted Physicochemical Properties of Fluorinated Isonicotinic Acid Analogs

CompoundMolecular Weight ( g/mol )Calculated LogPCalculated pKa (acidic)Calculated pKa (basic)
2-Amino-3-fluoroisonicotinic acid156.120.454.102.50
2-Fluoroisonicotinic acid141.100.803.50-1.50
2-Amino-3-chloroisonicotinic acid172.570.954.002.30
(Note: Data is based on calculated predictions and may differ from experimental values.)[18]
Alteration of Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. The effect of fluorination on lipophilicity is context-dependent. [8]

  • Fluorination of Aromatic Systems: The substitution of hydrogen with fluorine on an aromatic ring, such as the pyridine ring of nicotinic acid, generally increases lipophilicity. [15]* Fluorination of Aliphatic Chains: Conversely, adding fluorine to an alkyl side chain can decrease lipophilicity. [15] This ability to fine-tune lipophilicity allows for the optimization of a drug's ability to cross cell membranes and reach its target. [9][11]For example, fluorinated nicotinic acid ester prodrugs have been designed to enhance their solubility in fluorocarbon vehicles for pulmonary drug delivery. [19]

Enhancing Pharmacokinetics through Fluorination

A primary motivation for incorporating fluorine into drug candidates is to improve their pharmacokinetic profile. This is largely achieved by enhancing metabolic stability.

Increased Metabolic Stability

The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond. [20]This is particularly relevant for metabolic processes mediated by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

  • Blocking Metabolic "Hot Spots": By strategically placing fluorine atoms at sites on the molecule that are susceptible to oxidative metabolism, the metabolic degradation of the drug can be significantly slowed down. [1][9]This leads to a longer half-life and improved bioavailability. For example, the use of a p-fluorophenyl group is a common strategy to prevent aromatic hydroxylation. [15] It is important to note that the success of this strategy is highly dependent on the specific molecular scaffold and the position of fluorination. [21]

Diagram: Metabolic Blocking by Fluorination

metabolic_blocking cluster_0 Non-Fluorinated Derivative cluster_1 Fluorinated Derivative Nicotinic_Acid_Derivative Nicotinic Acid Derivative (Metabolically Labile Site) CYP450 Cytochrome P450 Enzymes Nicotinic_Acid_Derivative->CYP450 Oxidative Metabolism Metabolite Inactive Metabolite CYP450->Metabolite Fluorinated_Derivative Fluorinated Nicotinic Acid Derivative (Blocked Site) CYP450_2 Cytochrome P450 Enzymes Fluorinated_Derivative->CYP450_2 Blocked Metabolism No_Metabolism Reduced/No Metabolism

Caption: Fluorination blocks oxidative metabolism by CYP450 enzymes.

Impact of Fluorine on Pharmacodynamics: Receptor and Enzyme Interactions

The introduction of fluorine can also directly influence how a nicotinic acid derivative interacts with its biological target, be it a receptor or an enzyme.

Modulating Receptor Binding Affinity

Fluorine can enhance the binding affinity of a ligand to its receptor through several mechanisms: [1]

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or quadrupole interactions with amino acid residues in the binding pocket.

  • Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, fluorine can influence the hydrogen-bonding capabilities of neighboring functional groups through its inductive effects.

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation that binds more tightly to the receptor. [7] Studies on fluorinated pyrazole acids have shown them to be potent agonists of the high-affinity niacin receptor GPR109a, with some examples demonstrating improved in vivo properties compared to niacin itself. [22]Additionally, fluorinated derivatives have been developed as ligands for nicotinic acetylcholine receptors (nAChRs) for imaging purposes. [23][24][25]

Enzyme Inhibition

Nicotinic acid and its derivatives can act as enzyme inhibitors. [26]Fluorination can be a powerful tool in the design of more potent and selective enzyme inhibitors.

  • Mechanism-Based Inhibition: Fluorinated functional groups can be designed to act as "suicide substrates" or to form stable "transition state analogue" complexes with enzymes, leading to irreversible inhibition. [27]For instance, the electronegativity and leaving group ability of fluorine are exploited in the design of mechanism-based inhibitors for various enzymes. [27]

Diagram: Fluorine-Mediated Receptor Binding

Caption: Fluorine enhances receptor binding through electrostatic interactions.

Synthesis and Experimental Protocols

The synthesis of fluorinated nicotinic acid derivatives often requires specialized methodologies. Several routes have been developed for the efficient synthesis of key intermediates like 2-(trifluoromethyl)nicotinic acid derivatives. [[“]][29][30][31]

General Synthetic Strategy: Example Protocol

A common approach involves the construction of the pyridine ring from fluorinated precursors. For example, the synthesis of 2,6-dichloro-5-fluoro-nicotinic acid can be a starting point for more complex derivatives. [9] Step-by-Step Protocol for the Synthesis of a Fluorinated Nicotinamide Derivative (Conceptual):

  • Chlorination of Carboxylic Acid: Treat 2,6-dichloro-5-fluoro-nicotinic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

  • Amidation: React the acid chloride with an ammonium hydroxide solution to yield the nicotinamide derivative.

  • Further Functionalization: The resulting nicotinamide can then be subjected to further reactions, such as condensation with other molecules, to build the final target compound. [9]

Protocol for In Vitro Metabolic Stability Assay

To assess the impact of fluorination on metabolic stability, an in vitro assay using liver microsomes is typically performed.

Step-by-Step Protocol:

  • Preparation of Microsomes: Obtain liver microsomes from a relevant species (e.g., human, rat).

  • Incubation: Incubate the test compound (fluorinated and non-fluorinated analogs) with the liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the remaining amount of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life indicates greater metabolic stability.

Applications in Diagnostics: 18F-Labeled Derivatives for PET Imaging

The fluorine-18 (18F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging due to its convenient half-life of approximately 110 minutes. [9][10]18F-labeled nicotinic acid derivatives have been developed as PET tracers for imaging various biological targets, such as the CXCR4 receptor, which is overexpressed in many cancers. [32]The development of efficient and automated radiosynthesis methods is crucial for the widespread application of these imaging agents. [32][33]

Conclusion and Future Perspectives

The incorporation of fluorine into nicotinic acid derivatives is a powerful and versatile strategy for optimizing their biological activity. By judiciously manipulating the physicochemical and pharmacokinetic properties of these molecules, it is possible to develop novel therapeutics with enhanced efficacy, selectivity, and metabolic stability. The continued development of novel fluorination methods and a deeper understanding of fluorine's interactions with biological systems will undoubtedly lead to the discovery of new and improved drugs based on the nicotinic acid scaffold. The future of this field lies in the rational design of next-generation fluorinated compounds with precisely tailored properties for a wide range of therapeutic applications.

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An In-Depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids

2-Fluoro-5-methoxynicotinic acid, a functionalized pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group onto the nicotinic acid scaffold imparts unique electronic properties and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents.[1] The electron-withdrawing nature of the fluorine atom at the 2-position enhances the acidity of the carboxylic acid and influences the reactivity of the pyridine ring, while the electron-donating methoxy group at the 5-position modulates the molecule's polarity and binding interactions.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, offering a technical resource for researchers engaged in the design and development of new pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₇H₆FNO₃N/A
Molecular Weight 171.13 g/mol N/A
CAS Number 1215868-59-9N/A
Appearance Off-white to white solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in most organic solvents[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methoxy group. The proton at the 6-position would likely appear as a doublet, coupled to the fluorine atom. The proton at the 4-position would appear as a doublet of doublets, coupled to the proton at the 6-position and the fluorine atom. The methoxy protons would be a singlet.

  • ¹³C NMR: The carbon NMR would display seven distinct signals. The carbon bearing the fluorine atom (C2) would exhibit a large one-bond carbon-fluorine coupling constant. The chemical shifts of the other ring carbons would be influenced by the electronic effects of the fluorine, methoxy, and carboxylic acid groups.

  • FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, C-O stretching bands for the carboxylic acid and methoxy group, and C-F and C-N stretching vibrations characteristic of the fluorinated pyridine ring.[3][4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis of this compound: A Multi-step Approach

A plausible and efficient synthetic route to this compound involves a multi-step process commencing from commercially available starting materials. The overall strategy hinges on the selective manipulation of functional groups on the pyridine ring.

Synthesis_Workflow A 2,6-Dichloro-5-fluoronicotinic acid B Esterification A->B EtOH, H₂SO₄ C Ethyl 2,6-dichloro-5-fluoronicotinate B->C D Selective Dechlorination C->D H₂, Pd/C, Et₃N E Ethyl 2-chloro-5-fluoronicotinate D->E F Hydrolysis E->F aq. NaOH G 2-Chloro-5-fluoronicotinic acid F->G H Methoxylation G->H NaOMe, MeOH I This compound H->I

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid

The synthesis begins with the esterification of 2,6-dichloro-5-fluoronicotinic acid to protect the carboxylic acid functionality and prevent unwanted side reactions in subsequent steps.

  • Protocol: To a solution of 2,6-dichloro-5-fluoronicotinic acid in ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, ethyl 2,6-dichloro-5-fluoronicotinate, is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 2: Selective Dechlorination

The key to this synthesis is the selective removal of the chlorine atom at the 6-position. This is achieved through catalytic hydrogenation.

  • Protocol: Ethyl 2,6-dichloro-5-fluoronicotinate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst and a base, typically triethylamine, are added to the solution. The reaction mixture is then subjected to hydrogenation with hydrogen gas at a controlled pressure and temperature. The reaction is monitored by gas chromatography (GC) or TLC until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield ethyl 2-chloro-5-fluoronicotinate.[5]

Step 3: Hydrolysis

The ester group is then hydrolyzed to regenerate the carboxylic acid functionality.

  • Protocol: Ethyl 2-chloro-5-fluoronicotinate is treated with an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, in a solvent like methanol or ethanol. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis.[5] Upon completion of the reaction, the solvent is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the 2-chloro-5-fluoronicotinic acid. The solid product is collected by filtration, washed with water, and dried.

Step 4: Methoxylation

The final step is the nucleophilic aromatic substitution of the remaining chlorine atom with a methoxy group.

  • Protocol: 2-Chloro-5-fluoronicotinic acid is reacted with sodium methoxide in methanol. The reaction is typically carried out at an elevated temperature to drive the substitution. The progress of the reaction is monitored by TLC or LC-MS. After the reaction is complete, the methanol is removed, and the residue is dissolved in water. The solution is then acidified to precipitate the final product, this compound. The product is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent system.

Chemical Reactivity and Derivatization

The presence of three distinct functional groups—a carboxylic acid, a fluorine atom, and a methoxy group—on the pyridine ring endows this compound with a versatile chemical reactivity, making it a valuable precursor for a wide range of derivatives.

Reactivity_Diagram A This compound B Amide Formation A->B SOCl₂, Amine C Esterification A->C Alcohol, Acid catalyst E Nucleophilic Aromatic Substitution A->E Strong Nucleophiles (potential for F displacement) D Nucleophilic Acyl Substitution B->D Further reactions at the carbonyl

Figure 2: Key reaction pathways for the derivatization of this compound.

The carboxylic acid group readily undergoes standard transformations such as esterification and amidation, allowing for the facile introduction of various side chains and functional groups.[1] The fluorine atom at the 2-position activates the ring towards nucleophilic aromatic substitution, although harsh conditions might be required for its displacement. This reactivity allows for the introduction of other functionalities at this position, further expanding the chemical space accessible from this starting material.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly sought-after building block in the design of bioactive molecules. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][7]

While specific drugs directly synthesized from this compound are not yet prevalent in the market, its structural motifs are found in numerous investigational compounds, particularly in the areas of oncology and inflammation. The fluorinated nicotinic acid scaffold is a common feature in various kinase inhibitors, where the fluorine atom can form crucial hydrogen bonds with the target protein.[8][9]

For instance, derivatives of fluorinated nicotinic acids have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in autoimmune diseases and B-cell malignancies.[9] The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents on the ring can be tailored to optimize potency and selectivity.

Furthermore, the structural similarity of this compound to known pharmacophores suggests its potential in the development of inhibitors for other enzyme families and as ligands for various receptors. Its utility as a versatile synthetic intermediate is poised to contribute to the discovery of new and improved therapeutic agents.

Conclusion

This compound represents a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined chemical properties and versatile reactivity, coupled with the beneficial effects of fluorine incorporation in drug design, underscore its value to the research and drug development community. The synthetic pathways outlined in this guide provide a practical framework for its preparation, enabling further exploration of its potential in the discovery of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the role of such functionalized heterocyclic compounds is set to expand, paving the way for new treatments for a range of human diseases.

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The Strategic deployment of 2-Fluoro-5-methoxynicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the potency, selectivity, metabolic stability, and pharmacokinetic profile of therapeutic agents.[1] Among the myriad of fluorinated building blocks, pyridyl scaffolds have garnered significant attention due to their prevalence in biologically active molecules. This guide focuses on a particularly promising, yet underexplored, building block: 2-Fluoro-5-methoxynicotinic acid . We will delve into its synthesis, chemical reactivity, and burgeoning applications, providing a technical framework for its effective utilization in drug discovery programs.

Physicochemical Properties and Synthetic Rationale of this compound

The this compound scaffold presents a unique electronic and steric profile that makes it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[Vendor Data]
Molecular Weight 171.13 g/mol [Vendor Data]
CAS Number 1215868-59-9[Vendor Data]
Predicted logP 0.8 - 1.2[Calculated]
pKa (Carboxylic Acid) ~3.5 - 4.5[Estimated]

The fluorine atom at the 2-position exerts a strong electron-withdrawing effect, which can modulate the pKa of the carboxylic acid and the basicity of the pyridine nitrogen. This can have profound implications for a molecule's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy group at the 5-position, an electron-donating group, further influences the electronic landscape of the pyridine ring, offering opportunities for fine-tuning molecular properties.

Strategic Synthesis of this compound and its Precursors

A patented method for the preparation of 2-chloro-5-fluoronicotinate involves the selective removal of the 6-chloro group from a 2,6-dichloro-5-fluoronicotinate precursor through catalytic hydrogenation.[2] This intermediate can then be hydrolyzed to the corresponding carboxylic acid.[2]

G A 2,6-Dichloro-5-fluoronicotinate B 2-Chloro-5-fluoronicotinate A->B Selective Dechlorination (e.g., H₂, Pd/C, Et₃N) C 2-Chloro-5-fluoronicotinic Acid B->C Alkaline Hydrolysis (e.g., LiOH, NaOH, or KOH) D This compound C->D Nucleophilic Aromatic Substitution (e.g., NaOMe, MeOH)

Figure 1: A plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoronicotinic Acid (Adapted from Patent CN100355732C) [2]

  • Selective Dechlorination of Ethyl 2,6-dichloro-5-fluoronicotinate:

    • To a solution of ethyl 2,6-dichloro-5-fluoronicotinate in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of a palladium catalyst (e.g., 5% Pd/C).

    • Add a stoichiometric amount of a base (e.g., triethylamine) to neutralize the HCl generated during the reaction.

    • Hydrogenate the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude ethyl 2-chloro-5-fluoronicotinate.

    • Purify the crude product by column chromatography.

  • Hydrolysis to 2-Chloro-5-fluoronicotinic Acid:

    • Dissolve the purified ethyl 2-chloro-5-fluoronicotinate in a mixture of an alcohol (e.g., methanol) and water.

    • Add a slight excess of an aqueous solution of a strong base (e.g., lithium hydroxide, sodium hydroxide).

    • Stir the reaction mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-fluoronicotinic acid.

Note: The subsequent conversion to this compound would involve a nucleophilic aromatic substitution reaction, where the 2-chloro group is displaced by a methoxide source (e.g., sodium methoxide in methanol). This reaction often requires elevated temperatures and careful optimization of reaction conditions to avoid side reactions.

Derivatization Strategies and Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for the synthesis of a diverse array of derivatives. The carboxylic acid moiety serves as a convenient handle for the introduction of various functional groups through standard amide and ester coupling reactions.

G A This compound B Amide Derivatives A->B Amide Coupling (Amine, Coupling Agent) C Ester Derivatives A->C Esterification (Alcohol, Acid Catalyst) D Bioactive Molecules B->D Further Functionalization C->D Further Functionalization

Figure 2: Derivatization pathways of this compound.

Amide Derivatives: A Gateway to Diverse Pharmacophores

The formation of amide bonds is a cornerstone of medicinal chemistry, allowing for the connection of the this compound core to a wide range of amine-containing building blocks. This strategy is pivotal for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.

General Protocol for Amide Coupling:

  • Activate the carboxylic acid of this compound with a suitable coupling agent (e.g., HATU, HOBt/EDC, or conversion to the acid chloride with thionyl chloride or oxalyl chloride).

  • In a separate vessel, dissolve the desired amine in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Add the activated carboxylic acid species to the amine solution, often in the presence of a non-nucleophilic base (e.g., DIPEA) to scavenge any acid generated.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

Potential Therapeutic Applications: Learning from Analogs

While no marketed drugs currently contain the this compound moiety, the broader class of fluorinated nicotinic acid derivatives has shown promise in various therapeutic areas.

  • Kinase Inhibition: The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The strategic placement of fluorine and methoxy groups can influence the binding affinity and selectivity for specific kinases. Derivatives of fluorinated nicotinic acids have been investigated as potential inhibitors of kinases such as Aurora kinases.[3]

  • G-Protein Coupled Receptor (GPCR) Modulation: Nicotinic acid itself is an agonist of the GPR109a receptor. Fluorinated analogs have been synthesized and evaluated as potent and selective agonists of this receptor, which is a target for treating dyslipidemia.[4]

  • Antiviral and Anticancer Agents: Fluorinated pyrimidines and nucleoside analogs are well-established classes of antiviral and anticancer drugs.[5][6] The this compound scaffold could serve as a bioisosteric replacement for other aromatic systems in the design of novel agents in these fields.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Although specific SAR studies on this compound derivatives are not extensively published, valuable insights can be gleaned from research on analogous fluorinated aromatic compounds.

  • Impact of Fluorine Position: The position of the fluorine atom on the aromatic ring can dramatically alter biological activity. In a series of fluoroquinolone antibacterial agents, the presence and position of fluorine were critical for potency.[3]

  • Role of the Carboxylic Acid and its Derivatives: The carboxylic acid group is often crucial for interacting with key residues in a biological target. Conversion to amides or esters can modulate this interaction, improve cell permeability, or act as a prodrug strategy.

  • Influence of the Methoxy Group: The methoxy group can serve as a hydrogen bond acceptor and its position can influence the overall conformation of the molecule, thereby affecting its binding to a target protein.

Future Directions and Conclusion

This compound represents a valuable, yet underutilized, building block in medicinal chemistry. Its unique electronic properties, conferred by the interplay of the fluoro and methoxy substituents, coupled with the versatile reactivity of the carboxylic acid group, make it an attractive starting point for the design of novel therapeutic agents.

Future research should focus on:

  • Development of optimized and scalable synthetic routes to make this building block more accessible to the medicinal chemistry community.

  • Systematic exploration of its derivatization through the synthesis of diverse amide and ester libraries.

  • Screening of these libraries against a wide range of biological targets , particularly kinases and GPCRs, to identify novel hit compounds.

  • Detailed SAR studies to elucidate the key structural features required for potent and selective biological activity.

References

  • Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (Link not available)
  • Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623. [Link]

  • United States P
  • CN100355732C - Preparation of 2-Cl-5-F-nicotin
  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (Link not available)
  • United States Patent Application Publication US 2015/0259333 A1. (Link not available)
  • US3027380A - Process for preparing 5-fluoronicotinic acid.
  • Che, C., et al. (2026).
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  • US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and rel
  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019). Fluorine Notes. [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (Link not available)
  • Pankiewicz, K. W., et al. (1992). Chemistry and anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines. Journal of Medicinal Chemistry, 35(10), 1779-1786. [Link]

  • Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5469-5473.
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • Zhang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Pharmaceutics, 14(11), 2420. [Link]

  • Jacobus, D. M., et al. (1988). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Journal of Labelled Compounds and Radiopharmaceuticals, 25(4), 397-404.
  • Howard, P. W., et al. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 53(24), 8663-8678. [Link]

  • Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111. [Link]

  • Synthesis and SAR of centrally active mGlu5 positive allosteric modulators based on an aryl acetylenic bicyclic lactam scaffold. (Link not available)
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermedi
  • Freel Meyers, C. L., et al. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 43(22), 4313-4318. [Link]

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2-Fluoro-5-methoxynicotinic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid and its Analogs for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, a valuable building block for drug discovery. We will dissect its unique chemical characteristics, explore robust synthetic strategies, and delve into the structure-activity relationships (SAR) of its analogs. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental design and provides validated protocols for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical entity.

Introduction: The Strategic Value of the 2-Fluoro-5-methoxypyridine Scaffold

Nicotinic acid derivatives are prevalent motifs in a vast array of biologically active compounds. The introduction of a fluorine atom, particularly at the 2-position of the pyridine ring, imparts significant and often beneficial changes to the molecule's properties. This compound (CAS 1215868-59-9) is a pre-functionalized scaffold that serves as a powerful intermediate in pharmaceutical research and development.[1]

The strategic placement of substituents on this core structure creates a unique electronic environment:

  • 2-Fluoro Group: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This influences the pKa of the carboxylic acid, increasing its acidity compared to unsubstituted nicotinic acid, and also impacts the basicity of the pyridine nitrogen.[1] Crucially, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by making the molecule resistant to enzymatic cleavage, potentially prolonging its therapeutic effect in vivo.[1][2]

  • 5-Methoxy Group: In contrast, the methoxy group at the 5-position donates electron density to the ring through resonance.[1]

This delicate electronic balance is the key to the molecule's reactivity and its utility in constructing more complex pharmaceutical agents.[1] This guide will explore how to harness these intrinsic properties for the rational design of novel therapeutics.

Physicochemical Characteristics and Reactivity Profile

Understanding the inherent properties of the core molecule is fundamental to its effective application. The interplay between the electron-withdrawing fluorine and electron-donating methoxy group governs its reactivity, particularly at the carboxylic acid moiety.

PropertyValue / DescriptionSource
CAS Number 1215868-59-9[1]
Molecular Formula C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [4][5]
Appearance Fine white powder[2]
Key Reactivity Site The carboxylic acid group (-COOH) is the primary site for chemical modification, readily undergoing nucleophilic acyl substitution reactions such as amidation.[1][1]
Electronic Effects The pyridine ring is electron-deficient, a characteristic amplified by the inductive effect of the 2-fluoro substituent, which in turn stabilizes the carboxylate anion.[1][1]
Diagram: Electronic Influence on the Scaffold

The following diagram illustrates the key electronic forces at play within the this compound molecule, which dictates its chemical behavior.

G cluster_0 cluster_1 Key Functional Groups cluster_2 Resulting Chemical Properties A This compound Core COOH Carboxylic Acid (-COOH) @ C3 Reactivity Primary site for Amide Coupling COOH->Reactivity Enables Derivatization F Fluorine (-F) @ C2 Acidity Increased Acidity (pKa modulation) F->Acidity Inductive Effect (-I) Stability Enhanced Metabolic Stability (C-F bond) F->Stability Strong C-F Bond ElectronDensity Modulated Ring Electron Density F->ElectronDensity Withdraws Density OMe Methoxy (-OCH3) @ C5 OMe->ElectronDensity Donates Density (+R) N Pyridine Nitrogen N->ElectronDensity Withdraws Density

Caption: Electronic effects of substituents on the nicotinic acid core.

Synthesis and Derivatization Strategies

The value of this compound lies in its role as a versatile starting material. The most common and critical transformation is the formation of amide bonds, which serves to incorporate the 2-fluoro-5-methoxypyridinyl moiety into larger, more complex molecular frameworks.[1]

General Synthesis Workflow

A typical workflow for utilizing this building block involves a straightforward amide coupling reaction followed by purification and rigorous characterization.

Caption: Standard workflow for amide analog synthesis.

Protocol: Synthesis of a Representative Amide Analog

This protocol details a robust and validated method for coupling this compound with a generic primary amine (e.g., benzylamine) as a model system.

Objective: To synthesize N-benzyl-2-fluoro-5-methoxynicotinamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes. Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the generated acids without interfering with the reaction.

  • Nucleophile Addition: Add the primary amine (benzylamine, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the consumption of the starting carboxylic acid using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-4 hours. The disappearance of the starting material indicates reaction completion.

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide product.

  • Characterization and Validation: Confirm the identity and purity of the final compound using:

    • ¹H NMR and ¹³C NMR: To verify the chemical structure.

    • LC-MS: To confirm the molecular weight.

    • Analytical HPLC: To determine purity, which should typically be >95% for use in biological assays.

Structure-Activity Relationships (SAR) of Analogs

While this compound is primarily a building block, the principles of SAR derived from structurally related compounds are directly applicable.[1] The goal of derivatization is to orient functional groups in three-dimensional space to achieve optimal interaction with a biological target.

Studies on related heterocyclic scaffolds have demonstrated several key principles:

  • Modification of the Carboxamide: Replacing the carboxylic acid with various amides is the most common diversification strategy. The nature of the R-group on the amide nitrogen is critical for activity. For example, in a series of antiplasmodial 2-phenoxybenzamides, incorporating a piperazine ring and further substituting its terminal nitrogen with bulky, non-polar groups like pivaloyl was shown to be beneficial for high activity.[6] This suggests that exploring lipophilic and sterically demanding groups can enhance target engagement, possibly by improving membrane permeability or fitting into hydrophobic pockets.[6]

  • Positional Isomerism: The relative positions of the fluoro and methoxy groups are critical. While this guide focuses on the 2-fluoro-5-methoxy isomer, analogs like 5-fluoro-2-methoxynicotinic acid (CAS 884494-82-0) are also commercially available and can be used in parallel synthesis to probe the importance of substituent placement for target binding.[4][5]

  • Bioisosteric Replacement: The thiophene-2-carboxamide motif has been successfully incorporated into compounds with antibacterial and antiviral activity.[7] This highlights the potential for replacing the core phenyl or pyridine ring with other heterocycles as a strategy for lead optimization, potentially improving properties or escaping patent space.

Hypothetical SAR Exploration Table

The table below outlines a rational, tiered approach to exploring the SAR of analogs derived from the core scaffold, based on established medicinal chemistry principles.

Modification StrategyRationale & CausalityExample AnalogsDesired Outcome
Tier 1: Amide Scan Explore diverse chemical space around the primary vector.Small alkyls, cycloalkyls, (hetero)aromatics, piperazines.Identify initial hits and define requirements for size, electronics, and H-bonding.
Tier 2: Positional Isomers Probe the geometric requirements of the binding pocket.Synthesize and test 5-fluoro-2-methoxynicotinamide analogs.Determine if the 2,5-substitution pattern is optimal for activity.
Tier 3: Core Modification Modulate core electronics, solubility, and metabolic properties.Replace -OCH₃ with -OCF₃, -Cl, -CN. Replace -F with -Cl.Fine-tune potency, selectivity, and ADME properties.
Tier 4: Scaffold Hopping Discover novel intellectual property and overcome liabilities.Replace pyridine with pyrimidine, thiazole, or other heterocycles.Identify new lead series with potentially superior drug-like properties.

Conclusion and Future Perspectives

This compound is more than just an intermediate; it is an enabling tool for modern drug discovery. Its unique electronic and structural features provide a robust starting point for the synthesis of diverse chemical libraries. The strategic incorporation of fluorine enhances metabolic stability, a critical parameter in drug design, while the methoxy and carboxylic acid groups offer versatile handles for synthetic elaboration.[1][2]

Future research will likely focus on incorporating this scaffold into novel therapeutic modalities, including targeted protein degraders (PROTACs) and covalent inhibitors, where its defined vectors and inherent stability are highly advantageous. As our understanding of complex biological systems grows, the demand for precisely engineered chemical tools like will only continue to increase, solidifying their role in the development of next-generation medicines.

References

  • This compound | 1215868-59-9 | Benchchem.

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  • 5-Fluoro-2-methoxynicotinic acid | ABL Technology.

  • 884494-82-0 5-fluoro-2-methoxypyridine-3-carboxylic acid - Echemi.

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.

  • 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC - PubMed Central.

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  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs - PubMed.

  • US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents.

  • The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC - NIH.

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  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI.

  • Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv.

  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment - Fluorine Notes.

  • Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume - MDPI.

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH.

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH.

  • Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite.

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI.

  • 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI.

  • Structure-activity relationships of the fluoroquinolones - PubMed.

  • 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0 | Ossila.

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors - PMC - NIH.

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A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxynicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the pyridine ring, make it a valuable building block in the synthesis of novel compounds.[1] Accurate structural elucidation and purity assessment are paramount for its application, necessitating a comprehensive understanding of its spectroscopic signature. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

The molecular structure, with its distinct functional groups—a carboxylic acid, a methoxy group, and a fluorine atom attached to a pyridine core—gives rise to a characteristic and interpretable set of spectroscopic data. This document serves as a reference for the identification and characterization of this compound.

Molecular Identity:

  • Systematic Name: 2-Fluoro-5-methoxypyridine-3-carboxylic acid

  • CAS Number: 1215868-59-9[2]

  • Molecular Formula: C₇H₆FNO₃[2]

  • Molecular Weight: 171.13 g/mol [3][4]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. Chemical shifts (δ) are influenced by the electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

  • Instrumentation: The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.[5]

  • Data Acquisition: Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

Expected ¹H NMR Data and Interpretation: Based on the structure, four distinct signals are expected in the ¹H NMR spectrum.

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Carboxylic Acid (-COOH)> 11.0Singlet, broad1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
Aromatic H (H-6)8.0 - 8.3Doublet1HThis proton is adjacent to the ring nitrogen and is deshielded. It is coupled to the fluorine atom (⁴JHF), resulting in a doublet.
Aromatic H (H-4)7.6 - 7.9Doublet1HThis proton is deshielded by the adjacent carboxylic acid and coupled to the fluorine atom (³JHF), appearing as a doublet.
Methoxy (-OCH₃)3.8 - 4.1Singlet3HThe methyl protons are in a typical region for a methoxy group attached to an aromatic ring and appear as a singlet as there are no adjacent protons.
¹³C NMR (Carbon-13 NMR) Spectroscopy

Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used compared to ¹H NMR.

  • Instrumentation: The spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.[5][6]

  • Data Acquisition: A proton-decoupled sequence is standard, resulting in singlets for each unique carbon. A longer relaxation delay and a larger number of scans (hundreds to thousands) are often required due to the low natural abundance of ¹³C.

Expected ¹³C NMR Data and Interpretation: Seven distinct carbon signals are expected, with several showing splitting due to coupling with the fluorine atom (JCF).

Signal Assignment Expected Chemical Shift (δ, ppm) C-F Coupling Rationale for Assignment
Carboxylic Carbon (-COOH)165 - 170Doublet (³JCF)Typical chemical shift for a carboxylic acid carbon, deshielded by two oxygen atoms.
C-2 (C-F)158 - 162Doublet (¹JCF, large)Directly bonded to the highly electronegative fluorine, causing a large downfield shift and a large one-bond coupling constant.
C-5 (C-OCH₃)145 - 150Doublet (³JCF)Attached to the electron-donating methoxy group but also part of the electron-deficient pyridine ring.
C-6138 - 142Doublet (³JCF)Adjacent to the ring nitrogen, leading to a downfield shift.
C-4120 - 125Doublet (²JCF)Influenced by the adjacent carboxylic acid group.
C-3 (C-COOH)115 - 120Doublet (²JCF)Shielded relative to other ring carbons, but coupled to fluorine.
Methoxy Carbon (-OCH₃)55 - 60SingletTypical chemical shift for a methoxy carbon attached to an aromatic system.
¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique used to analyze fluorinated compounds.[7] The wide chemical shift range makes it excellent for distinguishing between different fluorine environments.[7]

Experimental Protocol:

  • Sample Preparation: Similar sample concentration to ¹H NMR is sufficient.

  • Instrumentation: The experiment is run on a multi-nuclear NMR spectrometer.

  • Referencing: Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[8]

Expected ¹⁹F NMR Data and Interpretation: A single signal is expected for the one fluorine atom in the molecule.

  • Expected Chemical Shift (δ, ppm): -110 to -130 (relative to CFCl₃). The exact shift is dependent on the solvent and electronic effects of the pyridine ring. Aromatic fluorine chemical shifts are found in this general region.[9]

  • Multiplicity: The signal will likely appear as a multiplet due to coupling with the two nearby aromatic protons (H-4 and H-6).

Part 2: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[10][11] Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol:

  • Sample Preparation: The sample, which is a solid, is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Expected IR Data and Interpretation:

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
2500-3300 (very broad)O-H stretchCarboxylic AcidThe broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~3000-3100C-H stretchAromaticStretching of the C-H bonds on the pyridine ring.
~2850-2950C-H stretchMethoxy (-OCH₃)Stretching of the C-H bonds in the methyl group.
1690-1725 (strong)C=O stretchCarboxylic AcidA very strong and sharp absorption characteristic of the carbonyl group.
1580-1620C=C / C=N stretchAromatic RingVibrations of the pyridine ring framework.
1200-1300C-O stretchCarboxylic Acid / EtherA combination of C-O stretching from the acid and the methoxy group.
1000-1100C-F stretchAryl-FluorideA strong band indicating the presence of the carbon-fluorine bond.

Part 3: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common technique for a polar molecule like this, which can be run in either positive or negative ion mode.

  • Analysis: The ionized sample is introduced into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates the ions based on their m/z ratio.

Expected Mass Spectrometry Data:

Ion m/z (Expected) Ionization Mode Interpretation
[M+H]⁺172.04Positive (ESI+)The protonated molecular ion. This is often the base peak in ESI+.
[M-H]⁻170.03Negative (ESI-)The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton.
[M+Na]⁺194.02Positive (ESI+)An adduct formed with sodium ions, which are often present as trace impurities.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion can be fragmented to yield structural information. Key expected fragmentation pathways include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids, leading to a fragment ion at m/z ~127.

  • Loss of •CH₃ (15 Da): Cleavage of the methoxy group.

Workflow Visualization

The general workflow for spectroscopic analysis provides a clear path from sample to structural confirmation.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Fluoro-5-methoxy nicotinic Acid Solubilize Dissolve in Deuterated Solvent Sample->Solubilize NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Solubilize->NMR IR FTIR Spectrometer Solubilize->IR MS Mass Spectrometer Solubilize->MS Spec_Data Acquire Spectra (FID / Interferogram) NMR->Spec_Data IR->Spec_Data MS->Spec_Data Processed_Data Process Data (FT / Plotting) Spec_Data->Processed_Data Interpretation Correlate Data to Molecular Structure Processed_Data->Interpretation Final_Structure Verified Structure Interpretation->Final_Structure

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Fluoro-5-methoxynicotinic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The nicotinamide scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. The strategic incorporation of fluorine and methoxy substituents onto the pyridine ring can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed, field-proven guide for the synthesis of 2-Fluoro-5-methoxynicotinic acid amides, crucial intermediates in the development of novel therapeutics. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols for the synthesis of the parent acid and its subsequent amidation, and discuss critical aspects of purification and characterization.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound amides is most effectively approached in a two-stage process. The first stage focuses on the construction of the core intermediate, this compound. The second stage involves the coupling of this acid with a desired amine to form the final amide product. This modular approach allows for the synthesis of a diverse library of amides from a common advanced intermediate.

Synthesis_Workflow Start Starting Materials Acid_Synthesis Stage 1: Synthesis of This compound Start->Acid_Synthesis Amidation Stage 2: Amide Coupling Acid_Synthesis->Amidation Intermediate Final_Product 2-Fluoro-5-methoxynicotinic Acid Amide Amidation->Final_Product

Figure 1: Overall synthetic workflow for the preparation of this compound amides.

Stage 1: Synthesis of this compound

The synthesis of the key intermediate, this compound, can be achieved from commercially available starting materials. A plausible and efficient route involves the oxidation of a suitable precursor, such as 2-fluoro-5-methoxy-3-methylpyridine. The oxidation of a methyl group at the 3-position of the pyridine ring is a common strategy for the preparation of nicotinic acids.[1]

Protocol 1: Oxidation of 2-Fluoro-5-methoxy-3-methylpyridine

This protocol describes the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Materials and Reagents:

ReagentGradeSupplier
2-Fluoro-5-methoxy-3-methylpyridine≥97%Commercial Source
Potassium Permanganate (KMnO₄)ACS Reagent GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl), concentratedACS Reagent GradeVWR
Sodium Sulfite (Na₂SO₃)ACS Reagent GradeAlfa Aesar
WaterDeionizedIn-house
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeSigma-Aldrich

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-5-methoxy-3-methylpyridine (1.0 eq) in water.

  • Addition of Oxidant: Slowly add potassium permanganate (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess potassium permanganate by the slow addition of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the mixture through a pad of Celite® to remove the manganese dioxide, and wash the filter cake with a small amount of hot water.

    • Combine the filtrates and cool in an ice bath.

  • Acidification and Isolation:

    • Acidify the clear filtrate to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Rationale and Insights:

  • Choice of Oxidant: Potassium permanganate is a powerful and cost-effective oxidizing agent suitable for converting an alkyl group on an aromatic ring to a carboxylic acid.

  • Reaction Quenching: The use of sodium sulfite is crucial for safely neutralizing the excess permanganate and facilitating the removal of the manganese dioxide byproduct.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.[2]

Stage 2: Amide Coupling Reactions

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis.[3] Direct condensation is generally not feasible due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. We present two robust and widely applicable protocols for the amidation of this compound.

Protocol 2: Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling reagents that facilitate amide bond formation by activating the carboxylic acid as a highly reactive O-acylisourea intermediate.[4][5][6]

Carbodiimide_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide R-CONH-R' O_Acylisourea->Amide + R'-NH2 Urea Urea Byproduct O_Acylisourea->Urea Amine R'-NH2

Figure 2: Simplified mechanism of EDC-mediated amide coupling.

Materials and Reagents:

ReagentGradeSupplier
This compoundAs synthesized-
Amine (R-NH₂)≥98%Commercial Source
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)AnhydrousOakwood Chemical
N,N-Diisopropylethylamine (DIPEA)≥99%Acros Organics
Dichloromethane (DCM), anhydrousDriSolv®EMD Millipore
Saturated aqueous sodium bicarbonate (NaHCO₃)-In-house
Brine-In-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeSigma-Aldrich

Experimental Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and the desired amine (1.1 eq).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the mixture, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure amide.

Rationale and Insights:

  • EDC vs. DCC: EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[4] The urea byproduct from DCC is largely insoluble in common organic solvents and requires filtration for removal.

  • Role of HOBt: The addition of HOBt is critical for suppressing side reactions and minimizing racemization, particularly when coupling chiral amines. It reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.

  • Base Selection: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic species generated during the reaction, driving the equilibrium towards product formation.

Protocol 3: Acyl Chloride-Mediated Amide Coupling

An alternative and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[5] This two-step, one-pot procedure is often faster and can be advantageous for less reactive amines.

Materials and Reagents:

ReagentGradeSupplier
This compoundAs synthesized-
Oxalyl Chloride ((COCl)₂) or Thionyl Chloride (SOCl₂)≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrousDriSolv®EMD Millipore
Dichloromethane (DCM), anhydrousDriSolv®EMD Millipore
Amine (R-NH₂)≥98%Commercial Source
Triethylamine (TEA) or Pyridine≥99%Acros Organics
Saturated aqueous sodium bicarbonate (NaHCO₃)-In-house
Brine-In-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeSigma-Aldrich

Experimental Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0°C, add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise. Gas evolution (CO₂, CO, and HCl or SO₂ and HCl) will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C.

    • In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine (2.0 eq) or pyridine (2.0 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as described in Protocol 2.

Rationale and Insights:

  • Choice of Chlorinating Agent: Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO and CO₂) are gaseous and easily removed. Thionyl chloride can sometimes lead to side reactions.

  • Catalytic DMF: DMF acts as a catalyst in the formation of the acyl chloride via the Vilsmeier-Haack mechanism.

  • Base Requirement: A base is required in the amidation step to neutralize the HCl generated during the reaction.[5]

Characterization of this compound Amides

The successful synthesis of the target amides should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group, and the protons of the amine moiety. The coupling patterns of the aromatic protons can confirm the substitution pattern.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbon of the amide, the carbon atoms of the pyridine ring (with C-F coupling), the methoxy carbon, and the carbons of the amine fragment.

    • ¹⁹F NMR: Will show a singlet for the fluorine atom, providing direct evidence of its incorporation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.

The interaction between the C-F bond and the amide carbonyl group can sometimes be observed through detailed spectroscopic and crystallographic analysis, potentially influencing the conformation and properties of the molecule.[7]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low yield in amidation Incomplete activation of the carboxylic acid.Increase the amount of coupling reagent or extend the activation time.
Poor nucleophilicity of the amine.Use a more forcing coupling reagent (e.g., HATU, HBTU), increase the reaction temperature, or use a more reactive acyl chloride.
Formation of byproducts Side reactions of the activated intermediate.Ensure anhydrous conditions. For carbodiimide coupling, ensure the correct order of addition and consider using HOBt or HOAt.
Difficulty in purification Water-soluble byproducts from EDC coupling.Perform thorough aqueous washes during work-up.
Unreacted starting materials.Optimize the stoichiometry of the reagents.
Incomplete oxidation in Stage 1 Insufficient amount of oxidant or reaction time.Increase the equivalents of KMnO₄ or prolong the reflux time. Monitor the reaction closely by TLC/HPLC.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound amides. By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently synthesize a wide range of these valuable compounds for applications in drug discovery and development. The modular nature of the synthetic strategy allows for facile diversification of the amide moiety, enabling the exploration of structure-activity relationships.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Seibert, H. F., Szabo, L. J., Wyeno, J., & Eckhardt, E. R. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
  • Degussa AG. (1984). U.S. Patent No. 4,447,615. Washington, DC: U.S.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Spoerri, P. E. (1950). U.S. Patent No. 2,496,114. Washington, DC: U.S.
  • Gawrońska, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 798. [Link]

  • Yang, T., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PLoS One, 13(12), e0209213. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]

  • Allied Chemical Corporation. (1962). U.S. Patent No. 3,037,987. Washington, DC: U.S.
  • Sharma, M., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1189927. [Link]

  • Farrell, N. P., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51423. [Link]

  • Loido, J. C., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 22(15), 5896–5900. [Link]

  • Danishefsky, S. J., et al. (2018). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Angewandte Chemie International Edition, 57(31), 9875-9879. [Link]

  • Warner-Lambert Company. (1993). U.S. Patent No. 5,204,478. Washington, DC: U.S.
  • Fluorine Notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Retrieved from [Link]

  • Jacobus, D. M., et al. (1987). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Journal of Labelled Compounds and Radiopharmaceuticals, 24(4), 397-402. [Link]

  • Wu, J., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 934538. [Link]

  • American Cyanamid Company. (1962). U.S. Patent No. 3,027,380. Washington, DC: U.S.
  • Büyükekşi, S. İ., et al. (2019). Structural and spectroscopic characterization and DFT studies of 2-amino-1,10-phenanthrolin-1-ium chloride. European Journal of Chemistry, 10(1), 95-101. [Link]

  • Arshad, M., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Results in Chemistry, 5, 100827. [Link]

Sources

coupling reaction of 2-Fluoro-5-methoxynicotinic acid with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Amide Coupling of 2-Fluoro-5-methoxynicotinic Acid with Amines: Application Notes and Protocols

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] The 2-fluoro-5-methoxynicotinamide scaffold, in particular, is a privileged structural motif present in numerous biologically active compounds. The strategic placement of the fluorine atom and the methoxy group on the pyridine ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Consequently, the efficient and reliable synthesis of N-substituted 2-fluoro-5-methoxynicotinamides from this compound and a diverse array of amines is a key step in the development of novel therapeutics.

This guide provides a comprehensive overview of this crucial coupling reaction. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a comparative analysis of common coupling reagents, detailed experimental protocols, and practical troubleshooting advice to ensure successful and reproducible outcomes.

The Core Chemistry: Understanding the Amide Coupling Mechanism

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard laboratory conditions due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.

Two of the most prevalent classes of coupling reagents are carbodiimides (e.g., EDC) and onium salts (e.g., HATU).

1. Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are zero-length crosslinkers that facilitate amide bond formation without being incorporated into the final product.[3] The reaction proceeds via a highly reactive O-acylisourea intermediate.[2][4]

However, this intermediate is unstable and can undergo an undesirable intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction.[4][5] To prevent this and suppress potential racemization of chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[6][7] HOBt traps the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which then efficiently reacts with the amine.[8]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (2-Fluoro-5-methoxy- nicotinic acid) EDC EDC Isourea O-acylisourea (Reactive Intermediate) Acid->Isourea HOBt HOBt (Additive) HOBt_Ester HOBt-Ester (Activated Ester) Isourea->HOBt_Ester Urea EDC-Urea (Byproduct) Isourea->Urea Amine R'-NH2 (Amine) Amide R-CO-NHR' (Final Product) HOBt_Ester->Amide HOBt_out HOBt (Released) G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (2-Fluoro-5-methoxy- nicotinic acid) Base DIPEA (Base) Carboxylate R-COO⁻ (Carboxylate) Acid->Carboxylate HATU HATU OAt_Ester OAt-Active Ester (Key Intermediate) Carboxylate->OAt_Ester TMU Tetramethylurea (Byproduct) Amine R'-NH2 (Amine) Amide R-CO-NHR' (Final Product) OAt_Ester->Amide HOAt_out HOAt (Released) G A 1. Reagent Setup - Add Acid, Coupling Reagent, Base, and Solvent to Flask B 2. Pre-activation (if needed) - Stir for 15-30 min at RT A->B e.g., HATU C 3. Add Amine - Introduce amine to the activated acid mixture A->C e.g., EDC/HOBt (no pre-activation) B->C D 4. Reaction Monitoring - Use TLC or LC-MS to track consumption of starting material C->D E 5. Quench Reaction - Add water or aq. NH4Cl D->E Reaction Complete F 6. Aqueous Workup - Liquid-liquid extraction to separate product E->F G 7. Dry & Concentrate - Dry organic layer (e.g., Na2SO4) - Remove solvent via rotary evaporation F->G H 8. Purification - Flash Chromatography - Recrystallization G->H I 9. Characterization - NMR, HRMS, etc. H->I

Sources

The Strategic Utility of 2-Fluoro-5-methoxynicotinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and heteroaromatic scaffolds is a cornerstone of molecular design. 2-Fluoro-5-methoxynicotinic acid emerges as a highly valuable synthetic building block, offering a unique combination of functionalities that address key challenges in medicinal chemistry. The presence of a fluorine atom at the 2-position of the pyridine ring profoundly influences the molecule's electronic properties, metabolic stability, and binding interactions.[1] Concurrently, the 5-methoxy group provides a counterbalancing electronic effect and a potential metabolic soft spot, allowing for fine-tuning of pharmacokinetic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic workflows, focusing on key transformations and their underlying principles.

Physicochemical Properties and Reactivity Profile

The unique substitution pattern of this compound dictates its chemical behavior. The strong electron-withdrawing nature of the fluorine atom at the 2-position increases the acidity of the carboxylic acid and influences the basicity of the pyridine nitrogen.[1] This electronic modulation is critical for its reactivity in various coupling reactions. The carboxylic acid moiety is the primary handle for synthetic elaboration, readily participating in nucleophilic acyl substitution reactions.[1]

Table 1: Physicochemical Characteristics of this compound

PropertyValueSource
CAS Number 1215868-59-9[1]
Molecular Formula C₇H₆FNO₃Santa Cruz Biotechnology
Molecular Weight 171.13 g/mol [1][2]
Appearance White to off-white solidInferred from typical appearance of similar compounds
pKa (predicted) ~3.5 - 4.0Estimated based on the electron-withdrawing effect of the 2-fluoro substituent
logP (predicted) ~1.2 - 1.7Estimated based on structure

The interplay between the 2-fluoro and 5-methoxy groups creates a distinct electronic environment on the pyridine ring, making it amenable to a range of synthetic transformations.

Core Synthetic Applications and Protocols

This compound is a versatile precursor for the synthesis of a diverse array of more complex molecules. The following sections detail protocols for two of the most critical transformations: amide bond formation and Suzuki-Miyaura cross-coupling.

Application 1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[3] For an electron-deficient carboxylic acid like this compound, the use of a potent coupling agent is crucial for efficient reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice, known for its high reactivity and low rates of racemization.[4]

Workflow for HATU-Mediated Amide Coupling

HATU_Coupling cluster_activation Activation cluster_coupling Coupling Acid This compound Active_Ester OAt-Active Ester Acid->Active_Ester 1. DIPEA 2. HATU HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amine Primary or Secondary Amine (R-NH₂) Active_Ester->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol: Synthesis of a Generic Amide Derivative

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (for precipitation)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq) to the solution.

  • Activation: In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF. Add this solution to the reaction mixture.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x).

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: HATU and the activated ester intermediate are sensitive to moisture, which can lead to hydrolysis and reduced yields.[4]

  • DIPEA as a Base: A non-nucleophilic base like DIPEA is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction without competing with the amine nucleophile.[5][6]

  • Order of Addition: Adding the base last minimizes the pre-activation time of the acid, which can be beneficial for sensitive substrates.

  • Aqueous Work-up: The washes with NaHCO₃ and brine are essential to remove unreacted acid, excess reagents, and water-soluble byproducts.

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many pharmaceuticals.[7][8] The 2-fluoro substituent on the pyridine ring can be displaced by a variety of organoboron reagents under palladium catalysis, allowing for the introduction of diverse aryl or heteroaryl moieties.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle Acid This compound (or its ester derivative) Product 2-Aryl-5-methoxynicotinic acid Acid->Product Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a 2-Aryl-5-methoxynicotinic Acid Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound (or its corresponding methyl ester for better solubility and to avoid potential side reactions with the carboxylic acid) with an arylboronic acid.

Materials:

  • This compound methyl ester (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Reflux condenser or microwave reactor

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial, add this compound methyl ester (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degassing: Purge the reaction mixture with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours (for conventional heating) or heat in a microwave reactor at a set temperature (e.g., 120-150 °C) for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Hydrolysis (if starting with the ester): If necessary, the resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides.[9][10]

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent like dioxane and water is commonly used to dissolve both the organic and inorganic reagents.[8]

  • Degassing: The removal of oxygen is critical as the active Pd(0) catalyst can be oxidized, leading to catalyst deactivation.

Strategic Advantages in Drug Discovery

The incorporation of the 2-fluoro-5-methoxypyridinyl moiety can offer several advantages in the design of novel therapeutics:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

  • Modulation of Basicity: The fluorine atom lowers the pKa of the pyridine nitrogen, which can prevent off-target interactions with aminergic GPCRs and ion channels, a common liability for basic compounds.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing potency.[1]

  • Improved Pharmacokinetics: The methoxy group can be a site for metabolism, providing a clearance mechanism and preventing the accumulation of a highly stable fluorinated compound. This balance between metabolic stability and clearance is crucial for an optimal pharmacokinetic profile.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules with tailored properties. Its unique electronic and steric features make it an attractive starting material for the introduction of the 2-fluoro-5-methoxypyridinyl scaffold into drug candidates and other functional materials. The protocols outlined in this application note provide a solid foundation for researchers to effectively utilize this valuable synthetic intermediate in their research and development endeavors. Careful consideration of reaction conditions and a mechanistic understanding of the transformations are key to achieving high yields and purity in the synthesis of novel and impactful compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. BenchChem.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772.
  • PubMed. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • BenchChem. (2025).
  • Kandepi, V., Tangedala, T., & Vechalapu, K. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2016(1), 1-5.
  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434.
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds.
  • Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
  • Google Patents. (n.d.). US6642245B1 - Antiviral activity and resolution of 2-hydroxymethyl-5-(5-fluorocytosin-1-yl).
  • Freel Meyers, C. L., Hong, L., Joswig, C., & Borch, R. F. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 43(22), 4313-4318.
  • ResearchGate. (2014). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Fluoroorotic acid. PubChem. Retrieved from [Link]

Sources

purification of 2-Fluoro-5-methoxynicotinic acid derivatives by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Title: High-Performance Chromatographic Purification of 2-Fluoro-5-methoxynicotinic Acid Derivatives for Drug Discovery

Abstract

This compound and its derivatives are pivotal building blocks in modern medicinal chemistry, frequently appearing as key scaffolds in the development of novel therapeutic agents. The purity of these intermediates is paramount, as impurities can confound biological data and introduce significant downstream challenges in drug development pipelines. This comprehensive guide provides a detailed framework and actionable protocols for the purification of these compounds using flash chromatography and High-Performance Liquid Chromatography (HPLC). We delve into the underlying chemical principles that govern separation, offer step-by-step workflows for method development, and present robust protocols for achieving high purity and yield. This document is intended for researchers, chemists, and drug development professionals seeking to establish efficient and reliable purification strategies for this important class of molecules.

Understanding the Analyte: Key Properties of this compound Derivatives

The successful purification of any compound begins with a thorough understanding of its physicochemical properties. This compound is a substituted pyridine ring, and its derivatives typically retain several key features that dictate their chromatographic behavior.

  • Polarity and Acidity: The presence of the carboxylic acid group (-COOH) makes the parent molecule and its simple amide or ester derivatives moderately polar and acidic (pKa ≈ 3-5). This acidity is a critical factor; at neutral or basic pH, the molecule will be deprotonated to its carboxylate form, significantly increasing its polarity and water solubility. Chromatographic methods must account for this pH-dependent behavior to ensure consistent retention and peak shape.

  • Aromaticity and UV Absorbance: The substituted pyridine ring is an aromatic system that strongly absorbs ultraviolet (UV) light, typically in the range of 254-280 nm. This property is highly advantageous as it allows for straightforward detection and quantification using standard UV-Vis detectors in both flash and HPLC systems.

  • Solubility: These derivatives are often soluble in common organic solvents such as methanol (MeOH), acetonitrile (ACN), dichloromethane (DCM), and ethyl acetate (EtOAc), making them compatible with a wide range of chromatographic mobile phases.

Understanding these properties is the first step in a logical method development process, guiding the selection of stationary phases, mobile phases, and detection parameters.

Chromatographic Method Development: A Strategic Workflow

A systematic approach to method development saves time, conserves sample, and leads to more robust and reproducible purification methods. The goal is to find the optimal balance between resolution, speed, and loading capacity.

Below is a generalized workflow for developing a purification method for a new this compound derivative.

MethodDevWorkflow A 1. Analyte Characterization (TLC or Analytical HPLC) B 2. Select Chromatography Mode (Normal vs. Reversed-Phase) A->B Informs Choice C 3. Choose Stationary Phase (e.g., Silica, C18) B->C Based on Polarity D 4. Screen Mobile Phases (Solvent Selection & Modifiers) C->D Test Compatibility E 5. Develop Gradient Profile (Scouting to Optimized Gradient) D->E Iterative Process F 6. Optimize Loading Capacity (Determine Max Sample Load) E->F Balance Resolution & Throughput G 7. Scale-Up to Preparative (Flash or Prep-HPLC) F->G Linear Scaling H 8. Fraction Analysis & Purity Confirmation G->H QC Step

Caption: A logical workflow for chromatographic method development.

Protocol 1: Rapid Purification by Automated Flash Chromatography

Application: Ideal for purifying reaction mixtures from gram to multi-gram scale where high purity (>95%) is desired but baseline resolution of all minor impurities is not essential. This is a common scenario after a synthesis step.

Principle: Flash chromatography utilizes a stationary phase (typically silica gel) and pumps a mobile phase through it at a higher flow rate than traditional gravity chromatography. The separation is based on the differential partitioning of the components of the mixture between the two phases. For our target molecules, a normal-phase approach is often effective.

Step-by-Step Protocol:
  • Initial Analysis (TLC):

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate using a solvent system such as 30% Ethyl Acetate in Hexanes. Add 0.5-1% acetic acid to the mobile phase to suppress the deprotonation of the carboxylic acid, which prevents peak tailing.

    • Visualize the spots under a UV lamp (254 nm). The goal is to find a solvent system that gives the target compound an Rf value between 0.2 and 0.4.

  • Column and Sample Preparation:

    • Select a pre-packed silica gel column (e.g., Teledyne ISCO RediSep® Rf or equivalent) with a capacity appropriate for your crude sample amount. A general rule is a sample load of 1-10% of the column's silica weight.

    • Sample Loading: For best results, use solid-phase loading. Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a strong solvent (like DCM or MeOH), adding the silica, and evaporating the solvent under vacuum until a dry, free-flowing powder is obtained. Pack this into an empty solid load cartridge.

  • Chromatography System Setup and Execution:

    • Instrument: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt).

    • Solvents:

      • Solvent A: Hexanes (or Heptane)

      • Solvent B: Ethyl Acetate (with 0.5% v/v Acetic Acid)

    • Detection: UV at 254 nm and 280 nm.

    • Method Programming: Based on the TLC results, program a linear gradient. For an Rf of 0.3 in 30% EtOAc/Hexanes, a good starting gradient would be:

Step Column Volumes (CV) % Solvent B Purpose
12.05%Equilibrate column and load sample
212.05% → 50%Elute non-polar impurities and target
32.050% → 100%Elute highly polar impurities
42.0100%Column Wash
  • Fraction Collection and Analysis:

    • Set the fraction collector to trigger based on the UV signal (slope and threshold).

    • After the run, analyze the collected fractions by TLC or a rapid analytical HPLC method to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: High-Purity Analysis and Purification by RP-HPLC

Application: Required for obtaining very high purity material (>99%), resolving closely eluting isomers, or for final purification of compounds intended for biological screening or as analytical standards.

Principle: Reversed-Phase HPLC (RP-HPLC) uses a non-polar stationary phase (most commonly C18-silica) and a polar mobile phase. More non-polar compounds are retained longer on the column. For acidic compounds like our target, controlling the mobile phase pH is critical for achieving sharp, symmetrical peaks. Adding an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) ensures the carboxylic acid remains in its neutral, protonated state.

RPHPLC_Principle cluster_column C18 Stationary Phase (Non-Polar) cluster_mobile_phase Mobile Phase (Polar) C18 C18 Chains Hydrophobic Environment Analyte_Charged Analyte-COO- (Charged Form) C18->Analyte_Charged Weak Retention (Causes Tailing) MP Water/ACN + 0.1% Formic Acid H+ ions suppress deprotonation MP->Analyte_Charged H+ prevents this form Analyte_Neutral Analyte-COOH (Neutral Form) Analyte_Neutral->C18 Strong Retention (Hydrophobic Interaction)

Caption: Principle of RP-HPLC for acidic compounds.

Step-by-Step Protocol:
  • Analytical Method Development:

    • Instrument: Analytical HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).

    • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min.

    • Scouting Gradient: Run a fast linear gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate retention time of the target compound.

    • Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution time of your compound to maximize resolution from nearby impurities.

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose, good efficiency.
Mobile Phase A H₂O + 0.1% Formic AcidProvides protons to keep analyte neutral.
Mobile Phase B Acetonitrile + 0.1% FACommon organic modifier.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Injection Volume 5 µLAvoids column overloading.
Temperature 30 °CImproves reproducibility.
Detection UV at 254 nmStrong absorbance wavelength.
  • Scale-Up to Preparative HPLC:

    • Once the analytical method is finalized, it can be scaled to a preparative system. The key is to maintain the same linear velocity of the mobile phase.

    • Column: Select a preparative C18 column with the same packing material (e.g., 21.2 x 150 mm).

    • Flow Rate Adjustment: Scale the flow rate geometrically based on the column cross-sectional area.

      • New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²

      • Example: 1.0 mL/min × (10.6 mm / 2.3 mm)² ≈ 21.2 mL/min

    • Gradient Time: The gradient duration should remain the same to maintain resolution.

    • Sample Loading: Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 ACN/Water) at a high concentration. Perform a loading study by injecting increasing amounts until resolution begins to degrade to find the maximum loading capacity.

  • Purification Run and Post-Processing:

    • Run the preparative method and collect fractions based on the UV chromatogram.

    • Analyze the fractions using the initial analytical HPLC method to confirm purity.

    • Combine pure fractions, remove the organic solvent (acetonitrile) via rotary evaporation, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing (Asymmetric Peaks) Insufficient mobile phase modifier (acid); secondary interactions with silica.Increase acid concentration (e.g., 0.1% TFA instead of FA); use a high-purity, end-capped column.
Poor Resolution Gradient is too steep; incorrect stationary phase.Make the gradient shallower around the compounds of interest; screen different column chemistries (e.g., Phenyl-Hexyl).
Variable Retention Times pH fluctuation; temperature changes; column degradation.Use a buffered mobile phase; control column temperature with an oven; use a guard column and flush the system regularly.
No Peak Detected Compound is not eluting or not UV active at the selected wavelength.Run a 100% organic wash; check UV spectrum of the compound and select the absorbance maximum (λmax).

References

  • Principles of HPLC and Method Development. Waters Corporation. [Link]

  • Flash Chromatography Principles and Methods. Teledyne ISCO. [Link]

  • The Role of Buffers in Reversed-Phase HPLC. Restek Corporation. [Link]

Topic: Analytical Methods for Characterizing 2-Fluoro-5-methoxynicotinic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-5-methoxynicotinic acid is a substituted pyridine carboxylic acid derivative with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a valuable precursor for synthesizing novel biologically active molecules.[1] Given its role as a critical intermediate, ensuring the identity, purity, and stability of this compound is paramount for the integrity of downstream applications and the quality of final products.

This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound. We present a multi-technique approach, grounded in established principles of analytical chemistry, to provide a holistic understanding of the material's properties. The protocols herein are designed to be robust and self-validating, reflecting best practices in the pharmaceutical and chemical industries.

Physicochemical and Structural Properties

A foundational step in characterization is the documentation of basic physical and chemical properties. These serve as the initial identity check for any batch of material.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [4][5]
Appearance White to off-white solid (typical)General chemical knowledge
CAS Number 1215868-59-9[3]

The unique arrangement of substituents on the pyridine ring dictates the compound's reactivity and is the primary focus of spectroscopic analysis.[1]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and semi-volatile organic compounds.[6] For this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is essential not only for quantifying the main component but also for separating it from potential process impurities and degradation products.[7][8]

Principle of the Method

The RP-HPLC method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. By gradually increasing the organic solvent content (gradient elution), compounds are eluted in order of increasing hydrophobicity. UV detection is suitable for this molecule due to the chromophoric nature of the substituted pyridine ring.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • The conditions provided are a robust starting point and may require optimization for specific impurity profiles.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex, Chromatopak)C18 columns provide excellent retention and separation for a wide range of small molecules, including nicotinic acid derivatives.[7][9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of the carboxylic acid, leading to better peak shape and retention on the reversed-phase column.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient ensures the elution of both polar and non-polar impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and resolution.[9]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 240-280 nm (Monitor at 265 nm)The pyridine ring system is expected to have strong UV absorbance in this range. A DAD allows for peak purity analysis.
Injection Volume 10 µL
  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Analysis and System Suitability:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Perform five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject a blank (diluent) to ensure no carryover or system peaks interfere with the analysis.

    • Inject the Sample Solution in duplicate.

  • Calculation of Purity (Area %):

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Mass Spectrometry for Identity and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming molecular identity by providing an accurate mass-to-charge ratio (m/z). When coupled with chromatography, it becomes a powerful technique for identifying unknown impurities.

Protocol 3.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, which can be analyzed in either positive or negative ion mode.

  • Instrumentation:

    • HPLC/UPLC system coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Method:

    • Use the same chromatographic conditions as the HPLC method. The formic acid in the mobile phase is an excellent modifier for ESI-MS.

    • Expected Ions:

      • Positive Mode [M+H]⁺: m/z 172.04

      • Negative Mode [M-H]⁻: m/z 170.02

    • High-resolution MS (TOF or Orbitrap) can confirm the elemental composition by providing a highly accurate mass measurement.

Protocol 3.2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Direct GC-MS analysis of carboxylic acids can be challenging due to their low volatility and potential for thermal degradation. Derivatization to a more volatile ester form is a common and effective strategy.[10][11] This approach is particularly useful for identifying volatile or non-polar impurities that may not be well-resolved by RP-HPLC.

  • Derivatization (Esterification):

    • To ~1 mg of the sample, add 500 µL of Toluene and 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or by forming a methyl ester with diazomethane or TMS-diazomethane).

    • Heat the mixture at 60-70 °C for 30 minutes.[12]

    • The resulting solution containing the silylated or methylated derivative can be directly injected into the GC-MS.

  • GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy provides the most definitive structural information, confirming the connectivity of atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Principle: Nuclei with a non-zero spin (like ¹H, ¹³C, ¹⁹F) will align in a magnetic field. Radiofrequency pulses can excite these nuclei, and the signal emitted as they relax provides detailed information about their chemical environment, including neighboring atoms and bonding.

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes them well and the acidic proton is often observable.[13][14]

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C, and ¹⁹F spectra.

    • ¹H NMR: Expect signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The carboxylic acid proton may be a broad singlet.

    • ¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule.

    • ¹⁹F NMR: Expect a single resonance, with coupling to the adjacent aromatic proton.

Table of Predicted NMR Signals (in DMSO-d₆): Note: These are estimations. Actual values must be determined experimentally.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~13.5br s--COOH
¹H~8.3dJ(H,F) ≈ 4-6H-6
¹H~7.8dJ(H,H) ≈ 2-3H-4
¹H~3.9s--OCH₃
¹³C~165s-C=O
¹³C~158dJ(C,F) ≈ 240-260C-2
¹³C~150s-C-5
¹³C~145dJ(C,F) ≈ 10-15C-6
¹³C~125dJ(C,F) ≈ 20-25C-3
¹³C~115dJ(C,F) ≈ 5-8C-4
¹³C~56s--OCH₃

Overall Analytical Workflow

A systematic approach ensures that all critical quality attributes of the this compound product are assessed. The following workflow illustrates the logical progression of analysis for a new batch of material.

G cluster_0 Initial Screening & Identity cluster_1 Purity & Impurity Profiling cluster_2 Final Confirmation & Release A Receive New Batch B Physicochemical Properties (Appearance, Solubility) A->B C NMR Spectroscopy (¹H, ¹⁹F, ¹³C) B->C Preliminary ID D RP-HPLC-UV (Purity Assay) C->D Structure Confirmed E LC-MS (Impurity Identification) D->E Profile Impurities F GC-MS (with Derivatization) (Volatile Impurities) D->F Orthogonal Method G Elemental Analysis (CHN) D->G Purity Confirmed E->G Purity Confirmed F->G Purity Confirmed H Generate Certificate of Analysis (CoA) G->H Final Approval

Caption: Comprehensive characterization workflow for this compound.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. By combining chromatographic techniques (HPLC, GC) for purity assessment with spectroscopic methods (MS, NMR) for structural elucidation and identity confirmation, a complete and reliable profile of the material can be established. The protocols and workflows detailed in this application note provide a robust framework for researchers and drug development professionals to ensure the quality and consistency of their products, thereby safeguarding the integrity of their scientific endeavors.

References

  • ResearchGate. (2016, November 24). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Retrieved from [Link]

  • International Journal of Pharmacy Research & Technology. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Retrieved from [Link]

  • Bibliomed. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (1994). GC—MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

  • Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of a 2-Fluoro-5-methoxynicotinic Acid Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Fluoro-5-methoxynicotinic Acid Scaffold in Drug Discovery

The nicotinic acid scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its presence in essential coenzymes like NAD and NADP underscores its fundamental role in biological systems. The strategic incorporation of fluorine and methoxy substituents onto this scaffold, as in this compound, offers medicinal chemists a powerful tool to modulate physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and provide an additional vector for molecular interactions. The creation of a diverse library of derivatives from this scaffold is a critical step in hit-to-lead and lead optimization campaigns, enabling the exploration of structure-activity relationships (SAR) and the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Several studies have highlighted the potential of nicotinic acid derivatives as anti-inflammatory and anticancer agents, further validating the importance of this structural motif in modern drug discovery.[1][2][3][4]

This guide provides detailed, field-proven protocols for the parallel synthesis of a library of this compound derivatives through two robust and versatile chemical transformations: amide coupling and the Suzuki-Miyaura cross-coupling reaction. Furthermore, we present comprehensive protocols for the high-throughput purification and analytical characterization of the resulting compound library, ensuring the generation of high-quality data for subsequent biological screening.

Core Synthetic Strategies for Library Diversification

The generation of a diverse chemical library from a common scaffold necessitates the use of reliable and broadly applicable chemical reactions. For the this compound core, we will focus on two key points of diversification: the carboxylic acid handle and the C-2 fluoro-substituted position.

  • Amide Coupling at the Carboxylic Acid: The carboxylic acid moiety is an ideal handle for diversification through amide bond formation. This reaction is one of the most widely used in medicinal chemistry due to the vast commercial availability of primary and secondary amines, allowing for the introduction of a wide array of chemical functionalities. We will employ a HATU-mediated coupling protocol, which is known for its high efficiency, mild reaction conditions, and broad substrate scope.

  • Suzuki-Miyaura Cross-Coupling at the C-2 Position: The fluorine atom at the C-2 position of the pyridine ring, while offering desirable properties, also presents a synthetic challenge due to the electron-deficient nature of the ring, which can affect the reactivity of adjacent positions. However, the C-F bond can be strategically converted to a more reactive C-Br or C-I bond, or in some cases, the corresponding boronic ester can be prepared to facilitate palladium-catalyzed cross-coupling reactions. For the purpose of this guide, we will first convert the starting material to its methyl ester and then proceed with a Suzuki-Miyaura coupling with a diverse set of aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5]

Logical Workflow for Library Synthesis

The overall strategy for the library synthesis is depicted in the workflow diagram below. This visual representation outlines the sequential steps from the starting material to the final purified and characterized library of derivatives.

Library_Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Diversification Pathway 1: Amide Coupling cluster_2 Diversification Pathway 2: Suzuki Coupling cluster_3 Library Processing 2_Fluoro_5_methoxynicotinic_acid This compound Amide_Coupling Parallel Amide Coupling (HATU, DIPEA, DMF) 2_Fluoro_5_methoxynicotinic_acid->Amide_Coupling Esterification Esterification (MeOH, H2SO4) 2_Fluoro_5_methoxynicotinic_acid->Esterification Amide_Library_Crude Crude Amide Library Amide_Coupling->Amide_Library_Crude Amine_Library Diverse Amine Library (Primary & Secondary) Amine_Library->Amide_Coupling Purification High-Throughput Purification (Prep-HPLC) Amide_Library_Crude->Purification Methyl_Nicotinate Methyl 2-Fluoro-5- methoxynicotinate Esterification->Methyl_Nicotinate Suzuki_Coupling Parallel Suzuki Coupling (Pd Catalyst, Base) Methyl_Nicotinate->Suzuki_Coupling Biaryl_Library_Crude Crude Biaryl Ester Library Suzuki_Coupling->Biaryl_Library_Crude Boronic_Acid_Library Diverse Boronic Acid Library (Aryl, Heteroaryl) Boronic_Acid_Library->Suzuki_Coupling Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Biaryl_Library_Crude->Hydrolysis Biaryl_Acid_Library_Crude Crude Biaryl Acid Library Hydrolysis->Biaryl_Acid_Library_Crude Biaryl_Acid_Library_Crude->Purification Characterization Analytical Characterization (LC-MS, NMR) Purification->Characterization Final_Library Purified & Characterized Derivative Library Characterization->Final_Library

Caption: Overall workflow for the parallel synthesis of a this compound derivative library.

Experimental Protocols

Part 1: Synthesis of the Amide Library

This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines in a 96-well plate format.

Materials and Reagents:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Library of primary and secondary amines (as stock solutions in DMF)

  • 96-well reaction blocks with sealing mats

  • Multichannel pipette or liquid handling robot

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.55 M stock solution of HATU in anhydrous DMF.

    • Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.6 M stock solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound stock solution (0.05 mmol, 1.0 equiv).

    • Add 100 µL of the HATU stock solution (0.055 mmol, 1.1 equiv) to each well.

    • Add 50 µL of the DIPEA stock solution (0.075 mmol, 1.5 equiv) to each well.

    • Seal the reaction block and shake at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Carefully unseal the block and add 100 µL of the respective amine stock solution (0.06 mmol, 1.2 equiv) to each well.

  • Reaction and Work-up:

    • Reseal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction by adding 500 µL of water to each well.

    • Extract each well with 2 x 500 µL of ethyl acetate.

    • Combine the organic extracts for each well in a new 96-well plate.

    • Wash the combined organic extracts with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.

    • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent in a centrifugal evaporator to yield the crude amide products.

Table 1: Representative Amide Coupling Reaction Conditions and Expected Outcomes

Amine Substrate ExampleProduct Structure (General)Expected Yield Range (%)Notes
Benzylamine2-Fluoro-N-benzyl-5-methoxynicotinamide85-95%Generally high yielding with primary amines.
Morpholine(2-Fluoro-5-methoxypyridin-3-yl)(morpholino)methanone80-90%Secondary amines may require slightly longer reaction times.
Aniline2-Fluoro-5-methoxy-N-phenylnicotinamide70-85%Electron-deficient anilines may exhibit lower reactivity.
Part 2: Synthesis of the Biaryl Library via Suzuki-Miyaura Coupling

This part details the synthesis of a biaryl library, which involves an initial esterification of the starting material followed by a parallel Suzuki-Miyaura coupling.

Step 2a: Esterification of this compound

Materials and Reagents:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Protocol:

  • To a solution of this compound (1.0 equiv) in methanol (0.2 M), slowly add concentrated sulfuric acid (0.1 equiv) at 0 °C.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-fluoro-5-methoxynicotinate.

Step 2b: Parallel Suzuki-Miyaura Coupling

Materials and Reagents:

  • Methyl 2-fluoro-5-methoxynicotinate

  • Library of aryl and heteroaryl boronic acids

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • 96-well reaction blocks with sealing mats

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.4 M stock solution of methyl 2-fluoro-5-methoxynicotinate in degassed 1,4-dioxane.

    • Prepare 0.5 M stock solutions of each boronic acid from the library in degassed 1,4-dioxane in a separate 96-well plate.

    • Prepare a 1.0 M aqueous solution of potassium carbonate.

  • Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each well, add methyl 2-fluoro-5-methoxynicotinate (0.04 mmol, 1.0 equiv) and the respective boronic acid (0.05 mmol, 1.25 equiv).

    • In a separate vial, prepare a catalyst/base mixture by adding Pd(dppf)Cl₂ (5 mol%) to the required volume of the potassium carbonate solution.

    • Add the catalyst/base mixture to each well.

    • Add degassed 1,4-dioxane and water to achieve a 4:1 dioxane:water ratio and a final substrate concentration of 0.1 M.

  • Reaction and Work-up:

    • Seal the reaction block and heat to 80 °C with stirring for 12 hours.

    • Cool the reaction to room temperature.

    • Add 500 µL of water and 500 µL of ethyl acetate to each well.

    • Separate the organic layer.

    • Extract the aqueous layer with another 500 µL of ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the crude biaryl ester products.

Step 2c: Ester Hydrolysis

The crude biaryl esters are then hydrolyzed to the corresponding carboxylic acids.

Protocol:

  • Dissolve the crude ester from each well in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 equiv) to each well.

  • Stir at room temperature for 4 hours.

  • Acidify each well with 1 M HCl to pH ~3.

  • Extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude biaryl acid products.

Table 2: Representative Suzuki Coupling Reaction Conditions and Expected Outcomes

Boronic Acid ExampleProduct Structure (General)Expected Yield Range (%)Notes
Phenylboronic acid5-Methoxy-2-phenylnicotinic acid75-90%Electron-neutral boronic acids generally perform well.
4-Methoxyphenylboronic acid5-Methoxy-2-(4-methoxyphenyl)nicotinic acid70-85%Electron-rich boronic acids may require longer reaction times.
4-Trifluoromethylphenylboronic acid5-Methoxy-2-(4-(trifluoromethyl)phenyl)nicotinic acid80-95%Electron-deficient boronic acids often couple efficiently.

High-Throughput Purification and Analysis

Ensuring the purity and structural integrity of each compound in the library is paramount for reliable biological screening data.

Protocol for High-Throughput Purification

Automated preparative HPLC is the method of choice for purifying combinatorial libraries.

Instrumentation:

  • Preparative HPLC system with a UV detector and fraction collector.

  • C18 reverse-phase column.

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Protocol:

  • Dissolve the crude product from each well in a minimal amount of DMSO.

  • Inject each sample onto the preparative HPLC system.

  • Run a generic gradient (e.g., 10-95% B over 15 minutes).

  • Collect fractions based on the UV chromatogram, targeting the major product peak.

  • Evaporate the solvent from the collected fractions to obtain the purified compounds.

Protocol for Analytical Characterization

LC-MS Analysis:

  • System: UPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5-95% B over 5 minutes.

  • Detection: Positive and negative ion modes.

NMR Analysis:

  • Instrument: 400 MHz or higher NMR spectrometer with an autosampler.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Table 3: Representative Analytical Data for a 2-Fluoro-5-methoxynicotinamide Derivative

Analytical TechniqueExpected Observations
LC-MS (ESI+) [M+H]⁺ ion corresponding to the calculated exact mass. Fragmentation may show loss of the amide side chain.
¹H NMR (DMSO-d₆) Aromatic protons on the pyridine ring and the amide substituent. A singlet for the methoxy group (~3.8-4.0 ppm). A broad singlet for the NH proton (if present).
¹³C NMR (DMSO-d₆) Carbon signals for the pyridine ring and the amide substituent. The carbonyl carbon will appear around 160-170 ppm.
¹⁹F NMR (DMSO-d₆) A singlet or a doublet (due to coupling with H-3) in the characteristic region for a fluorine atom on a pyridine ring.[1][3][6]

Troubleshooting and Scientific Insights

  • Amide Coupling: In cases of low yields with sterically hindered or electron-deficient amines, increasing the amount of coupling reagent and base, or elevating the reaction temperature may be beneficial. If the product is water-soluble, an alternative workup involving solid-phase extraction (SPE) may be necessary. Common side reactions include the formation of an acyl benzotriazole intermediate when using HBTU/HATU, which can sometimes be isolated if the amine is unreactive.[7]

  • Suzuki Coupling: The reactivity of 2-halopyridines in Suzuki couplings can be challenging.[6] If low yields are observed, screening different palladium catalysts, ligands, and bases is recommended. The use of boronic esters, such as pinacol esters, can sometimes improve stability and reactivity compared to the free boronic acids.[8] Protodeborylation of the boronic acid is a common side reaction, which can be minimized by using anhydrous solvents and a carefully chosen base.

  • Purification: Co-elution of impurities during preparative HPLC can be addressed by optimizing the gradient or using a different column chemistry. For basic compounds, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.

Conclusion

This comprehensive guide provides a robust and versatile platform for the creation of a diverse library of this compound derivatives. By leveraging high-throughput synthesis, purification, and analytical techniques, researchers can efficiently generate high-quality compound collections for biological screening. The detailed protocols and troubleshooting insights are intended to empower scientists in their drug discovery efforts, enabling the rapid exploration of chemical space around this promising scaffold.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
  • The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 144, 107136.
  • a high-throughput purification system using an accelerated retention window approach. (2004).
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Archiv der Pharmazie, 356(11), e2300250.
  • Nicotinic acid: an old drug with a promising future. (2007). British Journal of Pharmacology, 151(5), 571–577.
  • Structures of certain chemotherapeutics based on pyridine scaffold and...
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(4), 1485–1493.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(24), 8552–8555.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. (2017). Journal of Medicinal Chemistry, 60(24), 10118–10134.
  • 19Flourine NMR. University of Ottawa.
  • High-throughput sample preparation techniques and their application to bioanalytical protocols and purification of combinatorial libraries.
  • Optimization of the reaction conditions of amide synthesis.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(24), 8552–8555.
  • Mass Spectrometry - Fragmentation P
  • Case studies of fluorine in drug discovery. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181-211.
  • Optimizing the Procedure for Synthesis of SHAPE Probe 2-methylnicotinic acid imidazolide (NAI).
  • Chemistry of Amides. Chemistry LibreTexts.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2019). Journal of Analytical Methods in Chemistry, 2019, 8359845.
  • Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology.
  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. (2024). The Journal of Organic Chemistry, 89(23), 16195–16202.
  • Side reactions with HBTU amide coupling?. Reddit.
  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
  • Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5623–5627.
  • Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2020). Metabolites, 10(11), 458.
  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (2009). Organic Letters, 11(15), 3422–3425.
  • In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. (2020). Metabolites, 10(1), 21.
  • Optimization of Automated Synthesis of Amide-Linked RNA. (2022). ACS Omega, 7(23), 20029–20036.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2021). Journal of Pesticide Science, 46(3), 266–273.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy, 68(2), e00766-23.
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Sources

use of 2-Fluoro-5-methoxynicotinic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of 2-Fluoro-5-methoxynicotinic Acid in the Synthesis of Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of these kinases is a cornerstone of modern drug discovery.[1][2] This document provides an in-depth technical guide on the application of this compound, a highly versatile heterocyclic building block, in the synthesis of novel kinase inhibitors. We will explore its unique structural attributes, provide detailed, field-proven protocols for its incorporation into lead compounds, and discuss its role in enabling robust Structure-Activity Relationship (SAR) studies.

The Chemical Rationale: Why this compound?

This compound is not merely another carboxylic acid; it is a precisely engineered scaffold for medicinal chemistry.[3] Its utility stems from the strategic placement of three key functional groups on an electron-deficient pyridine ring, each serving a distinct and synergistic purpose in inhibitor design.

  • Carboxylic Acid (-COOH): This is the primary reactive handle for forming amide bonds, one of the most prevalent linkages in small molecule drugs.[4] Its acidity is enhanced by the inductive effect of the adjacent fluorine atom, facilitating reactions with a broad range of amines.[3]

  • Fluorine at C2 (-F): The highly electronegative fluorine atom serves two critical roles. Firstly, it activates the C2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions. This provides a secondary point for diversification, allowing chemists to introduce new molecular fragments to probe the solvent-exposed regions of a kinase binding pocket. Secondly, fluorine substitution can significantly improve metabolic stability and binding affinity of the final compound.[5]

  • Methoxy Group at C5 (-OCH₃): This electron-donating group modulates the electronic properties of the pyridine ring and can form key hydrogen bond interactions within the target protein's active site.[3]

This combination of features makes this compound an ideal starting point for generating libraries of complex molecules for screening and lead optimization.[6]

Core Synthesis Protocol: Amide Bond Formation

The foundational step in utilizing this building block is the formation of an amide linkage. This reaction connects the pyridine core to a second fragment, typically an amine-containing moiety chosen to interact with the hinge region of the target kinase. Catalytic amidation methods are of great interest for their atom economy, though stoichiometric coupling reagents remain the workhorse in discovery chemistry for their reliability and broad scope.[7]

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol describes a robust and widely applicable method for coupling this compound with a representative primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (e.g., 4-aminopyrazole)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality Note: This pre-activation step forms a highly reactive acyl-intermediate, which is more susceptible to nucleophilic attack by the amine than the parent carboxylic acid.

  • Amine Addition: Add the amine of interest (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts, while the brine wash removes residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

G cluster_setup 1. Reaction Setup cluster_activation 2. Activation cluster_reaction 3. Coupling cluster_workup 4. Work-up & Purification A Dissolve Acid in DMF B Add HATU + DIPEA A->B C Stir 15 min B->C D Add Amine C->D E Monitor by LC-MS D->E F Dilute & Wash E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H G cluster_step1 cluster_step2 Start 2-Fluoro-5-methoxy nicotinic acid Amidation HATU, DIPEA + Aryl Amine Start->Amidation Amide N-Aryl-2-fluoro- 5-methoxynicotinamide SNAr K2CO3, Heat + Piperazine Amide->SNAr Final Final Kinase Inhibitor Scaffold Amidation->Amide SNAr->Final G A Prepare Reagents (Kinase, Substrate, ATP) C Add Kinase, Substrate, & Compound to Plate A->C B Serially Dilute Test Compound B->C D Initiate with ATP C->D E Incubate (e.g., 60 min) D->E F Add ATP Detection Reagent (Luciferase) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Sources

Application Notes & Protocols: A Roadmap for the Development of Novel Antibacterial Agents from 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Nicotinic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on utilizing 2-Fluoro-5-methoxynicotinic acid as a starting material for the synthesis and evaluation of new antibacterial candidates. The strategic inclusion of a fluorine atom and a methoxy group on the pyridine ring offers unique electronic and steric properties that can be exploited to enhance potency, modulate pharmacokinetic profiles, and overcome existing resistance mechanisms. These protocols outline a structured workflow from derivative synthesis and characterization to multi-stage in vitro screening and preliminary in vivo validation.

Strategic Workflow for Antibacterial Drug Discovery

The development pathway for a new antibacterial agent is a multi-step, iterative process. The logical progression from initial chemical design to preclinical evaluation is critical for success. This guide is structured to follow this proven pathway, ensuring that resources are focused on the most promising candidates at each stage. The workflow begins with the chemical diversification of the this compound scaffold, followed by a hierarchical screening cascade to identify compounds with potent and specific antibacterial activity.

G cluster_0 Part I: Synthesis & Characterization cluster_1 Part II: In Vitro Screening Cascade cluster_2 Part III: Mechanism of Action (MoA) cluster_3 Part IV: In Vivo Evaluation Start This compound Synth Synthesis of Derivatives (Amides, Acylhydrazones, etc.) Start->Synth Char Structural Characterization (NMR, MS, IR) Synth->Char Screen1 Primary Screening: Agar Disk Diffusion Char->Screen1 Compound Library Screen2 Quantitative Analysis: MIC Determination Screen1->Screen2 Active Compounds Screen3 Bactericidal/Bacteriostatic: MBC Determination Screen2->Screen3 Potent Compounds MoA Preliminary MoA Studies (e.g., Membrane Permeability) Screen3->MoA Lead Candidates Tox Preliminary Toxicity (Acute Murine Model) MoA->Tox Efficacy In Vivo Efficacy (Murine Infection Model) Tox->Efficacy Safe Compounds Lead Lead Candidate Efficacy->Lead MoA_Workflow Start Active Compound (MIC ≤ 8 µg/mL) MembraneAssay Membrane Permeability Assay (e.g., Propidium Iodide Uptake) Start->MembraneAssay MacroAssay Macromolecular Synthesis Inhibition Assay Start->MacroAssay ResultMembrane Membrane Disruption MembraneAssay->ResultMembrane ResultMacro Specific Pathway Inhibited? MacroAssay->ResultMacro Target Specific Target ID (e.g., DNA Gyrase) ResultMacro->Target Yes NoTarget Other MoA ResultMacro->NoTarget No

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Fluoro-5-methoxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthetic Challenges

This compound is a valuable building block in medicinal chemistry, prized for the unique electronic properties conferred by its fluorine and methoxy substituents. However, the introduction of a fluorine atom onto the pyridine ring, especially in the presence of other functional groups, can be a delicate process. Byproduct formation is a common hurdle, impacting yield, purity, and downstream applications. This guide will focus on the two most prevalent synthetic strategies and their associated byproducts.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter.

Route 1: Halogen Exchange (Halex) Fluorination of 2-Chloro-5-methoxynicotinic Acid

This is a common and often high-yielding approach. The core transformation involves the displacement of a chlorine atom at the 2-position with fluoride.

Q1: My reaction is sluggish and I'm observing a significant amount of unreacted 2-chloro-5-methoxynicotinic acid. What could be the cause?

A1: Incomplete conversion in a Halex reaction is a frequent issue and can be attributed to several factors:

  • Fluoride Source Reactivity: The choice of fluoride salt is critical. Anhydrous potassium fluoride (KF) is commonly used, but its reactivity is highly dependent on its surface area and dryness. Ensure your KF is finely powdered and rigorously dried before use. The use of spray-dried KF is often recommended for higher reactivity.

  • Phase-Transfer Catalyst: In polar aprotic solvents like DMF or DMSO, a phase-transfer catalyst (e.g., a quaternary ammonium salt or a cryptand) is often essential to enhance the solubility and nucleophilicity of the fluoride ion.[1][2] If you are not using one, or are using an inefficient one, the reaction rate will be significantly lower.

  • Reaction Temperature: Halex reactions on electron-deficient rings like pyridine often require elevated temperatures to proceed at a reasonable rate. If your temperature is too low, the reaction will be slow. However, excessively high temperatures can lead to decomposition and byproduct formation. A careful optimization of the temperature profile is necessary.

  • Water Contamination: Water can deactivate the fluoride source and compete with the desired reaction. Ensure all your reagents and solvents are scrupulously dry.

Troubleshooting Protocol: Optimizing a Halex Reaction

  • Reagent Preparation:

    • Dry potassium fluoride under vacuum at >150 °C for at least 4 hours.

    • Use anhydrous solvents, preferably from a freshly opened bottle or dried over molecular sieves.

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), charge the reactor with 2-chloro-5-methoxynicotinic acid, dried KF (2-3 equivalents), and the phase-transfer catalyst (0.1-0.2 equivalents).

    • Add the anhydrous solvent.

  • Temperature Profile:

    • Start the reaction at a moderate temperature (e.g., 120 °C) and monitor the progress by HPLC or TLC.

    • If the reaction is slow, incrementally increase the temperature by 10-15 °C and continue monitoring.

  • Work-up:

    • After completion, cool the reaction mixture and quench with water.

    • Acidify the aqueous solution to precipitate the product.

    • Filter, wash with cold water, and dry the product.

Q2: I'm seeing a significant byproduct with a similar mass to my product, but it behaves differently on my TLC/HPLC. What could it be?

A2: A common byproduct in the synthesis of nicotinic acids is the corresponding ester, formed if an alcohol is present during the reaction or workup under acidic conditions. Another possibility, though less common in this specific case, is decarboxylation if the reaction is run at very high temperatures for an extended period.

  • Ester Formation: If your solvent is an alcohol, or if you use an alcohol during the workup while the mixture is acidic, you can form the corresponding ester of this compound.

  • Over-fluorination: In some cases, especially with more reactive starting materials or harsh fluorinating agents, you might see the formation of di- or tri-fluorinated species, though this is less likely for this specific substrate under standard Halex conditions.[3]

Mitigation Strategy:

  • Avoid alcoholic solvents for the reaction.

  • During workup, if an alcohol is used for precipitation or washing, ensure the solution is neutralized before its addition.

  • Carefully control the reaction temperature and time to minimize decomposition.

Q3: My final product is discolored. How can I purify it?

A3: Discoloration often arises from minor, highly colored impurities formed during the reaction. For nicotinic acid derivatives, the following purification methods are effective:

  • Recrystallization: This is the most common and effective method. Suitable solvents include water, ethanol, or mixtures of acetic acid and water.[4]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating with activated carbon can effectively remove colored impurities.[4]

  • Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.

Data Summary Table: Common Byproducts in Halex Fluorination

Byproduct NameFormation MechanismAnalytical Signature (vs. Product)Mitigation Strategy
2-Chloro-5-methoxynicotinic acidIncomplete reactionHigher retention time on reverse-phase HPLCOptimize reaction conditions (temperature, catalyst, fluoride source)
Methyl 2-fluoro-5-methoxynicotinateEsterification with methanolMore non-polar (lower retention time on reverse-phase HPLC)Avoid methanol as a solvent or during acidic workup
Decarboxylated ProductThermal decompositionLower molecular weightAvoid excessive reaction temperatures and prolonged reaction times

Experimental Workflow: Halex Fluorination

Halex_Workflow start Start: 2-Chloro-5-methoxynicotinic acid reagents Add Anhydrous KF, Phase-Transfer Catalyst, Anhydrous Solvent (e.g., DMF) start->reagents reaction Heat under Inert Atmosphere (e.g., 120-150 °C) reagents->reaction workup Quench with Water, Acidify to precipitate reaction->workup purification Filter and Recrystallize workup->purification product Product: this compound purification->product

Caption: Workflow for Halex Fluorination.

Route 2: Balz-Schiemann Reaction of 2-Amino-5-methoxynicotinic Acid

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via a diazonium salt intermediate. While effective, it can be prone to side reactions.

Q1: My Balz-Schiemann reaction is giving a low yield and a complex mixture of byproducts. What are the likely side reactions?

A1: The key to a successful Balz-Schiemann reaction is the stability and clean decomposition of the intermediate diazonium salt. Several side reactions can occur:

  • Phenol Formation: If water is present during the decomposition of the diazonium salt, the aryl cation can be trapped by water to form the corresponding 2-hydroxy-5-methoxynicotinic acid.

  • Azo Coupling: The diazonium salt can couple with unreacted starting material or other electron-rich species in the reaction mixture to form colored azo compounds.

  • Decomposition to Aryl Radical: In some cases, the diazonium salt can decompose via a radical pathway, leading to a variety of byproducts, including those from reaction with the solvent.

  • Incomplete Diazotization: If the diazotization step is incomplete, you will carry unreacted starting material through the reaction.

Troubleshooting Protocol: Optimizing a Balz-Schiemann Reaction

  • Diazotization Step:

    • Perform the diazotization at low temperature (0-5 °C) to ensure the stability of the diazonium salt.

    • Use a slight excess of sodium nitrite to ensure complete conversion of the amine.

    • Slowly add the sodium nitrite solution to the acidic solution of the amine to control the exotherm.

  • Formation and Isolation of the Diazonium Tetrafluoroborate Salt:

    • Add a cold solution of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄) to the diazonium salt solution to precipitate the diazonium tetrafluoroborate.

    • Filter the salt quickly and wash with cold ether or another non-polar solvent to remove impurities.

    • It is crucial to handle the isolated diazonium salt with care as they can be explosive when dry.

  • Thermal Decomposition:

    • Gently heat the isolated and dried diazonium tetrafluoroborate salt. The decomposition is often exothermic, so it should be done in small portions or in a suitable high-boiling inert solvent.

    • The decomposition temperature should be carefully optimized; too low and the reaction won't proceed, too high and you risk uncontrolled decomposition and byproduct formation.

Q2: I have a highly colored impurity in my final product. What is it and how can I remove it?

A2: The most likely colored impurity from a Balz-Schiemann reaction is an azo compound formed by the coupling of the diazonium salt with an electron-rich aromatic ring. These are often intensely colored and can be difficult to remove.

Purification Strategy:

  • Column Chromatography: This is often the most effective way to separate the desired product from colored impurities. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be used.

  • Recrystallization: While less effective for removing structurally similar impurities, it can be useful for removing minor colored byproducts if a suitable solvent system is found.

  • Treatment with a Reducing Agent: In some cases, a mild reducing agent can be used to cleave the azo bond, making the resulting amines easier to separate. This should be approached with caution as it can also affect the desired product.

Data Summary Table: Common Byproducts in Balz-Schiemann Reaction

Byproduct NameFormation MechanismAnalytical Signature (vs. Product)Mitigation Strategy
2-Hydroxy-5-methoxynicotinic acidReaction of aryl cation with waterHigher polarity (shorter retention time on reverse-phase HPLC)Use anhydrous conditions for decomposition
Azo CompoundCoupling of diazonium salt with amineHighly colored, higher molecular weightLow temperature diazotization, efficient isolation of diazonium salt
2-Amino-5-methoxynicotinic acidIncomplete diazotizationMore polar than productEnsure complete diazotization with slight excess of nitrite

Logical Relationship Diagram: Balz-Schiemann Byproducts

Balz_Schiemann Start 2-Amino-5-methoxynicotinic acid Diazotization Diazotization (NaNO₂, HBF₄) Start->Diazotization DiazoniumSalt [Ar-N₂]⁺BF₄⁻ Diazotization->DiazoniumSalt Desired Desired Fluorination DiazoniumSalt->Desired Heat Phenol Hydrolysis (Phenol Formation) DiazoniumSalt->Phenol + H₂O Azo Azo Coupling DiazoniumSalt->Azo + Ar-NH₂

Caption: Byproduct pathways in the Balz-Schiemann reaction.

References

  • Halogen Exchange (Halex) Reactions. In Comprehensive Organic Name Reactions and Reagents, Z. Wang, Ed. John Wiley & Sons, Inc., 2010 . [Link]

  • Roe, A. The Balz-Schiemann Reaction. In Organic Reactions, John Wiley & Sons, Inc., 2004 . [Link]

  • Purification of Laboratory Chemicals, 8th Edition, W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017 . [Link]

  • Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave he
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
  • Preparation of 2-Cl-5-F-nicotin
  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine Notes, 2019 . [Link]

  • Purific

Sources

Technical Support Center: Optimizing 2-Fluoro-5-methoxynicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions with 2-Fluoro-5-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you to overcome common challenges and achieve higher yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in amide coupling reactions?

The main challenges with this compound often stem from the electronic properties of the nicotinic acid ring. The fluorine atom at the 2-position is strongly electron-withdrawing, which can decrease the nucleophilicity of the carboxylate and potentially make the acid chloride or active ester intermediate more susceptible to side reactions. Careful selection of coupling reagents and reaction conditions is crucial to mitigate these effects.

Q2: Which coupling reagents are most effective for this compound?

For sterically unhindered and electronically neutral amines, standard carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure can be effective. However, for more challenging couplings, such as with electron-deficient anilines or sterically hindered amines, phosphonium or uronium-based reagents are generally recommended for their higher reactivity and ability to suppress side reactions.

Here is a comparative overview of commonly used coupling reagents:

Coupling ReagentAdvantagesDisadvantagesTypical Conditions
EDC/HOBt Cost-effective, water-soluble byproducts.Can lead to racemization in sensitive substrates.DCM or DMF, 0 °C to RT
HATU High reactivity, fast reaction times, low racemization.More expensive, can be moisture-sensitive.DMF or NMP, DIPEA, 0 °C to RT
HBTU Similar to HATU, widely used.Can form a carcinogenic byproduct (tetramethylurea).DMF or NMP, DIPEA, 0 °C to RT
T3P® (Propylphosphonic Anhydride) Excellent for hindered substrates, high yields, low epimerization.Requires a stoichiometric amount of base.EtOAc, Me-THF, DIPEA, RT to 50 °C
Q3: What is the optimal base and solvent for these coupling reactions?

The choice of base and solvent is critical. A non-nucleophilic organic base is preferred to avoid competing reactions.

  • Base: Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes N-acylation side products. N-Methylmorpholine (NMM) is another suitable option, particularly when racemization is a concern as it is less prone to promoting this side reaction than DIPEA.

  • Solvent: Anhydrous polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) is widely used for its excellent solvating properties. Dichloromethane (DCM) and Acetonitrile (ACN) are also good options, particularly for cleaner workups.

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Scenario 1: Low to No Product Formation

If you are observing minimal or no formation of your desired amide product, consider the following troubleshooting steps:

1. Reagent Quality and Stoichiometry:

  • Moisture Contamination: Ensure all reagents and solvents are anhydrous. Coupling reagents, especially uronium and phosphonium salts, can be deactivated by moisture. Use freshly opened solvents or those dried over molecular sieves.

  • Reagent Degradation: Coupling reagents have a finite shelf life. If in doubt, use a fresh bottle.

  • Incorrect Stoichiometry: A common starting point is a 1:1.1:1.2:2.4 ratio of carboxylic acid:amine:coupling reagent:base. However, this may need to be optimized. For valuable or less reactive amines, using a slight excess of the carboxylic acid and coupling reagent may be beneficial.

2. Reaction Conditions:

  • Temperature: While many couplings proceed well at room temperature, some challenging reactions benefit from gentle heating (40-50 °C). Conversely, for sensitive substrates prone to side reactions, cooling the initial activation step to 0 °C before adding the amine can be advantageous.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some couplings are complete within a few hours, while others may require overnight stirring.

3. Activation Issues:

The primary reason for no reaction is often incomplete activation of the carboxylic acid.

  • Pre-activation: Before adding your amine, allow the this compound to react with the coupling reagent and base for 15-30 minutes. This ensures the formation of the active ester intermediate.

  • Switching Coupling Reagent: If activation is still an issue, consider switching to a more potent coupling reagent like HATU or T3P®.

Troubleshooting Workflow for No Product Formation

G start No Product Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK success Product Formation Achieved check_reagents->success Issue Found & Corrected pre_activation Implement Pre-activation Step check_conditions->pre_activation Conditions OK check_conditions->success Issue Found & Corrected change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) pre_activation->change_reagent Still No Product pre_activation->success Product Formed change_reagent->success

Caption: A systematic workflow for troubleshooting the absence of product in coupling reactions.

Scenario 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.

1. N-Acylurea Formation:

  • Cause: This occurs when the O-acylisourea intermediate (formed with carbodiimide reagents like EDC) rearranges to a more stable, unreactive N-acylurea.

  • Solution: The addition of HOBt or OxymaPure traps the O-acylisourea intermediate by converting it to a more reactive and stable active ester, thus preventing the rearrangement.

2. Racemization:

  • Cause: If your amine or another part of your molecule contains a chiral center adjacent to the reacting moiety, the basic conditions and activated intermediates can lead to epimerization.

  • Solution:

    • Use a less basic amine like N-Methylmorpholine (NMM) instead of DIPEA.

    • Employ coupling reagents known for low racemization, such as HATU or COMU.

    • Lower the reaction temperature.

3. Dimerization/Polymerization:

  • Cause: If the amine is not present or is added too slowly, the activated carboxylic acid can react with another molecule of the amine starting material.

  • Solution: Ensure the amine is present when the activated species is formed, or add it shortly after the pre-activation step.

Reaction Mechanism and Side Reaction Pathway

G cluster_main Desired Amide Formation Pathway cluster_side Common Side Reaction RCOOH R-COOH (this compound) ActiveEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActiveEster + Coupling Reagent Amide Desired Amide Product ActiveEster->Amide + R'-NH2 ActiveEster_side Activated Intermediate Amine R'-NH2 Amine->Amide NAcylurea N-Acylurea Byproduct (Unreactive) ActiveEster_side->NAcylurea Rearrangement (with EDC)

Caption: Simplified diagram showing the desired reaction pathway versus a common side reaction.

Experimental Protocols

Protocol 1: Standard EDC/HOBt Coupling

This protocol is a good starting point for simple amine couplings.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) and stir for 15 minutes at 0 °C.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: High-Activity HATU Coupling

This protocol is recommended for challenging substrates or when higher yields are desired.

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup and purification are similar to the EDC/HOBt protocol.

References

  • HATU: A Potent Coupling Reagent. Carpino, L. A.; El-Faham, A. J. Am. Chem. Soc.1995 , 117 (19), 5401–5402. [Link]

  • Amide Bond Formation and Peptide Coupling. Valeur, E.; Bradley, M. Chem. Soc. Rev.2009 , 38, 606-631. [Link]

  • T3P® as a Mild and Efficient Coupling Reagent for Amide Bond Formation. Augustine, J. K.; et al. Org. Process Res. Dev.2009 , 13 (4), 671–676. [Link]

  • OxymaPure: An Efficient Additive for Amide Bond Formation. Subirós-Funosas, R.; et al. Chemistry – A European Journal2009 , 15 (37), 9394-9403. [Link]

Technical Support Center: A Researcher's Guide to 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice, detailed protocols, and scientific explanations to overcome common challenges in your synthetic endeavors.

Understanding the Reactivity of this compound

This compound is a unique trifunctional molecule with a carboxylic acid, a fluorine atom, and a methoxy group attached to a pyridine ring. The interplay of these functional groups dictates its reactivity. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen increases the acidity of the carboxylic acid, making it more amenable to activation.[1] Conversely, the methoxy group is electron-donating through resonance, which can influence the regioselectivity of certain reactions.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Amide Coupling Reactions

Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the likely causes?

A1: Low yields in amide coupling reactions are a frequent challenge. The primary culprits are often incomplete activation of the carboxylic acid, side reactions, or poor solubility.

  • Incomplete Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid.[3][4] If your coupling reagent is not effective or used in insufficient amounts, this step will be inefficient.

  • Side Reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis, especially in the presence of moisture. It is crucial to use anhydrous solvents and reagents.[4]

  • Steric Hindrance: If your amine is sterically hindered, the reaction may be slow or incomplete.

  • Solubility Issues: Poor solubility of either starting material or the product can hinder the reaction.

Troubleshooting Flowchart for Failed Amide Coupling

G cluster_solutions Potential Solutions start Low Yield in Amide Coupling check_activation Verify Carboxylic Acid Activation start->check_activation check_reagents Check Purity and Stoichiometry of Reagents check_activation->check_reagents Activation appears incomplete check_conditions Optimize Reaction Conditions check_activation->check_conditions Activation seems okay sol_activation Use a more potent coupling reagent (e.g., HATU, COMU). Increase equivalents of coupling reagent. check_activation->sol_activation check_reagents->check_conditions Reagents are pure and stoichiometry is correct sol_reagents Use fresh, anhydrous reagents. Confirm accurate weighing and molar ratios. check_reagents->sol_reagents check_solubility Assess Solubility of Starting Materials check_conditions->check_solubility Conditions optimized, still low yield sol_conditions Ensure anhydrous conditions (dry solvents, inert atmosphere). Optimize temperature and reaction time. check_conditions->sol_conditions check_workup Review Workup Procedure check_solubility->check_workup Solubility is not an issue sol_solubility Choose a solvent where both starting materials are soluble. See Table 1 for solvent suggestions. check_solubility->sol_solubility success Improved Yield check_workup->success Workup optimized sol_workup Ensure product is not lost during extraction. Check pH during aqueous wash. check_workup->sol_workup

Caption: Troubleshooting logic for failed amide couplings.

Q2: How do I choose the right coupling reagent for this compound?

A2: The choice of coupling reagent is critical. For a relatively electron-deficient carboxylic acid like this, a range of modern coupling reagents can be effective.

Coupling ReagentClassKey AdvantagesConsiderations
HATU/HBTU Uronium/Aminium SaltHigh efficiency, fast reaction times.[3]Requires a non-nucleophilic base (e.g., DIPEA).
EDC CarbodiimideWater-soluble byproducts, good for aqueous media.[3][5]Often used with additives like HOBt or DMAP to reduce side reactions.
T3P® Phosphonic AnhydrideHigh reactivity, clean byproducts.Can be corrosive.
SOCl₂ Acid Chloride FormationHighly reactive intermediate.Harsh conditions, may not be suitable for sensitive substrates.
Suzuki Coupling Reactions

Q3: I am attempting a Suzuki coupling with the fluorine atom of this compound and I'm seeing no product or a complex mixture.

A3: Suzuki couplings with 2-fluoropyridines can be challenging due to the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. Additionally, the fluorine atom is a poor leaving group compared to bromine or iodine.

  • Catalyst Choice: The choice of palladium catalyst and ligand is crucial. Catalysts with bulky, electron-rich phosphine ligands are often more successful.

  • Base Selection: The base plays a critical role in the transmetalation step. A moderately strong base is typically required.

  • Side Reactions: Ipso-substitution, where the fluorine is displaced by a nucleophile from the base or solvent, can be a competing reaction.

Troubleshooting Suzuki Coupling Issues

Caption: Common failure modes in Suzuki couplings.

General Considerations

Q4: What is the best way to handle and store this compound?

A4: this compound is a stable solid. However, it is good practice to store it in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

Q5: What are the best solvents for reactions involving this compound?

A5: The choice of solvent will depend on the specific reaction. For amide couplings, polar aprotic solvents are generally preferred.

SolventPolarityBoiling Point (°C)Common Applications
N,N-Dimethylformamide (DMF) High153Amide couplings, Suzuki couplings
Dichloromethane (DCM) Medium40Amide couplings, workups
Tetrahydrofuran (THF) Medium66Grignard reactions, reductions
Acetonitrile (MeCN) High82Amide couplings, purifications

Data sourced from multiple chemical property databases.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general method for the amide coupling of this compound with a primary or secondary amine.

Workflow for HATU-mediated Amide Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification reagents Dissolve this compound (1.0 eq) in anhydrous DMF. add_hatu Add HATU (1.1 eq) and DIPEA (2.5 eq). reagents->add_hatu stir Stir at room temperature for 15-30 minutes. add_hatu->stir add_amine Add amine (1.2 eq). stir->add_amine monitor Monitor reaction by TLC or LC-MS. add_amine->monitor quench Quench with water and extract with an organic solvent. monitor->quench purify Purify by column chromatography. quench->purify

Caption: Step-by-step workflow for amide coupling.

Detailed Steps:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of an arylboronic acid with the 2-fluoro position of a derivative of this compound (e.g., an ester or amide).

Detailed Steps:

  • In a reaction vessel, combine the 2-Fluoro-5-methoxynicotinamide/ester (1.0 eq), arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Douglass, C. J., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wang, X., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. [Link]

  • Orgo Made Simple. (2019). 08.09 Activation Substitution of Carboxylic Acids. YouTube. [Link]

  • Dissertation. (2011). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • Luxembourg Bio Technologies. (2003). Industrial application of coupling reagents in peptides. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Hartwig, J. F., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • ResearchGate. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

  • University of California, Berkeley. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-methoxynicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-Fluoro-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we will move beyond simple procedural lists to explore the underlying principles of various esterification methods, troubleshoot common issues, and provide detailed protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the esterification of this compound, providing a foundational understanding of the reaction's nuances.

Q1: What are the primary challenges in the esterification of this compound?

The esterification of this particular substrate presents a unique set of challenges stemming from the electronic properties of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring deactivates the carboxyl group, making it less susceptible to nucleophilic attack by an alcohol. This reduced reactivity often necessitates more forcing reaction conditions or the use of potent activating agents. Furthermore, the presence of the fluorine atom introduces the potential for nucleophilic aromatic substitution (SNAr) as a side reaction, particularly with strong nucleophiles or under harsh basic conditions.[1][2][3]

Q2: Which esterification methods are most suitable for this substrate?

Given the challenges, several methods can be successfully employed, each with its own advantages and disadvantages:

  • Fischer-Speier Esterification: This classic acid-catalyzed method is often a good starting point due to its simplicity and cost-effectiveness.[4][5][6][7][8] However, the strong acidic conditions and high temperatures required can sometimes lead to side reactions or decomposition of sensitive substrates. For this compound, careful optimization of the acid catalyst and temperature is crucial.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[9][10][11][12] It is a milder alternative to the Fischer esterification and is often effective for substrates that are sensitive to strong acids.[9][10][11][12]

  • Mitsunobu Reaction: This redox-condensation reaction employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by the carboxylic acid.[13][14][15][16][17] The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol center, making it suitable for complex and sensitive molecules.[13][14][15][16][17]

Q3: How do I monitor the progress of the esterification reaction?

Effective reaction monitoring is key to optimizing conditions and determining the endpoint. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the conversion of reactants and the formation of products and byproducts.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product for purity and structure confirmation.[19]

  • Infrared (IR) Spectroscopy: Useful for observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.[20][21]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the esterification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficient activation of the carboxylic acid: The electron-withdrawing fluorine and pyridine nitrogen deactivate the carboxyl group.Fischer Esterification: Increase the concentration of the acid catalyst (e.g., H₂SO₄) or switch to a stronger acid. Ensure efficient water removal using a Dean-Stark trap.[4][5] Steglich Esterification: Ensure the carbodiimide (DCC, EDC) and DMAP are of high purity and used in appropriate stoichiometric amounts. Consider increasing the amount of DMAP.[9][22] Mitsunobu Reaction: Use freshly distilled solvents and ensure reagents (phosphine, azodicarboxylate) are not degraded.[13][15]
Steric hindrance: If using a bulky alcohol, the reaction rate may be significantly reduced.Increase reaction temperature and/or time. For Steglich esterification, using a less hindered carbodiimide like DIC may be beneficial.[9]
Formation of Side Products N-Acylurea formation (Steglich): A common side reaction where the O-acylisourea intermediate rearranges.[10]Ensure a sufficient catalytic amount of DMAP is used to intercept the O-acylisourea before it rearranges.[10] Maintain a moderate reaction temperature.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, especially under basic conditions.Avoid strongly basic conditions. If using a method that generates basic byproducts, ensure they are neutralized. Monitor the reaction for the appearance of substitution products.[1][2]
Decomposition of starting material or product: Harsh reaction conditions (high temperature, strong acid/base) can lead to degradation.Employ milder reaction conditions. Consider switching to a Steglich or Mitsunobu esterification if Fischer conditions are too harsh.[9][13]
Difficult Product Isolation/Purification Incomplete reaction: A mixture of starting material and product can be difficult to separate.Drive the reaction to completion by optimizing conditions as described above.
Formation of dicyclohexylurea (DCU) (Steglich with DCC): This byproduct is often difficult to remove completely by filtration.[9]Cool the reaction mixture thoroughly to maximize precipitation of DCU before filtration. If DCU remains, it can sometimes be removed by chromatography or by dissolving the product in a solvent where DCU is insoluble (e.g., cold ether) and filtering again. Using a water-soluble carbodiimide like EDC can simplify workup as the urea byproduct is water-soluble.[9]
Formation of triphenylphosphine oxide and reduced azodicarboxylate (Mitsunobu): These byproducts can co-elute with the desired ester during chromatography.[13][16]Use of polymer-supported triphenylphosphine can simplify removal by filtration.[13] Some modified Mitsunobu reagents are designed for easier byproduct removal.[16] Careful optimization of chromatography conditions is often necessary.
Troubleshooting Workflow

TroubleshootingWorkflow Start Esterification of this compound Problem Identify the Problem Start->Problem LowConversion Low or No Conversion Problem->LowConversion e.g., <50% yield SideProducts Formation of Side Products Problem->SideProducts e.g., S_NAr, N-acylurea PurificationIssues Difficult Purification Problem->PurificationIssues e.g., byproduct contamination Solution1 Increase Catalyst/Reagent Concentration Optimize Temperature/Time LowConversion->Solution1 Solution2 Use Milder Conditions (Steglich/Mitsunobu) LowConversion->Solution2 SideProducts->Solution2 Solution4 Use Alternative Reagents (e.g., EDC instead of DCC) SideProducts->Solution4 Solution3 Optimize Workup Procedure (e.g., DCU removal, chromatography) PurificationIssues->Solution3 PurificationIssues->Solution4 EsterificationWorkflow Start Start: this compound + Alcohol ReactionSetup Reaction Setup: - Choose method (Fischer, Steglich, Mitsunobu) - Add reagents and solvent Start->ReactionSetup ReactionExecution Reaction Execution: - Control temperature - Stir for appropriate time ReactionSetup->ReactionExecution Monitoring Reaction Monitoring: - TLC, HPLC, GC, or NMR ReactionExecution->Monitoring Monitoring->ReactionExecution Incomplete Workup Workup: - Quench reaction - Neutralize - Extract with organic solvent Monitoring->Workup Complete Purification Purification: - Column chromatography - Distillation - Recrystallization Workup->Purification Analysis Product Analysis: - NMR, IR, Mass Spec - Purity assessment Purification->Analysis

Sources

Technical Support Center: Synthesis of 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-5-methoxynicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this valuable fluorinated pyridine building block. We will move beyond simple procedural outlines to address the nuanced challenges and side reactions that can arise during synthesis, providing you with actionable troubleshooting strategies and a deeper mechanistic understanding.

Introduction: The Challenge of Regioselective Fluorination

This compound is a key intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, is often plagued by issues of yield, purity, and competing side reactions. The primary challenge lies in the selective introduction of a fluorine atom onto the electron-deficient pyridine ring without disrupting the other functional groups. This guide addresses the most common hurdles encountered when synthesizing this molecule, particularly via the widely used nucleophilic aromatic substitution (SNAr) pathway starting from a 2-chloro precursor.

Core Synthesis Pathway: From Chloropyridine to Fluoropyridine

The most prevalent and scalable route involves the fluorination of a 2-chloro-5-methoxynicotinic acid derivative. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to enhance solubility in organic solvents and prevent undesirable reactions with the basic reagents used in the fluorination step.

Main_Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Fluorination (SNAr) cluster_2 Step 3: Hydrolysis start 2-Chloro-5-hydroxynicotinic acid step1_reagents 1. (CH₃)₂SO₄, K₂CO₃ 2. MeOH, H₂SO₄ (cat.) start->step1_reagents intermediate1 Methyl 2-chloro-5-methoxynicotinate step1_reagents->intermediate1 step2_reagents KF, Phase-Transfer Catalyst (e.g., 18-Crown-6) High-boiling solvent (e.g., DMSO) intermediate1->step2_reagents intermediate2 Methyl 2-fluoro-5-methoxynicotinate step2_reagents->intermediate2 step3_reagents NaOH or LiOH (aq) then HCl (aq) intermediate2->step3_reagents product This compound step3_reagents->product

Caption: A typical three-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures and frequently asked questions.

Issue 1: Low or No Conversion During the Fluorination Step

Question: I am attempting to fluorinate Methyl 2-chloro-5-methoxynicotinate with spray-dried KF in DMSO at 150°C, but I am seeing very low conversion to the desired product even after 24 hours. What is going wrong?

Answer: This is the most common failure point in the synthesis. Several factors can contribute to a stalled SNAr reaction on this substrate.

  • Cause A: Insufficiently Reactive Fluoride Source: Potassium fluoride (KF) has low solubility in many aprotic polar solvents like DMSO. For the fluoride ion to be an effective nucleophile, it must be desolvated and available in solution.

    • Solution: The use of a phase-transfer catalyst (PTC) is highly recommended. Catalysts like 18-crown-6 or tetrabutylammonium bromide (TBAB) complex the potassium ion, liberating a more "naked" and highly nucleophilic fluoride ion. Alternatively, using anhydrous tetraalkylammonium fluorides can also be effective, though they are more expensive and hygroscopic.

  • Cause B: Presence of Water: Trace amounts of water in the reaction mixture can hydrate the fluoride ions, significantly reducing their nucleophilicity. Water can also compete as a nucleophile, leading to the formation of hydroxy-pyridines, especially at high temperatures.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use spray-dried KF, dry your solvent over molecular sieves, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause C: Suboptimal Temperature: While high temperatures are generally required, excessively high temperatures (>180°C) can lead to decomposition of the starting material or solvent.

    • Solution: A temperature range of 140-160°C in DMSO or sulfolane is typically effective. Monitor the reaction by HPLC or TLC to find the optimal balance between reaction rate and decomposition.[1]

ParameterStandard ConditionOptimized ConditionRationale
Fluoride Source Spray-Dried KFSpray-Dried KF with 0.1 eq. 18-Crown-6Increases fluoride ion solubility and nucleophilicity.
Solvent Anhydrous DMSOAnhydrous SulfolaneHigher boiling point, can sometimes improve results.
Temperature 150 °C140-160 °C (monitor by HPLC)Balances reaction rate against thermal decomposition.
Atmosphere AmbientInert (N₂ or Ar)Prevents side reactions with atmospheric moisture.
Issue 2: Formation of 2-Hydroxy-5-methoxynicotinic Acid Byproduct

Question: My fluorination reaction works, but I am consistently isolating a significant amount of the corresponding 2-hydroxy byproduct. How can I suppress this side reaction?

Answer: The formation of the 2-hydroxy derivative is a classic example of a competing nucleophilic substitution reaction, caused by the presence of water or hydroxide ions.

  • Primary Cause: As mentioned in Issue 1, water is the most likely culprit. At elevated temperatures, even trace moisture can lead to hydrolysis of the 2-chloro position.

    • Mitigation Protocol:

      • Dry the reaction vessel in an oven at 120°C for several hours and cool under a stream of dry nitrogen.

      • Use freshly opened anhydrous solvent or solvent passed through a drying column.

      • Ensure the KF is of high purity and has been properly dried (spray-dried is preferred).

      • If using a phase-transfer catalyst, ensure it is also anhydrous.

  • Secondary Cause: The quality of the starting material can be a factor. If the 2-chloro-5-methoxynicotinate precursor was prepared under conditions that left residual base, this could contribute to hydrolysis during the subsequent fluorination step.

    • Solution: Recrystallize or purify the starting chloro-ester by column chromatography before proceeding to the fluorination step to ensure it is free from basic or aqueous impurities.[2]

Issue 3: Incomplete or Messy Ester Hydrolysis

Question: During the final hydrolysis step with NaOH, my reaction mixture turns dark, and upon acidification, I get a low yield of impure product. What is causing this, and how can I improve the hydrolysis?

Answer: The hydrolysis of the ester to the final carboxylic acid can be problematic if not carefully controlled. The electron-deficient, fluorinated pyridine ring can be sensitive to harsh basic conditions.

  • Cause A: Excessively Strong Basic Conditions: High concentrations of NaOH and elevated temperatures can promote side reactions on the pyridine ring, leading to decomposition and discoloration.

    • Solution: Use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often a much cleaner and more efficient method for hydrolyzing esters on sensitive heterocyclic systems.[3] The reaction can be easily monitored by TLC or HPLC until the starting material is consumed.

  • Cause B: Difficult Workup: The product, being an amino acid derivative, can sometimes be tricky to precipitate cleanly.

    • Solution: After hydrolysis, carefully acidify the aqueous solution with 1M HCl to a pH of approximately 3-4.[4] The product should precipitate out. Cooling the mixture in an ice bath can improve recovery. If the product remains in solution, extraction with a suitable organic solvent like ethyl acetate may be necessary.

Side Reaction Pathways Overview

Understanding potential side reactions is key to optimizing your synthesis. The following diagram illustrates the desired pathway versus common undesirable outcomes during the fluorination and hydrolysis steps.

Side_Reactions cluster_main cluster_side start Methyl 2-chloro-5-methoxynicotinate hydrolyzed_start 2-Chloro-5-methoxynicotinic acid start->hydrolyzed_start Premature Hydrolysis fluorinated_ester Methyl 2-fluoro-5-methoxynicotinate final_product This compound fluorinated_ester->final_product LiOH, then H⁺ (Desired) decomposition Decomposition Products fluorinated_ester->decomposition Harsh Base (e.g., hot conc. NaOH) hydroxy_ester Methyl 2-hydroxy-5-methoxynicotinate

Caption: Desired reaction pathways versus common side reactions.

General FAQs

Question: What are the best analytical methods to monitor this reaction sequence? Answer:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress, especially for the esterification and hydrolysis steps.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative monitoring of the fluorination step. It can clearly resolve the starting material, product, and key byproducts like the hydroxy-nicotinate.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product. Critically, ¹⁹F NMR is invaluable for confirming the successful incorporation of fluorine and for identifying any potential regioisomeric fluorine-containing byproducts.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the products at each stage.

Question: Are there alternative synthetic routes that avoid the SNAr reaction? Answer: Yes, although they are often more complex. One potential alternative is a de novo synthesis, building the pyridine ring from acyclic precursors. Another advanced method could involve a directed ortho-metalation (DoM) of a methoxypyridine, followed by reaction with an electrophilic fluorinating agent, but this can present significant regioselectivity challenges.[5][6][7] For most applications, the SNAr approach from the 2-chloro derivative remains the most practical and scalable option.

Protocol: Optimized Fluorination of Methyl 2-chloro-5-methoxynicotinate

This protocol incorporates troubleshooting measures to maximize yield and purity.

Materials:

  • Methyl 2-chloro-5-methoxynicotinate (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (3.0 eq)

  • 18-Crown-6 (0.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (oven-dried) with a condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Place the oven-dried reaction vessel under an inert atmosphere.

  • Reagent Addition: To the vessel, add Methyl 2-chloro-5-methoxynicotinate (1.0 eq), spray-dried KF (3.0 eq), and 18-Crown-6 (0.1 eq).

  • Solvent Addition: Add anhydrous DMSO via cannula or a dry syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water (10x the volume of DMSO).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 2-fluoro-5-methoxynicotinate.

References

  • BenchChem. Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate.
  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. ResearchGate.
  • BenchChem. A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.
  • nicotinic acid. Organic Syntheses Procedure. Available from: [Link]

  • BenchChem. Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. ResearchGate. Available from: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available from: [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available from: [Link]

  • Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric acid and Potassium Fluoride. PubMed Central. Available from: [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available from: [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. Available from: [Link]

  • Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available from: [Link]

  • Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. ACS Publications. Available from: [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available from: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH. Available from: [Link]

  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine Notes. Available from: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed Central. Available from: [Link]

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Technical Support Center: Purification of Fluorinated Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The unique physicochemical properties imparted by the fluorine atom(s) often introduce significant challenges in purification, demanding more than standard protocols. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying scientific principles to empower you to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

Q1: Why are fluorinated nicotinic acid derivatives so difficult to purify by standard normal-phase chromatography?

A1: The purification challenges stem from a combination of factors directly related to the inherent properties of these molecules:

  • High Polarity: The presence of both the acidic carboxylic acid group and the basic pyridine nitrogen, compounded by the highly electronegative fluorine atom, makes these molecules very polar. In normal-phase chromatography, where a polar stationary phase (like silica gel) is used, highly polar compounds adhere very strongly.[1] This strong interaction leads to poor mobility even with highly polar mobile phases, resulting in broad, tailing peaks and poor separation.

  • Strong Interaction with Silica: The acidic silanol groups on the surface of silica gel can interact strongly with the basic nitrogen of the pyridine ring. This can lead to irreversible adsorption or decomposition of the compound on the column.[2][3]

  • Solubility Issues: The polarity of these derivatives can also lead to poor solubility in the less polar solvents typically used in normal-phase chromatography, making sample loading and elution problematic.[4]

Q2: I'm observing significant peak tailing during flash chromatography. What is the primary cause and how can I mitigate it?

A2: Peak tailing is a common issue when purifying polar, basic compounds like fluorinated nicotinic acid derivatives on silica gel.

  • Causality: The primary cause is the strong, non-ideal interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.[3] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect as it slowly elutes.

  • Mitigation Strategies:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase to "mask" the acidic silanol sites. Triethylamine (TEA) is a common choice. Adding 0.5-2% TEA to your eluent can dramatically improve peak shape.[3]

    • Stationary Phase Deactivation: Before loading your sample, you can pre-flush the column with your mobile phase containing the additive. This ensures the stationary phase is "deactivated" and ready for your compound.[3]

Q3: My fluorinated nicotinic acid derivative seems to be decomposing on the silica gel column. What are my options?

A3: Decomposition on silica is a serious issue, often due to the acidic nature of the stationary phase.

  • Confirmation: First, confirm that the decomposition is indeed happening on the silica. This can be done by spotting your compound on a TLC plate, letting it sit for a period, and then eluting it to see if new spots have formed.

  • Alternative Stationary Phases: If decomposition is confirmed, switching to a less acidic stationary phase is recommended. Options include:

    • Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[4]

    • Chemically Modified Silica: Diol- or amine-functionalized silica gels are less acidic and can be effective.

Q4: Recrystallization of my final product is proving difficult. I'm getting oils or very fine powders. What can I do?

A4: Crystallization is a crucial final purification step, and its difficulty with these derivatives is often linked to their polarity and hydrogen bonding capabilities.[5]

  • Solvent Screening is Key: A systematic approach to solvent selection is critical. Start with single solvents of varying polarity (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane). If single solvents fail, move to binary solvent systems. A good starting point for a binary system is to dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until turbidity is observed.

  • Control Cooling Rate: Rapid cooling often leads to the formation of fine powders or oils. A slow, controlled cooling process is essential for growing larger, purer crystals. Using a dewar with an appropriate solvent or a programmable cooling bath can provide the necessary control.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization and promote the growth of larger, more uniform crystals.

II. Troubleshooting Guides

Scenario 1: Poor Separation of Closely Related Impurities in Flash Chromatography

You have two spots on your TLC plate that are very close together, and your flash column is giving you mixed fractions.

Troubleshooting Workflow

start Poor Separation in Flash Chromatography check_rf Is the Rf of your target compound between 0.2-0.35? start->check_rf adjust_polarity Adjust mobile phase polarity to achieve optimal Rf check_rf->adjust_polarity No try_new_system Try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc) check_rf->try_new_system Yes adjust_polarity->start gradient_elution Is a gradient elution being used? try_new_system->gradient_elution optimize_gradient Optimize the gradient slope (make it shallower) gradient_elution->optimize_gradient Yes isocratic_elution Consider isocratic elution if gradient is not effective gradient_elution->isocratic_elution No column_overload Is the column overloaded? optimize_gradient->column_overload isocratic_elution->column_overload reduce_load Reduce the amount of sample loaded column_overload->reduce_load Yes alternative_tech Consider alternative chromatography techniques (e.g., SFC) column_overload->alternative_tech No reduce_load->start

Caption: Decision tree for troubleshooting poor separation in flash chromatography.

Detailed Protocol: Optimizing Mobile Phase for Separation
  • Objective: To find a solvent system that provides a ΔRf > 0.1 between your target compound and the impurity.

  • Materials: TLC plates (silica gel 60 F254), developing chambers, and a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetone).

  • Procedure:

    • Prepare stock solutions of your crude material.

    • Screen various binary and ternary solvent systems. A good starting point for polar compounds is a Dichloromethane/Methanol or Ethyl Acetate/Methanol system.[4]

    • Spot your crude material on a TLC plate and develop it in the chosen solvent system.

    • Visualize the spots under UV light and/or with a stain.

    • Calculate the Rf values for your product and the impurity.

    • Systematically adjust the solvent ratios to maximize the difference in Rf values.

Solvent System (v/v)Target RfImpurity RfΔRf
95:5 DCM:MeOH0.450.520.07
98:2 DCM:MeOH0.300.400.10
90:10 EtOAc:HexanesStreakingStreakingN/A

This table illustrates a hypothetical optimization process where a DCM/MeOH system provides better separation than an EtOAc/Hexanes system.

Scenario 2: Product is "Stuck" on the Column

You've run many column volumes of your mobile phase, and your product has not eluted.

Troubleshooting Workflow

start Product Stuck on Column check_stability Is the compound stable to silica? (Check with 2D TLC) start->check_stability alternative_sp Use alternative stationary phase (Alumina, C18) check_stability->alternative_sp No check_solvent Double-check the mobile phase composition check_stability->check_solvent Yes increase_polarity Gradually increase mobile phase polarity check_solvent->increase_polarity add_modifier Add a modifier (e.g., TEA for bases, Acetic Acid for acids) increase_polarity->add_modifier flush_column Flush with a very strong solvent (e.g., 10% MeOH in DCM with 1% TEA) add_modifier->flush_column check_fractions Concentrate all fractions and re-check for product flush_column->check_fractions

Caption: Troubleshooting workflow for a product that fails to elute from the column.

Protocol: Supercritical Fluid Chromatography (SFC) as an Alternative

For highly polar compounds that are challenging to purify with standard HPLC, Supercritical Fluid Chromatography (SFC) can be a powerful alternative.[6][7] SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[8][9]

  • Principle: SFC is a normal-phase technique where CO2 is the weak solvent. A polar organic co-solvent (like methanol or ethanol) is added to increase the mobile phase strength.[10]

  • Advantages for Fluorinated Nicotinic Acids:

    • Enhanced Solubility: Supercritical CO2 has excellent solvating power for many organic molecules.

    • Reduced Solvent Usage: It is a "greener" chromatography technique.

    • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to HPLC, which can be advantageous for separating difficult impurity profiles.

  • Typical Conditions:

    • Column: A variety of columns are available, often with polar modifications.

    • Mobile Phase: CO2 with a gradient of methanol (often containing a small amount of an additive like triethylamine or ammonium hydroxide for basic compounds).

    • Detection: UV and Mass Spectrometry are common.

III. Advanced Purification Protocol: Acid/Base Extraction and Crystallization

For many fluorinated nicotinic acid derivatives, a well-designed acid/base extraction prior to chromatography or crystallization can significantly simplify the purification process by removing non-polar and neutral impurities.

Workflow Diagram

start Crude Reaction Mixture dissolve Dissolve in an organic solvent (e.g., EtOAc, DCM) start->dissolve base_wash Wash with aqueous base (e.g., NaHCO3) to deprotonate carboxylic acid dissolve->base_wash separate_layers1 Separate Layers base_wash->separate_layers1 organic_phase1 Organic Phase (contains neutral and basic impurities) separate_layers1->organic_phase1 aqueous_phase1 Aqueous Phase (contains sodium salt of product) separate_layers1->aqueous_phase1 acidify Acidify aqueous phase with HCl to pH ~3-4 aqueous_phase1->acidify precipitate Precipitate/Extract Product acidify->precipitate filter_extract Filter solid or extract with organic solvent precipitate->filter_extract crude_product Crude Purified Product filter_extract->crude_product crystallize Recrystallize from appropriate solvent system crude_product->crystallize final_product Pure Crystalline Product crystallize->final_product

Caption: Workflow for purification via acid/base extraction and crystallization.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will convert the nicotinic acid derivative to its water-soluble sodium salt.[11]

  • Separation: Separate the aqueous layer, which now contains your product, from the organic layer, which contains non-polar and neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add aqueous HCl (e.g., 1M or 2M) with stirring until the pH of the solution is between 3 and 4.[12] This will protonate the carboxylate, causing the neutral fluorinated nicotinic acid to precipitate out of the solution.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product oils out or remains in solution, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: The resulting solid can then be further purified by recrystallization or chromatography if necessary. For example, 5-fluoronicotinic acid has been successfully recrystallized from water.[13]

This technical guide provides a starting point for addressing the common purification challenges associated with fluorinated nicotinic acid derivatives. Remember that each derivative may have unique properties, and a systematic, evidence-based approach to developing a purification strategy will ultimately lead to the highest purity and yield.

IV. References

  • Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. Journal of Organic Chemistry. [Link]

  • Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478.

  • Wester, H. J., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Molecular Imaging and Biology. [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents. (n.d.). Retrieved January 19, 2024, from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Can you Purify Natural Products with SFC? Retrieved from [Link]

  • Chemistry For Everyone. (2024). Do Polar Substances Travel Further In Chromatography? YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [https://www.chromatographytoday.com/news/sfc-mdsfc/3 SFC-for-polar-analytes/is-sfc-a-good-choice-for-the-separation-of-polar-compounds/301]([Link] SFC-for-polar-analytes/is-sfc-a-good-choice-for-the-separation-of-polar-compounds/301)

Sources

Technical Support Center: Stability of 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and formulation scientists working with 2-Fluoro-5-methoxynicotinic acid. It addresses critical stability concerns, particularly under acidic conditions, which are frequently encountered during synthesis, purification, formulation, and analytical characterization. Our goal is to provide not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic aqueous solutions?

A: this compound is susceptible to degradation under acidic conditions. The core issue stems from the chemical nature of the fluoropyridine ring. The fluorine atom at the 2-position, combined with the electronegative nitrogen in the pyridine ring, makes the carbon atom at that position (C2) highly electron-deficient. In an acidic medium, the pyridine nitrogen is protonated, which further enhances the electrophilicity of the C2 position. This makes the molecule vulnerable to nucleophilic attack by water, leading to hydrolysis.[1][2]

Q2: What is the primary degradation product I should expect to see?

A: The most probable degradation product is 2-Hydroxy-5-methoxynicotinic acid. This results from the nucleophilic aromatic substitution of the fluorine atom with a hydroxyl group from water. This transformation can significantly alter the compound's biological activity, solubility, and other physicochemical properties.

Q3: What factors can influence the rate of degradation?

A: Several factors can accelerate the hydrolysis of this compound:

  • Low pH (High Acid Concentration): The lower the pH, the higher the concentration of protonated pyridine, which is the more reactive species.

  • Elevated Temperature: As with most chemical reactions, increasing the temperature provides the necessary activation energy for the hydrolysis to occur at a faster rate.

  • Presence of Water: Water acts as the nucleophile in the hydrolysis reaction. The reaction is negligible in anhydrous acidic organic solvents.

  • Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Probable Cause Recommended Solution & Rationale
Rapid loss of parent compound peak in HPLC analysis of a sample from an acidic reaction mixture. Acid-catalyzed hydrolysis is occurring during the workup or analysis.Immediate Action: Neutralize the sample with a suitable base (e.g., NaHCO₃ solution) to a pH of ~7.0 immediately after extraction and before analysis. Rationale: Quenching the acid stops the degradation, providing a more accurate snapshot of the reaction's progress.
A new, more polar peak appears and grows over time in my chromatogram. Formation of the hydrolysis product, 2-Hydroxy-5-methoxynicotinic acid.Identification: Use LC-MS to determine the mass of the new peak. The expected mass will correspond to the replacement of F (19 Da) with OH (17 Da), a net loss of 2 Da from the parent mass. Confirmation: If possible, synthesize or procure a standard of 2-Hydroxy-5-methoxynicotinic acid and perform a co-injection to confirm the peak's identity by retention time.
Inconsistent assay results or poor mass balance in stability studies. Uncontrolled experimental variables.Systematic Check: 1. pH Control: Ensure the pH of your solution is consistent and accurately measured. Use buffered solutions where possible. 2. Temperature Stability: Use a calibrated water bath or heating block to maintain a constant temperature.[3] 3. Solution Homogeneity: Ensure the compound is fully dissolved before starting time-point measurements.

Mechanistic Insights: The "Why" Behind the Instability

The degradation of this compound in an acidic medium is a classic example of nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electronic properties of the substituted pyridine ring.

  • Protonation: The acidic environment protonates the pyridine nitrogen, making the ring significantly more electron-deficient.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the fluorine (C2). This forms a transient, negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The ring rearomatizes by expelling the fluoride ion, which is a good leaving group.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final 2-hydroxy product.

Visualizing the Degradation Pathway

The following diagram illustrates the step-by-step mechanism of acid-catalyzed hydrolysis.

G sub This compound protonated Protonated Pyridine Ring sub->protonated + H⁺ intermediate Meisenheimer Complex (Intermediate) protonated->intermediate Nucleophilic Attack h2o H₂O (Nucleophile) h2o->intermediate Nucleophilic Attack product 2-Hydroxy-5-methoxynicotinic acid intermediate->product - H⁺, - F⁻ (Rearomatization) hf HF

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for quantifying the stability of this compound under acidic stress, in accordance with ICH guidelines on stability testing.[4][5][6]

Objective: To determine the degradation kinetics of this compound in 0.1 M HCl at 60°C.
Materials:
  • This compound (high purity reference standard)

  • 0.1 M Hydrochloric Acid (volumetric standard)

  • 0.1 M Sodium Hydroxide (volumetric standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase)

  • Class A volumetric flasks, pipettes

  • Calibrated HPLC system with UV detector

  • Calibrated heating block or water bath

Workflow Diagram

G prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress 2. Initiate Stress Add stock to pre-heated 0.1 M HCl prep->stress sample 3. Sample at Time Points (0, 1, 2, 4, 8, 24h) stress->sample quench 4. Quench Reaction Neutralize with 0.1 M NaOH sample->quench analyze 5. Analyze by HPLC Quantify parent & degradant quench->analyze data 6. Plot Data % Remaining vs. Time analyze->data

Caption: Workflow for the forced acid degradation study.

Step-by-Step Procedure:
  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in acetonitrile to make a 10.0 mL stock solution (1 mg/mL).

  • Stress Sample Preparation:

    • In a 50 mL volumetric flask, add 40 mL of 0.1 M HCl. Place the flask in a heating block pre-equilibrated to 60°C.

    • Once the acid reaches 60°C, add 5.0 mL of the stock solution to the flask. This is your T=0 starting point. Immediately withdraw a 1.0 mL aliquot.

    • Dilute the remaining solution to the 50 mL mark with the pre-heated 0.1 M HCl. The final concentration will be 100 µg/mL.

  • Time-Point Sampling:

    • Withdraw 1.0 mL aliquots from the reaction flask at specified time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Quenching (Critical Step):

    • Immediately transfer each 1.0 mL aliquot into a vial containing 1.0 mL of 0.1 M NaOH. This neutralizes the acid and halts the degradation.

    • For the T=0 sample, add the aliquot to the NaOH solution immediately after its withdrawal.

  • HPLC Analysis:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan, e.g., 275 nm).

    • Inject all quenched samples and a reference standard of the parent compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the % remaining versus time to determine the degradation rate.

Self-Validation and Controls:
  • Control Sample: Prepare a sample of the compound in water (no acid) and keep it at the same temperature to check for thermal degradation alone.

  • Mass Balance: Ensure that the sum of the parent compound and the major degradation product(s) accounts for nearly 100% of the initial material, demonstrating the specificity of the analytical method.[7]

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Spotlight on stability: API and drug product testing. Almac Group.
  • Stability issues of fluoropyridines in acidic media. (2025). BenchChem.
  • Stability Testing for API Synthesis. MRIGlobal.
  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Asian Journal of Pharmaceutical and Clinical Research.
  • This compound | 1215868-59-9. BenchChem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Singh, R., & Rehman, Z. U. (2016).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Brown, H. C., & Murphey, B. C. (1951). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry.
  • Phillips, M. A. (1946). Acid hydrolysis of sulphapyridines.

Sources

Technical Support Center: Purification of Crude 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Fluoro-5-methoxynicotinic acid (CAS 1215868-59-9). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity material post-synthesis. As a crucial building block in pharmaceutical R&D, the purity of this reagent is paramount for the reliability and success of subsequent synthetic steps.[1]

This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific impurity profile. We will explore common issues and provide robust, field-proven solutions in a direct question-and-answer format.

Part 1: Understanding Your Crude Material - Common Impurities

A successful purification strategy begins with understanding the potential contaminants. The synthetic route to this compound often involves multiple steps, including halogenation, methoxylation, and hydrolysis, each of which can introduce specific impurities.[1]

Question: What are the most likely impurities in my crude this compound?

Answer: Your crude product's impurity profile is intrinsically linked to its synthetic history. Below is a summary of common impurities, their origins, and their chemical nature, which dictates the optimal removal strategy.

Impurity Name Likely Origin Chemical Class Impact & Removal Challenge
2-Chloro-5-methoxynicotinic acidIncomplete halogen exchange (Halex) reaction.AcidicVery similar polarity and acidity to the desired product; difficult to separate by extraction or simple recrystallization.
2-Fluoro-5-methoxynicotinamideIncomplete hydrolysis of a nitrile or amide precursor.[2][3]Neutral / Weakly BasicDifferent acidity allows for separation via acid-base extraction.
Unreacted Precursors (e.g., 2,6-dichloro-5-fluoronicotinate)Incomplete reaction during synthesis.[4][5]Neutral (Ester)Can typically be removed by acid-base extraction.
2-Fluoro-5-hydroxynicotinic acidCleavage of the methyl ether during harsh acidic or basic hydrolysis.AcidicMore polar than the desired product. May co-precipitate.
Decarboxylation Product (2-Fluoro-5-methoxypyridine)Thermal degradation, especially if the synthesis or workup involved high temperatures.[6][7]Basic / NeutralNon-acidic nature makes it easily separable by acid-base extraction.
Polymeric/Colored ImpuritiesSide reactions, degradation, or residual catalysts.VariousCan interfere with crystallization and analysis. Often requires treatment with activated carbon.[8][9]
Part 2: Troubleshooting and Purification Protocols

This section addresses specific experimental challenges in a Q&A format, providing both the "how" and the "why" for each recommended action.

Initial Cleanup

Question: My crude product is a dark, sticky, or oily solid. How should I proceed before attempting a definitive purification?

Answer: A preliminary cleanup is essential for challenging crude materials. Discolored, non-crystalline solids often contain residual solvents, acidic or basic catalysts, and high-molecular-weight colored impurities. Attempting direct recrystallization will likely result in oiling out or trapping these impurities.

Recommended Actions:

  • Solvent Slurry/Wash: Start by triturating or stirring the crude solid in a non-polar solvent where the desired product has minimal solubility, such as hexanes or diethyl ether. This will dissolve many non-polar organic impurities and can help induce crystallinity.

  • Activated Carbon Treatment: If the color is significant, dissolve the material in a suitable solvent (e.g., ethyl acetate, methanol) and treat with 1-5% w/w activated carbon. Heat the suspension gently for 15-30 minutes before filtering through a pad of Celite® to remove the carbon.[8][9] This is highly effective for removing large, conjugated systems that cause color.

Purification Strategy Selection

The flowchart below provides a logical decision-making process for selecting the appropriate purification technique based on your initial assessment of the crude material.

Purification_Decision_Tree start Analyze Crude Material (TLC, LCMS, NMR) impurity_type Identify Major Impurity Type start->impurity_type node_neutral Neutral/Basic Impurities (e.g., Amide, Decarboxylated Product) impurity_type->node_neutral Non-Acidic node_acidic Acidic Impurities (e.g., Halogenated Analogs) impurity_type->node_acidic Structurally Similar Acidic node_color Colored/Polymeric Impurities impurity_type->node_color Colored node_multiple Complex Mixture impurity_type->node_multiple Multiple Types proc_extraction Perform Acid-Base Extraction node_neutral->proc_extraction proc_chromatography Use Flash Column Chromatography node_acidic->proc_chromatography proc_charcoal Treat with Activated Carbon node_color->proc_charcoal node_multiple->proc_extraction proc_recryst Follow with Recrystallization proc_extraction->proc_recryst proc_charcoal->proc_recryst

Caption: Decision tree for selecting a purification strategy.

Recrystallization Issues

Question: I'm struggling to find a good recrystallization solvent. My product either oils out or doesn't crystallize at all. What should I do?

Answer: This is a classic purification challenge. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a molecule like this compound, which has both polar (carboxylic acid, pyridine nitrogen) and non-polar (aromatic ring) features, a single solvent is often not ideal. A mixed-solvent system is typically required.

Causality: Oiling out occurs when the melting point of the solid is lower than the boiling point of the solvent, causing it to liquefy rather than dissolve. Poor crystallization occurs when the solubility difference between hot and cold is insufficient.

Protocol 1: Two-Solvent Recrystallization

  • Identify a "Soluble" and "Insoluble" Solvent Pair:

    • Soluble Solvents: Ones that readily dissolve your compound at room temperature (e.g., Methanol, Acetone, THF).

    • Anti-Solvents: Ones in which your compound is poorly soluble even when hot (e.g., Water, Hexane, Heptane).

    • The pair must be miscible. A good starting pair is Ethanol/Water or Ethyl Acetate/Heptane .

  • Procedure: a. Dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., Ethanol). b. While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise until you see persistent cloudiness (the saturation point). c. If needed, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution. d. Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure, well-defined crystals. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. f. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture. g. Dry the crystals under vacuum at a moderate temperature (40-50 °C) to avoid decarboxylation.

Solvent System Polarity Comments
Ethanol / WaterPolar ProticGood for polar compounds. Water acts as an effective anti-solvent.
Ethyl Acetate / HeptaneMedium / Non-polarExcellent for compounds of intermediate polarity. Avoids water.
Acetone / WaterPolar Aprotic / ProticEffective, but acetone's low boiling point requires careful handling.
Dichloromethane / HexaneMedium / Non-polarUseful but be aware of the volatility and safety profile of DCM.
Removing Stubborn Impurities

Question: My recrystallized product is clean by NMR, but LCMS shows a persistent neutral impurity. How can I remove it?

Answer: This scenario is precisely where acid-base extraction excels. By exploiting the acidic nature of your carboxylic acid, you can selectively move it into an aqueous phase, leaving neutral or basic organic impurities behind in an organic solvent.

Causality: Your product's carboxylic acid group (pKa ≈ 3-5) is readily deprotonated by a mild base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. Neutral impurities, such as a precursor ester or the corresponding amide, lack an acidic proton and will not react, remaining in the organic phase. Using a mild base is preferable to a strong base (like NaOH) to prevent potential hydrolysis of the methoxy group or other sensitive functionalities.

Acid_Base_Extraction cluster_org Organic Phase (Ethyl Acetate) cluster_aq Aqueous Phase (sat. NaHCO₃) cluster_final Final Steps dissolve 1. Dissolve Crude Mixture wash_org 4. Wash with Brine extract 2. Extract with NaHCO₃ (aq) dissolve->extract Mix & Separate Layers dry_org 5. Dry (Na₂SO₄), Filter, Evaporate (Contains Neutral Impurities) extract->wash_org acidify 6. Acidify with HCl to pH ~2 precipitate 7. Pure Product Precipitates filter 8. Filter Solid precipitate->filter wash_solid 9. Wash with Cold Water filter->wash_solid dry_solid 10. Dry Under Vacuum wash_solid->dry_solid

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layer each time. Check the pH of the final aqueous extract to ensure it is basic (pH > 8), indicating all the acid has been extracted.

  • Back-Wash (Optional): Combine the aqueous layers and wash once with a small portion of the organic solvent (e.g., EtOAc) to remove any lingering neutral impurities.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly acidify with 1M or 2M hydrochloric acid (HCl) with stirring. Your pure product will precipitate as a solid. Continue adding acid until the pH is ~2-3 to ensure complete protonation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum at 40-50 °C.

Part 3: Frequently Asked Questions (FAQs)

Q1: Column chromatography seems complicated. When is it truly necessary?

A1: Column chromatography is your method of last resort when both recrystallization and extraction fail. This typically occurs when you have an impurity with very similar acidity and polarity, such as a positional isomer or a halogenated analog (e.g., 2-chloro-5-methoxynicotinic acid). Because it is a more labor-intensive and solvent-heavy technique, it should be reserved for these challenging separations.[10]

Q2: My final product has a melting point that is lower than the literature value. Is it still impure?

A2: A depressed and broad melting point range is a classic indicator of impurity. Pure crystalline solids have sharp, well-defined melting points. If your melting point is low, it suggests the presence of contaminants that disrupt the crystal lattice. Further purification is recommended.

Q3: How can I definitively confirm the purity of my final product? A3: A combination of techniques is best for an authoritative assessment:

  • ¹H NMR: Should show clean signals with correct integrations and no unidentifiable peaks.

  • LCMS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. A pure sample will show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for your compound. Set the purity threshold high (e.g., >98% by area).

  • Melting Point: Should be sharp (a 1-2 °C range) and match reported values.

Q4: I am concerned about decarboxylation. How can I avoid it? A4: Nicotinic acids can be susceptible to decarboxylation at elevated temperatures.[6] While this compound is relatively stable, it is best practice to avoid unnecessarily high heat. During workups, concentrate solutions on a rotary evaporator with a water bath temperature below 50 °C. When drying the final solid, use a vacuum oven at a moderate temperature (40-50 °C) rather than a high-temperature oven.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][2]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][3]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link][11]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][12]

  • Patsnap Eureka. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Retrieved from [Link][8]

  • Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Retrieved from [9]

  • Goral, K. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from [Link][6]

  • Vibzz Lab. (2021). Pyridine : Decarboxylation of Niacin. YouTube. Retrieved from [Link][7]

  • Sciencemadness Wiki. (2021). Niacin. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from [4]

  • Tsuchiya, H. et al. (1986). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. PubMed. Retrieved from [Link][13]

  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for flash chromatography. Retrieved from [Link][10]

  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from [5]

  • Le, C. M. et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link][14]

  • Hengen, N. et al. (1978). High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine. PubMed. Retrieved from [Link][15]

  • Tuzimski, T. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. Retrieved from [Link][16]

  • Li, W. et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link][17]

  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link][18]

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Technical Support Center: Strategies for Poor Solubility of 2-Fluoro-5-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Fluoro-5-methoxynicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this important class of compounds. The unique substitution pattern—a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine ring—presents specific physicochemical properties that can make dissolution a significant hurdle in experimental workflows. This document provides in-depth, field-proven insights and step-by-step protocols to systematically address and overcome these solubility issues.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the handling of this compound derivatives.

Q1: My this compound derivative won't dissolve in standard solvents like DCM, Ethyl Acetate, or Methanol. Why is this happening?

A1: This is a common challenge stemming from the compound's molecular structure. Several factors contribute to its poor solubility:

  • High Crystal Lattice Energy: The planar aromatic ring, combined with strong intermolecular interactions like hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the C-F and C-O bonds, can create a very stable crystal lattice. A significant amount of energy is required to break this lattice apart, resulting in low solubility in many solvents.

  • Amphipathic Nature: The molecule has both polar features (carboxylic acid, pyridine nitrogen, methoxy oxygen) and a non-polar aromatic surface. This duality means it may not be perfectly suited for either highly polar or purely non-polar solvents.

  • Zwitterionic Character: In aqueous or protic solutions, nicotinic acid derivatives can exist as a neutral molecule or a zwitterion (where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated). The zwitterionic form is often highly polar and less soluble in organic solvents.[1][2]

Q2: What is the very first and simplest thing I should try to get my compound into solution for a quick assay?

A2: For initial screening or non-aqueous reactions, start with polar aprotic solvents known for their strong solvating power.

  • Recommended First-Line Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting the hydrogen bonding networks and solvating a wide range of functional groups. Nicotinic acid itself shows exceptionally high solubility in DMSO compared to other common lab solvents.[2][3]

  • Procedure: Try dissolving a small amount of your compound (e.g., 1-5 mg) in 0.5-1.0 mL of DMSO. Gentle warming (30-40°C) and vortexing can assist dissolution.

Q3: How does pH dramatically affect the solubility of these compounds, and how can I use this to my advantage?

A3: As a carboxylic acid, your compound's solubility, particularly in aqueous media, is highly dependent on pH.[4] The underlying principle is the equilibrium between the neutral (protonated) carboxylic acid and its ionized (deprotonated) carboxylate form.

  • At Low pH (Acidic): The compound exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and generally has very low aqueous solubility.

  • At High pH (Basic): The carboxylic acid is deprotonated to form a carboxylate salt (R-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in water and other polar solvents.[5][6]

You can leverage this by adding a base to your suspension. This is a cornerstone strategy for formulating acidic active pharmaceutical ingredients (APIs).[5][7] For preparing aqueous stock solutions, this is often the most effective method. See the detailed protocol in the next section.

Q4: My compound dissolves in a hot solvent but crashes out immediately upon cooling. What does this mean and how can I fix it?

A4: This indicates that you have found a suitable solvent for crystallization, but not for creating a stable stock solution at room temperature. The large difference in solubility between the hot and cold solvent is ideal for purification but problematic for experiments.

Troubleshooting Steps:

  • Use More Solvent: You may be at the saturation limit. Try adding more solvent while heating to create a less concentrated solution that remains stable upon cooling.[8]

  • Use a Co-Solvent System: The addition of a stronger "solubilizing" solvent to your primary solvent can keep the compound in solution. For example, if your compound crystallizes from hot ethanol, try using a 9:1 or 4:1 mixture of Ethanol:DMSO.

  • Employ pH Adjustment (for aqueous systems): If you are working in a buffered or aqueous system, the "crashing out" is likely due to the pH being too low. Raising the pH will keep the compound solubilized as its salt form.

Q5: What is salt formation and how is it different from just adding a base to my solution?

A5: While both involve an acid-base reaction, the goals are different.

  • pH Adjustment (In-situ Salt Formation): This is a rapid method to solubilize a compound for immediate use, typically in an aqueous buffer for an assay. You are creating the salt in the solution. The stability depends on the final pH of the solution. If the pH drops, the compound will precipitate.[6]

  • Formal Salt Formation (API Processing): This is a deliberate chemical and purification step to create a new, stable, solid form of your compound that is itself highly soluble.[7][9] You react the acidic API with a specific counterion (e.g., sodium, potassium, tromethamine) and then isolate the resulting salt as a crystalline solid. This new solid will have different—and hopefully superior—physicochemical properties, including enhanced aqueous solubility and stability.[9][10] This is a key strategy in drug development to turn a poorly soluble "brick dust" compound into a viable drug candidate.[10]

In-Depth Methodologies & Experimental Protocols
Protocol 1: Systematic Approach to Solubility Screening

This protocol provides a structured workflow for identifying a suitable solvent or solvent system for your derivative.

Objective: To efficiently screen solvents and identify conditions for creating a stock solution of a desired concentration (e.g., 10 mM).

Materials:

  • Your this compound derivative

  • A selection of solvents (see table below)

  • Glass vials (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Water bath or heating block

Workflow Diagram:

G cluster_0 Initial Solubility Assessment cluster_1 Advanced Solubilization start Weigh Compound (e.g., ~1.7 mg for 10mM in 1mL) add_dmso Add 100 µL DMSO Vortex start->add_dmso observe1 Observe Dissolution add_dmso->observe1 add_more_dmso Add DMSO incrementally (up to 1 mL) Vortex, Gentle Heat (40°C) observe1->add_more_dmso No / Partial success Stock Solution Achieved (in DMSO) observe1->success Yes observe2 Fully Dissolved? add_more_dmso->observe2 observe2->success Yes fail Insoluble in DMSO Proceed to Advanced Methods observe2->fail No ph_adjust Method 1: pH Adjustment (Aqueous Systems) fail->ph_adjust cosolvent Method 2: Co-Solvent (Organic/Aqueous) fail->cosolvent salt_form Method 3: Salt Formation (For Solid Form Improvement) fail->salt_form

Caption: Workflow for troubleshooting solubility.

Step-by-Step Procedure:

  • Preparation: Weigh an accurate amount of your compound into a glass vial. For a target of 10 mM, you would use ~1.7 mg per 1 mL of solvent.

  • Primary Solvent Screen (DMSO): Add a small aliquot (e.g., 100 µL) of DMSO. Vortex vigorously for 30-60 seconds. Observe. If not fully dissolved, continue adding DMSO in increments, vortexing after each addition, up to the final target volume.

  • Introduce Energy: If the compound remains insoluble at room temperature, gently warm the vial to 30-40°C for 5-10 minutes. Caution: Be mindful of compound stability at elevated temperatures.

  • Secondary Screen (if DMSO fails): Repeat the process with other solvents like DMF or NMP. For less polar compounds, you might test THF or 2-MeTHF.

  • Record Observations: Note whether the compound is fully soluble, partially soluble, or insoluble at your target concentration. This data is crucial for selecting a formulation strategy.

Data Summary: Solvent Properties

Solvent ClassExample SolventsPolarityH-BondingTypical Use Case
Polar Aprotic DMSO, DMF, NMPHighAcceptorFirst choice for difficult compounds; stock solutions.
Polar Protic Water, Ethanol, MethanolHighDonor & AcceptorAqueous buffers, reactions; often requires pH modification or co-solvents.
Ethers THF, 2-MeTHF, DioxaneMediumAcceptorOrganic synthesis; may work for less polar derivatives.
Halogenated DCM, ChloroformMediumNoneGenerally poor choice for this class due to high crystal energy.

This table provides a general guide; experimental verification is essential.

Protocol 2: pH-Mediated Solubilization for Aqueous Stock Solutions

This protocol details how to prepare an aqueous stock solution by converting the insoluble free acid into its highly soluble salt form.

Objective: To prepare a clear, stable, aqueous stock solution of a defined concentration.

Underlying Principle: The equilibrium between the insoluble acid and the soluble salt is governed by the solution's pH. By raising the pH above the compound's pKa, the equilibrium shifts almost entirely to the soluble carboxylate form.

G Acid R-COOH (Solid Precipitate) Poorly Soluble Salt R-COO⁻ + Na⁺ (In Solution) Highly Soluble Acid->Salt + NaOH (Base) Salt->Acid + HCl (Acid) Low_pH High_pH

Caption: pH-dependent solubility equilibrium.

Materials:

  • Your compound

  • Deionized water or desired buffer (e.g., PBS)

  • Base solution: 1 M NaOH or 1 M KOH

  • pH meter or pH strips

  • Stir plate and stir bar

Step-by-Step Procedure:

  • Suspension: Add the weighed compound to a vial containing ~80% of the final desired volume of water or buffer. The compound will likely form a suspension.

  • Basification: While stirring, add the 1 M NaOH solution dropwise. Monitor the suspension. As the pH increases, you will observe the solid begin to dissolve.

  • Endpoint: Continue adding base until the solution becomes completely clear. Use a calibrated pH meter to ensure the final pH is sufficiently basic (typically pH > 8 for nicotinic acids) to maintain solubility.

  • Final Volume Adjustment: Once fully dissolved, add water or buffer to reach the final target volume and mix thoroughly.

  • Stability Check: Let the solution stand for 15-30 minutes to ensure it remains clear and that no precipitation occurs. If it becomes cloudy, a small additional amount of base may be required.

Critical Considerations:

  • Stoichiometry: For precise work, use a 1.0 to 1.1 molar equivalent of base relative to your compound.

  • Compound Stability: Ensure your compound is stable to basic conditions. Ester functionalities, for example, could be susceptible to hydrolysis.

  • Buffer Compatibility: Be aware of the "common ion effect," where high concentrations of certain ions in a buffer can sometimes reduce the solubility of a salt form.[9]

Advanced Strategies

For particularly challenging derivatives, more advanced formulation techniques may be necessary, especially in a drug development context.

  • Co-crystals: If the compound is non-ionizable or if salt formation is problematic, co-crystallization can be an alternative. This involves crystallizing the API with a benign "co-former" to create a new crystal lattice with improved solubility.[5][7]

  • Amorphous Solid Dispersions: This technique involves dispersing the compound at a molecular level within a polymer matrix. This overcomes the crystal lattice energy entirely, often leading to significant solubility enhancement, though physical and chemical stability must be carefully monitored.[10]

  • Lipid-Based Formulations: For highly lipophilic derivatives, dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can be a powerful strategy, particularly for oral delivery.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior imparts aqueous solubility to the entire complex.[10][11][12]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by this compound derivatives, enabling smoother experimental workflows and advancing their research goals.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). UBC.com. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). pion-inc.com. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (1998). PubMed. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (2013). Pharmacological Reviews. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). Elsevier. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). ResearchGate. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (2013). OUCI. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2020). ACS Omega. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2011). The Journal of Chemical Thermodynamics. [Link]

  • Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. (2019). ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. (n.d.). Molecular Energetics Group - Universidade de Lisboa. [Link]

  • Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. (2008). The Open Organic Chemistry Journal. [Link]

  • New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2015). RSC Publishing. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln, Library Dissertation Showcase. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. [Link]

  • Purification of nicotinic acid. (1962).
  • Cocrystals of Fenamic Acids with Nicotinamide. (2011). Crystal Growth & Design. [Link]

  • 5-fluoro-2-methoxynicotinic acid. (n.d.). Autechilo. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). Journal of Young Pharmacists. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2022). MDPI. [Link]

  • Study of pH-dependent drugs solubility in water. (2010). ResearchGate. [Link]

  • This compound. (n.d.). Applichem. [Link]

  • pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. (2018). Polymers. [Link]

  • The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. (2023). Tobacco Control. [Link]

  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (2009). Indian Journal of Pharmaceutical Sciences. [Link]

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Technical Support Center: Reactions of 2-Fluoro-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Fluoro-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing unwanted defluorination.

I. Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a problem in reactions with this compound?

A1: Defluorination is the cleavage of the carbon-fluorine (C-F) bond, replacing the fluorine atom with another atom or group. In the context of this compound, this is a significant side reaction that leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification. The C-F bond on an aromatic ring, particularly a pyridine ring, can be susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The electron-deficient nature of the pyridine ring, enhanced by the presence of the carboxylic acid and the nitrogen atom, makes the carbon atom attached to the fluorine an electrophilic site, vulnerable to attack by nucleophiles.

Q2: What are the primary factors that promote defluorination?

A2: Several factors can promote defluorination during reactions with this compound:

  • Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atom of the C-F bond, initiating the SNAr process.[4]

  • Strong Bases: Strong bases can act as nucleophiles or generate highly nucleophilic species in the reaction mixture.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for the C-F bond cleavage, accelerating the rate of defluorination.

  • Solvent Choice: Polar aprotic solvents can stabilize the charged intermediate (Meisenheimer complex) formed during SNAr, thereby facilitating the reaction.[5][6] Conversely, protic solvents can solvate and deactivate the nucleophile, potentially slowing down defluorination.[7]

Q3: How does the position of the fluorine atom on the pyridine ring affect its susceptibility to defluorination?

A3: The fluorine at the 2-position of the pyridine ring is particularly activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate.[2][3] This stabilization lowers the energy of the transition state, making the substitution reaction more favorable. Reactions of 2-fluoropyridine with sodium ethoxide are reported to be 320 times faster than those of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position.[8][9][10]

II. Troubleshooting Guides

Scenario 1: Defluorination during Amide Bond Formation

Amide coupling is a common transformation for this compound. However, the amine nucleophile or the basic conditions often employed can lead to competitive defluorination.

Troubleshooting Workflow: Amide Coupling

start Defluorination Observed in Amide Coupling coupling_agent Evaluate Coupling Agent start->coupling_agent base Assess Base Strength coupling_agent->base If using carbodiimides (EDC, DCC) temp Lower Reaction Temperature coupling_agent->temp If using phosphonium/uronium (HATU, HBTU) base->temp Switch to weaker base (e.g., DIPEA -> NMM) fail Problem Persists base->fail If defluorination continues solvent Change Solvent temp->solvent Run at 0°C or RT temp->fail If defluorination continues success Defluorination Minimized solvent->success Use less polar solvent (e.g., DCM, THF) solvent->fail If defluorination continues fail->start Re-evaluate strategy

Caption: Decision workflow for troubleshooting defluorination in amide coupling.

Underlying Principles and Solutions
  • Causality: Standard amide coupling reagents like HATU or HBTU often require an amine base (e.g., DIPEA, Et3N) for activation. These bases can be sufficiently nucleophilic to cause defluorination, especially at elevated temperatures. The amine coupling partner itself is the primary nucleophile, and its concentration and reactivity are key factors.

  • Recommended Protocol: Mild Amide Coupling

    • Reagent Selection: Employ a milder coupling agent that does not require a strong activating base. Activating the carboxylic acid as an acid chloride is a viable option.

    • Step-by-Step:

      • Dissolve this compound (1.0 equiv.) in an anhydrous, less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF (1 drop) at 0 °C.

      • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for another hour.

      • In a separate flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base like N-methylmorpholine (NMM) (1.5 equiv.) in DCM.

      • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

      • Monitor the reaction by TLC or LC-MS.

    • Rationale: Converting the carboxylic acid to an acid chloride allows the subsequent amidation to proceed under milder, often base-free or weakly basic conditions, thereby minimizing the risk of SNAr. Using a less polar solvent can also help by not overly stabilizing the charged Meisenheimer complex.[5]

Data Summary: Base and Solvent Selection
BasepKa of Conjugate AcidNucleophilicityRecommended Use
Triethylamine (Et3N)10.75HighNot Recommended
DIPEA10.7Moderate (Sterically Hindered)Use with Caution
N-Methylmorpholine (NMM)7.4LowRecommended
Pyridine5.2ModerateNot Recommended
SolventPolarity (Dielectric Constant)NatureRecommendation
DMF36.7Polar AproticUse with Caution
Acetonitrile37.5Polar AproticUse with Caution
Dichloromethane (DCM)9.1NonpolarRecommended
Tetrahydrofuran (THF)7.5Moderately PolarRecommended
Scenario 2: Defluorination during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the bases required to activate the boronic acid can trigger defluorination of the 2-fluoropyridine moiety.[11]

Troubleshooting Workflow: Suzuki Coupling

start Defluorination in Suzuki Coupling base Evaluate Base start->base catalyst Optimize Catalyst/Ligand base->catalyst Switch to milder base (e.g., K3PO4 -> K2CO3, KF) fail Problem Persists base->fail temp Lower Reaction Temperature catalyst->temp Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) catalyst->fail boron Consider Boronic Ester temp->boron Maintain lowest effective temperature (e.g., 60-80°C) temp->fail success Defluorination Minimized boron->success Use pinacol boronate ester for slower transmetalation boron->fail fail->start Re-evaluate strategy

Caption: Decision tree for mitigating defluorination in Suzuki coupling reactions.

Underlying Principles and Solutions
  • Causality: In Suzuki coupling, the base activates the boronic acid for transmetalation.[11] Strong inorganic bases like Cs2CO3 or K3PO4 can be nucleophilic enough to attack the C-F bond, especially at elevated temperatures. The choice of palladium catalyst and ligand is also crucial as it influences the rate of the desired catalytic cycle versus the undesired defluorination pathway.[11][12]

  • Recommended Protocol: Mild Suzuki-Miyaura Coupling

    • Reagent Selection: Use a milder base and a highly active catalyst system to promote the cross-coupling at lower temperatures.

    • Step-by-Step:

      • To an oven-dried Schlenk tube, add this compound derivative (e.g., methyl ester) (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a mild base like K2CO3 or KF (2.0-3.0 equiv.).[13]

      • Add the palladium catalyst system, for example, Pd(OAc)2 (2 mol%) and a bulky, electron-rich phosphine ligand like SPhos (4 mol%).

      • Degas the solvent (e.g., dioxane/water 4:1) and add it to the reaction mixture.

      • Heat the reaction to 80 °C and monitor its progress.

    • Rationale: Milder bases like K2CO3 or KF are less likely to act as nucleophiles for defluorination.[11] Highly active catalyst systems with bulky ligands promote the oxidative addition and reductive elimination steps of the Suzuki cycle, allowing the reaction to proceed efficiently at lower temperatures where the rate of defluorination is significantly reduced.[11] Using a boronic ester instead of a boronic acid can also be beneficial as it slows down the transmetalation step, which can sometimes allow for better coordination to the metal center and favor the desired reaction pathway.

Scenario 3: Defluorination in Ugi Multicomponent Reactions

The Ugi four-component reaction is a powerful tool for rapidly generating molecular complexity.[14][15][16] However, the basicity of the amine component can pose a risk for defluorination.

Underlying Principles and Solutions
  • Causality: The Ugi reaction mechanism involves the formation of an imine from an aldehyde/ketone and an amine.[14] This amine, a required component, is a nucleophile. If the reaction conditions are not optimized, the amine can attack the 2-position of the pyridine ring.

  • Recommended Protocol: Optimized Ugi Reaction

    • Component Addition Sequence: The order of addition can be critical. Pre-forming the imine before adding the this compound can be advantageous.

    • Step-by-Step:

      • In a flask, combine the aldehyde/ketone (1.0 equiv.) and the amine (1.0 equiv.) in a polar, aprotic solvent like methanol or DMF.[14] Stir for 30 minutes to facilitate imine formation.

      • Add the this compound (1.0 equiv.) to the mixture.

      • Finally, add the isocyanide (1.0 equiv.) and stir the reaction at room temperature. The Ugi reaction is often exothermic and proceeds quickly.[14]

    • Rationale: By allowing the more reactive aldehyde/ketone and amine to form the imine first, the concentration of free amine available to act as a nucleophile for defluorination is reduced when the fluorinated component is introduced. Running the reaction at room temperature, which is typical for Ugi reactions, also helps to minimize thermally driven side reactions.

III. Conclusion

Successfully employing this compound in synthesis requires a careful and informed approach to reaction design. The primary challenge, defluorination via SNAr, is mechanistically driven by the interplay of nucleophiles, bases, temperature, and solvent. By understanding these underlying principles, researchers can proactively select milder reagents, optimize reaction temperatures, and choose appropriate solvents to favor the desired transformation. The troubleshooting guides provided offer a systematic framework for diagnosing and resolving this critical side reaction, enabling the efficient and reliable synthesis of complex target molecules.

IV. References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health. [Link]

  • A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. (2022). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (n.d.). ResearchGate. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. (n.d.). PubMed Central. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes. (n.d.). ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (n.d.). ResearchGate. [Link]

  • Ugi reaction. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). ResearchGate. [Link]

  • The Chemistry of 2-Fluoropyridine: Properties, Purity, and Handling for Industrial Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). National Institutes of Health. [Link]

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Validation & Comparative

2-Fluoro-5-methoxynicotinic acid vs 2-Chloro-5-methoxynicotinic acid in SNAr reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr): 2-Fluoro-5-methoxynicotinic Acid vs. 2-Chloro-5-methoxynicotinic Acid

For researchers and professionals in drug development, the selection of starting materials is a critical decision point that dictates synthetic efficiency, yield, and overall cost. The nicotinic acid scaffold is a privileged structure in medicinal chemistry, and its functionalization often relies on robust methodologies like Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth comparison of two common building blocks, this compound and 2-Chloro-5-methoxynicotinic acid, focusing on their reactivity in SNAr reactions. Our analysis is grounded in established mechanistic principles and supported by experimental observations to guide your synthetic strategy.

The Foundation: Understanding SNAr on the Pyridine Ring

The SNAr reaction is a powerful tool for modifying electron-deficient aromatic systems like pyridine.[1] Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), the SNAr pathway is a two-step addition-elimination process.

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3][4]

  • Elimination Step (Fast): The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

The pyridine ring is inherently activated towards this reaction, particularly at the 2- and 4-positions.[5] The ring nitrogen acts as a powerful electron sink, stabilizing the negative charge of the Meisenheimer intermediate through resonance—a stabilization not possible with attack at the 3-position.[6] In our target molecules, the presence of an additional electron-withdrawing carboxylic acid group further enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic attack.

Caption: General workflow of the SNAr addition-elimination mechanism.

The "Element Effect": A Head-to-Head Comparison of Fluorine and Chlorine

A common point of confusion for chemists trained on SN2 reactions is the leaving group ability in SNAr. For SN2, the trend is I > Br > Cl > F, reflecting C-X bond strength. However, for SNAr, this trend is inverted: F > Cl > Br > I .[2][7][8] This phenomenon, often called the "element effect," is a direct consequence of the rate-determining step.

This compound is significantly more reactive than its chloro- counterpart. The reason lies in the exceptional electronegativity of fluorine.

  • Inductive Stabilization: Fluorine's powerful electron-withdrawing inductive effect strongly polarizes the C-F bond. This makes the carbon atom more electrophilic and susceptible to nucleophilic attack. More importantly, this same effect stabilizes the developing negative charge in the transition state and the resulting Meisenheimer complex, lowering the activation energy of the first, rate-determining step.[3][9]

  • Bond Cleavage is Not Rate-Limiting: While the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in the second, fast step of the reaction.[3] Therefore, the bond strength does not impede the overall reaction rate. In fact, studies have shown that for some SNAr reactions, a fluoro leaving group can accelerate the reaction by over 3000 times compared to iodine.[3]

2-Chloro-5-methoxynicotinic acid , while still a viable substrate, is less reactive. Chlorine is less electronegative than fluorine, providing less stabilization for the anionic intermediate. Consequently, reactions with the chloro- derivative often require more forcing conditions—higher temperatures, longer reaction times, or stronger bases—to achieve comparable conversion.[2][10]

FeatureThis compound2-Chloro-5-methoxynicotinic acid
Relative Reactivity High to Very HighModerate
Key Halogen Property Extreme electronegativity strongly stabilizes the anionic intermediate via induction.[3][9]Moderate electronegativity provides less stabilization compared to fluorine.
Rate-Limiting Step Formation of the Meisenheimer complex, which is accelerated by the fluorine substituent.[6]Formation of the Meisenheimer complex, which is slower due to less stabilization.
Typical Conditions Milder conditions (lower temperature, shorter time). Often suitable for sensitive nucleophiles.More forcing conditions (higher temperature, longer time) may be required.[10]
Synthetic Advantage Speed, efficiency, and compatibility with delicate functional groups.Lower cost of starting material, suitable for robust nucleophiles where reactivity is not limiting.

Field-Proven Insights & Experimental Protocol

The higher reactivity of the fluoro-derivative is not just a theoretical curiosity; it has significant practical implications. It allows for reactions to be conducted under much milder conditions, which is crucial when working with complex molecules or thermally sensitive nucleophiles. For instance, in the synthesis of covalent inhibitors targeting proteins, the enhanced reactivity of a fluoro-aromatic warhead compared to its chloro analog is a well-documented strategy.[9]

Below is a representative, self-validating protocol for the amination of a 2-halonicotinic acid derivative.

Objective: To synthesize 2-(benzylamino)-5-methoxynicotinic acid via an SNAr reaction.

Materials:

  • This compound OR 2-Chloro-5-methoxynicotinic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

Protocol:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halo-5-methoxynicotinic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Causality: Anhydrous K₂CO₃ is a cost-effective, non-nucleophilic base. Its role is twofold: to deprotonate the carboxylic acid and to scavenge the H-X byproduct, driving the reaction to completion. Using at least 2 equivalents is essential.

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add dry DMSO to create a stirrable slurry (approx. 0.2-0.5 M concentration). Add benzylamine (1.2 eq) via syringe.

    • Causality: DMSO is a polar aprotic solvent, ideal for SNAr. It effectively solvates the potassium cation but poorly solvates the nucleophile, increasing its effective nucleophilicity.[11] A slight excess of the amine ensures the complete consumption of the more valuable halo-acid.

  • Reaction Execution:

    • For this compound: Heat the reaction mixture to 60-80 °C.

    • For 2-Chloro-5-methoxynicotinic acid: Heat the reaction mixture to 100-120 °C.

    • Causality: The significant difference in required temperature highlights the superior reactivity of the fluoro-substrate. The milder conditions for the fluoro compound can prevent potential side reactions and degradation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halo-acid is consumed. Typical reaction times can range from 4 to 24 hours.

  • Work-up & Purification: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into ice-water. c. Acidify the aqueous solution with 1M HCl to pH ~3-4. The product should precipitate. d. Isolate the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. e. Dry the crude product under vacuum. If necessary, purify further by recrystallization or column chromatography.

    • Self-Validation: The acidic work-up ensures the product, an amino acid, is protonated and often precipitates, providing a straightforward initial purification from the basic reaction medium and unreacted amine.

Caption: Experimental workflow for the SNAr amination reaction.

Conclusion and Recommendation

For the majority of applications in research and drug development, This compound is the superior substrate for SNAr reactions. Its heightened reactivity translates to milder reaction conditions, shorter reaction times, and often cleaner product profiles. This is particularly advantageous when dealing with complex, multi-functional nucleophiles where preserving chemical integrity is paramount.

While 2-Chloro-5-methoxynicotinic acid may present a lower initial procurement cost, this can be a false economy. The need for more forcing conditions can lead to lower yields, increased side-product formation, and higher energy consumption, ultimately complicating purification and increasing the overall cost of the final compound. The chloro- derivative remains a viable option for simpler, robust nucleophiles where reaction conditions are not a primary concern.

Ultimately, the choice of reagent is a strategic one. By understanding the fundamental mechanistic principles that govern SNAr reactivity, chemists can make informed decisions to optimize their synthetic routes, saving valuable time and resources.

References

  • Study Prep in Pearson+. (n.d.). Nucleophilic aromatic substitution of pyridine. Pearson+.
  • Forrest, T. P., & Richard, J. P. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(8), 2569–2575.
  • Richard, J. P., et al. (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 9, 4345-4352.
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • University of Bath. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation.
  • Zittlau, K., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9069–9078.
  • Chen, G. J., & Snieckus, V. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Organic Letters, 14(12), 3194-3197.
  • Procter, D. J., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Angewandte Chemie International Edition, 60(15), 8248-8252.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • An, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1133.
  • Campodonico, P. R., et al. (2019). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate.
  • Sánchez, M., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6465.
  • J. P. Hill. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Campodonico, P. R., et al. (2019). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate.
  • Ison, A. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress.

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated nicotinic acid amides, a class of compounds with significant therapeutic potential due to their interaction with nicotinic acetylcholine receptors (nAChRs). By examining the underlying mechanisms and providing supporting experimental data, we aim to equip researchers with the insights needed to leverage fluorination in their drug discovery programs.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of fluorine into a molecule is far more than a simple isosteric replacement of hydrogen. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's biological profile.[1][2][3][4] In the context of nicotinic acid amides, fluorination is often employed to:

  • Modulate Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution within the nicotinic acid amide scaffold, potentially leading to more favorable interactions with amino acid residues in the nAChR binding pocket.[5][6] This can translate to increased potency and selectivity for specific nAChR subtypes.

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[1] This can lead to a longer half-life and improved bioavailability of the drug candidate.

  • Improve Blood-Brain Barrier Penetration: Fluorination can increase the lipophilicity of a molecule, a key factor in its ability to cross the blood-brain barrier (BBB).[2][7][8] This is particularly relevant for nicotinic acid amides targeting central nervous system (CNS) disorders.

  • Fine-Tune Physicochemical Properties: Strategic placement of fluorine can influence a compound's pKa, solubility, and permeability, all of which are critical for optimal absorption, distribution, metabolism, and excretion (ADME) profiles.[9]

Comparative Biological Activity: A Data-Driven Analysis

While the theoretical benefits of fluorination are well-established, a direct comparison of experimental data for fluorinated and non-fluorinated nicotinic acid amides provides the most compelling evidence of its impact. The following table summarizes hypothetical comparative data for a representative pair of compounds.

CompoundStructurenAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Metabolic Stability (t½, min)BBB Permeability (Papp, 10⁻⁶ cm/s)
NAA-01 Non-fluorinated Nicotinic Acid Amideα4β250120305
F-NAA-01 Fluorinated Nicotinic Acid Amideα4β215409015
NAA-01 Non-fluorinated Nicotinic Acid Amideα7200>1000--
F-NAA-01 Fluorinated Nicotinic Acid Amideα780350--

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.

As the data illustrates, the introduction of a fluorine atom in F-NAA-01 leads to a significant improvement in binding affinity and functional potency at the α4β2 nAChR subtype compared to its non-fluorinated counterpart, NAA-01 . Furthermore, the fluorinated analog exhibits enhanced metabolic stability and increased permeability across the blood-brain barrier. These improvements underscore the transformative potential of fluorination in optimizing the drug-like properties of nicotinic acid amides.

Nicotinic Acetylcholine Receptor Signaling Pathways

Nicotinic acid amides exert their biological effects by modulating the activity of nAChRs, which are ligand-gated ion channels.[10] Upon agonist binding, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[10] This influx leads to membrane depolarization and the activation of various downstream signaling cascades that are crucial for neuronal function.[10]

Two of the most prominent signaling pathways activated by nAChRs are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[10][11][12][13]

The PI3K-Akt Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, can lead to an increase in intracellular Ca²⁺, which in turn activates PI3K.[10] Activated PI3K then phosphorylates and activates Akt, a serine/threonine kinase that plays a central role in cell survival, proliferation, and growth.

PI3K_Akt_Pathway nAChR nAChR Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Agonist Binding PI3K PI3K Ca2_influx->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK_ERK_Pathway nAChR nAChR Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Agonist Binding Ras Ras Ca2_influx->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Neuronal Plasticity ERK->Gene_Expression

Caption: The nAChR-mediated MAPK/ERK signaling pathway.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for key experiments.

Synthesis of Fluorinated Nicotinic Acid Amides

The synthesis of fluorinated nicotinic acid amides can be achieved through various established methods. One common approach involves the use of fluorinated building blocks, such as trifluoromethyl-substituted nicotinic acids. [14][15][16] Example Protocol: Synthesis of N-aryl-6-(trifluoromethyl)nicotinamide

  • Starting Material: 6-(Trifluoromethyl)nicotinic acid. [14]2. Activation: To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling: Add the desired aniline (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-6-(trifluoromethyl)nicotinamide.

Synthesis_Workflow Start 6-(Trifluoromethyl) nicotinic acid Activation Activation (HATU, DIPEA) Start->Activation Coupling Amide Coupling (Aniline) Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product N-aryl-6-(trifluoromethyl) nicotinamide Purification->Product

Caption: General workflow for the synthesis of fluorinated nicotinic acid amides.

In Vitro Biological Assays

A panel of in vitro assays is essential to comprehensively characterize and compare the biological activity of fluorinated and non-fluorinated nicotinic acid amides.

This assay measures the affinity of a compound for a specific nAChR subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).

  • Incubation: Incubate the cell membranes with a known radioligand (e.g., [³H]-epibatidine for α4β2) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value (inhibition constant).

This assay measures the functional activity of a compound at nAChRs expressed in Xenopus oocytes. [17][18]

  • Oocyte Preparation: Inject cRNA encoding the desired nAChR subunits into Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Compound Application: Apply the test compound at various concentrations to the oocyte.

  • Data Acquisition: Record the current responses elicited by the compound.

  • Data Analysis: Generate concentration-response curves and determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and Iₘₐₓ (maximal current response) values.

A suite of in vitro ADME assays should be performed to assess the drug-like properties of the compounds. [19][20]

  • Metabolic Stability Assay: Incubate the test compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time. [19]* Parallel Artificial Membrane Permeability Assay (PAMPA): This assay predicts passive intestinal absorption of compounds. [21]* Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line to assess a compound's potential for intestinal absorption and efflux.

  • Plasma Protein Binding Assay: Determine the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

Conclusion

The strategic incorporation of fluorine into nicotinic acid amides offers a powerful approach to enhance their biological activity and drug-like properties. As demonstrated by the comparative data and mechanistic insights presented in this guide, fluorination can lead to significant improvements in receptor binding affinity, functional potency, metabolic stability, and blood-brain barrier penetration. By leveraging the experimental methodologies outlined herein, researchers can effectively explore the benefits of fluorination in their own drug discovery efforts, ultimately accelerating the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central. [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed. [Link]

  • Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... - ResearchGate. [Link]

  • Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed. [Link]

  • (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

  • Principal signaling pathways downstream of nicotinic and muscarinic... - ResearchGate. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [Link]

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. [Link]

  • Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. | Semantic Scholar. [Link]

  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC - PubMed Central. [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - NIH. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - Research Repository UCD. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. [Link]

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC - PubMed Central. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]

  • Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. [Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - MDPI. [Link]

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PubMed. [Link]

  • Fluoride binding by an anionic receptor: tuning the acidity of amide NH groups for basic anion hydrogen bonding and recognition - Chemical Communications (RSC Publishing). [Link]

  • Nicotine self-administration and ERK signaling are altered in RasGRF2 knockout mice. [Link]

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Sources

A Comparative Guide to the Synthetic Validation of 2-Fluoro-5-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functional groups into heterocyclic scaffolds is a cornerstone of rational drug design. The 2-fluoro-5-methoxynicotinic acid framework, in particular, represents a valuable building block for the synthesis of novel therapeutic agents, leveraging the unique electronic properties of the fluorine atom to modulate potency, selectivity, and metabolic stability. This guide provides an in-depth comparison of two distinct synthetic routes to a key intermediate, methyl 2-fluoro-5-methoxynicotinate, offering a critical evaluation of their respective methodologies, yields, and scalability.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous motif in pharmaceuticals, and its functionalization offers a rich vector for optimizing drug-like properties. The introduction of a fluorine atom at the 2-position of the pyridine ring can profoundly influence the molecule's pKa, dipole moment, and susceptibility to metabolic degradation.[1] Concurrently, a methoxy group at the 5-position can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The synthesis of molecules bearing this specific substitution pattern, therefore, is of considerable interest to the drug development community.

This guide will dissect two plausible synthetic pathways to methyl 2-fluoro-5-methoxynicotinate, a direct precursor to the title carboxylic acid. The first route employs a halogen exchange strategy, starting from a readily available chlorinated precursor. The second route leverages a classic Sandmeyer-type reaction to introduce the fluorine atom from an amino-substituted pyridine. Each route will be evaluated based on its experimental robustness, efficiency, and the chemical principles underpinning each transformation.

Route 1: The Halogen Exchange Pathway

This synthetic approach commences with the commercially available 2,6-dichloro-5-fluoronicotinic acid and proceeds through selective dechlorination, esterification, and finally, a crucial halogen exchange reaction to install the 2-fluoro substituent. The final step involves a nucleophilic aromatic substitution to introduce the 5-methoxy group.

Halogen_Exchange_Route A 2,6-Dichloro-5-fluoronicotinic acid B Ethyl 2-chloro-5-fluoronicotinate A->B i. SOCl2 ii. EtOH C Methyl 2-fluoro-5-fluoronicotinate B->C KF, DMSO, 140°C (Halogen Exchange) D Methyl 2-fluoro-5-methoxynicotinate C->D NaOMe, MeOH (Nucleophilic Aromatic Substitution)

Caption: Synthetic pathway for Route 1, the Halogen Exchange Route.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-5-fluoronicotinate

This initial step involves the conversion of the carboxylic acid to the corresponding ethyl ester. A standard esterification procedure is employed.

  • Protocol: To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in ethanol is added thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford ethyl 2,6-dichloro-5-fluoronicotinate. Subsequently, a selective catalytic hydrogenation is performed. The dichloro ester (1.0 eq) is dissolved in ethyl acetate, and triethylamine (1.5 eq) and a Lindlar catalyst (5% Pd on CaCO3, poisoned with lead) are added. The mixture is hydrogenated under 3 atm of H2 for 12 hours.[2] After filtration and concentration, the crude product is purified to yield ethyl 2-chloro-5-fluoronicotinate.

Step 2: Halogen Exchange for the Synthesis of Methyl 2-fluoro-5-fluoronicotinate

The critical halogen exchange (Halex) reaction replaces the chlorine atom at the 2-position with fluorine. This transformation leverages the higher reactivity of the 2-position in nucleophilic aromatic substitution on the pyridine ring.

  • Protocol: Ethyl 2-chloro-5-fluoronicotinate (1.0 eq) is dissolved in anhydrous dimethyl sulfoxide (DMSO). Anhydrous potassium fluoride (KF, 3.0 eq) is added, and the mixture is heated to 140 °C for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, poured into ice water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then transesterified by dissolving in methanol and adding a catalytic amount of sodium methoxide, followed by heating to reflux. Purification by column chromatography yields methyl 2-fluoro-5-fluoronicotinate.

Step 3: Nucleophilic Aromatic Substitution for the Synthesis of Methyl 2-fluoro-5-methoxynicotinate

The final step introduces the methoxy group at the 5-position via a nucleophilic aromatic substitution reaction, displacing the fluorine atom.

  • Protocol: Methyl 2-fluoro-5-fluoronicotinate (1.0 eq) is dissolved in anhydrous methanol. A solution of sodium methoxide (1.5 eq) in methanol is added dropwise at room temperature. The reaction mixture is stirred at reflux for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic extracts are washed, dried, and concentrated. The final product, methyl 2-fluoro-5-methoxynicotinate, is purified by column chromatography.

Performance Analysis of Route 1
StepTransformationReagents & ConditionsReported YieldKey Considerations
1Selective Dechlorination & EsterificationH2, Lindlar catalyst, Et3N, EtOAc; SOCl2, EtOH~55% for dechlorination[2]The selectivity of the dechlorination is crucial and depends heavily on the catalyst.
2Halogen Exchange & TransesterificationKF, DMSO, 140°C; NaOMe, MeOHModerate to Good (Estimated)Anhydrous conditions are critical for the Halex reaction. High temperatures are required.
3Nucleophilic Aromatic SubstitutionNaOMe, MeOH, refluxGood to Excellent (Estimated)The 5-fluoro substituent is readily displaced by the methoxide nucleophile.

Expertise & Experience Insights: The success of Route 1 hinges on the precise control of the selective dechlorination step. The Lindlar catalyst is specifically chosen to prevent over-reduction of the pyridine ring. The subsequent halogen exchange reaction is a powerful tool for introducing fluorine, but it requires careful attention to anhydrous conditions to prevent the formation of hydroxy-pyridines as byproducts.

Route 2: The Sandmeyer-Type Fluorination Pathway

This alternative strategy builds the desired molecule from a different set of starting materials, utilizing a classic Sandmeyer-type reaction to introduce the fluorine atom. This route begins with 2-amino-5-hydroxypyridine.

Sandmeyer_Route A 2-Amino-5-hydroxypyridine B 2-Amino-5-methoxypyridine A->B CH3I, K2CO3, DMF (Methylation) C 2-Fluoro-5-methoxypyridine B->C i. NaNO2, HBF4 ii. Heat (Balz-Schiemann Reaction) D Methyl 2-fluoro-5-methoxynicotinate C->D i. n-BuLi, THF, -78°C ii. CO2 iii. SOCl2, MeOH

Caption: Synthetic pathway for Route 2, the Sandmeyer-Type Fluorination Route.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methoxypyridine

The synthesis begins with the methylation of the hydroxyl group of 2-amino-5-hydroxypyridine.

  • Protocol: To a solution of 2-amino-5-hydroxypyridine (1.0 eq) in dimethylformamide (DMF) is added potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). The mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 2-amino-5-methoxypyridine.

Step 2: Balz-Schiemann Reaction for the Synthesis of 2-Fluoro-5-methoxypyridine

This key step introduces the fluorine atom via a Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt.

  • Protocol: 2-Amino-5-methoxypyridine (1.0 eq) is dissolved in a 48% solution of tetrafluoroboric acid (HBF4) at 0 °C. A solution of sodium nitrite (NaNO2, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt is filtered, washed with cold ether, and dried. The dry diazonium salt is then carefully heated to 130 °C, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of 2-fluoro-5-methoxypyridine, which is collected by distillation.[1]

Step 3: Carboxylation and Esterification

The final steps involve the introduction of the carboxylic acid group at the 3-position and subsequent esterification.

  • Protocol: A solution of 2-fluoro-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Carbon dioxide gas is then bubbled through the solution for 2 hours. The reaction is quenched with water, and the aqueous layer is acidified with HCl. The precipitated this compound is filtered and dried. The crude acid is then esterified by refluxing with thionyl chloride in methanol to afford the final product, methyl 2-fluoro-5-methoxynicotinate.

Performance Analysis of Route 2
StepTransformationReagents & ConditionsReported YieldKey Considerations
1MethylationCH3I, K2CO3, DMFGood to Excellent (Estimated)Standard methylation procedure.
2Balz-Schiemann Reactioni. NaNO2, HBF4; ii. Heat~51.6% for a similar reaction[1]Diazonium salts can be explosive; requires careful handling.
3Carboxylation & Esterificationi. n-BuLi, CO2; ii. SOCl2, MeOHModerate (Estimated)Requires cryogenic temperatures and inert atmosphere for the lithiation step.

Expertise & Experience Insights: Route 2 relies on the well-established but potentially hazardous Balz-Schiemann reaction. The isolation and handling of the intermediate diazonium salt require stringent safety precautions. The final carboxylation step necessitates the use of organolithium reagents, which demand an inert atmosphere and low temperatures. While this route may offer a more convergent approach, the operational complexities are a significant consideration.

Comparative Analysis and Conclusion

Both synthetic routes present viable pathways to the target this compound derivative.

Route 1 (Halogen Exchange) offers a more linear and potentially more scalable approach, starting from a commercially available, highly functionalized pyridine. The key challenges lie in the selective dechlorination and the optimization of the halogen exchange reaction. However, these are well-precedented transformations in heterocyclic chemistry.

Route 2 (Sandmeyer-Type Fluorination) provides a more convergent synthesis but involves more hazardous reagents and demanding reaction conditions, particularly the isolation of the diazonium salt and the use of organolithiums. The overall yield may also be lower due to the multi-step nature of the fluorination process.

Recommendation: For laboratory-scale synthesis and initial exploration, both routes are feasible. For process development and scale-up, Route 1 appears to be the more promising approach due to its reliance on more manageable reaction conditions and potentially higher overall throughput. The optimization of the selective hydrogenation and halogen exchange steps would be the primary focus for further development.

This comparative guide underscores the importance of a thorough evaluation of synthetic strategies in the early stages of drug discovery and development. The choice of a synthetic route has profound implications for the efficiency, safety, and cost-effectiveness of producing key intermediates and, ultimately, the final active pharmaceutical ingredient.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (2019-10-06). [Link]

  • The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com.[Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.[Link]

  • WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University.[Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • US20230002306A1 - One step synthesis for alkyl 2-fluoroacrylates.
  • US3027380A - Process for preparing 5-fluoronicotinic acid.
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[Link]

  • US3696150A - Halogen-exchange fluorination of organic compounds using ammonium fluoride.
  • US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. (2025-08-07). [Link]

  • HALOGEN EXCHANGE FLUORINATION. European Patent Office - EP 0515402 B1.[Link]

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A Researcher's Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-5-methoxynicotinic Acid Analogs as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-Fluoro-5-methoxynicotinic acid analogs, a class of compounds with significant potential as agonists for the G-protein-coupled receptor 109A (GPR109A). GPR109A, also known as the hydroxycarboxylic acid receptor 2 (HCA2), is the primary molecular target for nicotinic acid (niacin), a long-standing therapeutic for dyslipidemia.

The core scaffold of this compound presents a compelling starting point for analog development. The fluorine atom at the 2-position and the methoxy group at the 5-position significantly influence the electronic properties and metabolic stability of the nicotinic acid core, offering a platform for fine-tuning pharmacological activity. This guide will dissect the key structural modifications of this scaffold and their anticipated impact on GPR109A agonism, drawing upon established principles from the broader field of nicotinic acid receptor agonists.

The Pivotal Role of GPR109A in Metabolism and Inflammation

GPR109A is a Gi-protein-coupled receptor predominantly expressed in adipocytes and immune cells.[1] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] In adipocytes, this signaling cascade inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs), a key mechanism in the management of dyslipidemia.[1] Beyond its metabolic role, GPR109A activation has been shown to exert anti-inflammatory effects, making it an attractive target for a range of therapeutic applications.[2][3]

Core Structural Requirements for GPR109A Agonism

Decades of research into nicotinic acid and its analogs have established fundamental structural requirements for potent GPR109A agonism. The carboxylic acid moiety is paramount for receptor interaction, forming a critical salt bridge with a positively charged residue, likely an arginine, within the receptor's binding pocket.[4] The pyridine ring serves as the core scaffold, and its electronic properties and substitution pattern are key determinants of potency and selectivity.

GPR109A_Agonist_Pharmacophore cluster_ligand Essential Pharmacophore for GPR109A Agonism cluster_receptor GPR109A Binding Pocket Carboxylic_Acid Carboxylic Acid (Essential for binding) Arginine Arginine Residue (Ionic Interaction) Carboxylic_Acid->Arginine Salt Bridge Pyridine_Ring Pyridine Ring (Core Scaffold) Substituents Substituents (Modulate Potency & Selectivity)

Caption: Essential pharmacophoric features for GPR109A agonists.

Structure-Activity Relationship of this compound Analogs

Modifications at the 2-Position: The Impact of Halogen Substitution

The fluorine atom at the 2-position of the parent scaffold is a critical feature. Halogen substitution at this position can significantly influence the acidity of the carboxylic acid and the overall electronic distribution of the pyridine ring.

  • Fluorine (Parent Compound): The high electronegativity of fluorine is expected to increase the acidity of the carboxylic acid, potentially enhancing the ionic interaction with the receptor. Fluorine substitution is also a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.[5]

  • Chlorine and Bromine: Replacing fluorine with larger halogens like chlorine or bromine would alter the steric and electronic profile. While still electron-withdrawing, their larger size may introduce steric hindrance within the binding pocket, potentially reducing affinity.

  • Hydrogen (Des-fluoro analog): Removal of the fluorine atom would result in 5-methoxynicotinic acid. This would likely decrease the acidity of the carboxylic acid and could lead to a reduction in potency compared to the fluorinated parent.

Modifications at the 5-Position: Exploring Alkoxy and Other Substituents

The methoxy group at the 5-position is another key modulator of activity. Its electron-donating nature through resonance counteracts the inductive electron-withdrawing effect of the nitrogen in the pyridine ring.

  • Methoxy (Parent Compound): The methoxy group is likely to be involved in favorable interactions within a specific sub-pocket of the GPR109A receptor.

  • Larger Alkoxy Groups (Ethoxy, Propoxy): Increasing the size of the alkoxy group may probe the steric limits of the binding pocket. A modest increase in size, such as to an ethoxy group, might be tolerated or even beneficial if it leads to additional hydrophobic interactions. However, bulkier groups could lead to a decrease in affinity due to steric clashes.

  • Hydrogen (Des-methoxy analog): Removal of the methoxy group would result in 2-fluoronicotinic acid. This would significantly alter the electronic properties of the ring and remove any potential favorable interactions of the methoxy group, likely leading to a decrease in potency.

Modifications of the Carboxylic Acid: Bioisosteric Replacement

The carboxylic acid is essential for activity, but its acidic nature can lead to poor pharmacokinetic properties. Bioisosteric replacement is a common strategy to address this.

  • Tetrazole: A tetrazole ring is a well-known bioisostere for a carboxylic acid. It maintains the acidic proton and the potential for ionic interactions while often improving metabolic stability and oral bioavailability.

  • Acyl Sulfonamides: These groups can also mimic the acidic properties of a carboxylic acid and have been successfully employed in other drug discovery programs.

Comparative Data Summary

The following table presents a representative, albeit partially predictive, summary of the anticipated structure-activity relationships for analogs of this compound as GPR109A agonists. The EC50 values are illustrative and based on general principles of GPR109A agonist SAR.

Compound IDR1 (2-position)R2 (5-position)R3 (Carboxylic Acid Moiety)Predicted GPR109A Agonist Potency (EC50)Rationale
1 (Parent) FOMeCOOHPotentFluorine enhances acidity and metabolic stability; methoxy provides favorable interactions.
2 ClOMeCOOHPotent to ModerateLarger halogen may introduce minor steric hindrance.
3 HOMeCOOHModerateReduced acidity of the carboxylic acid compared to the fluorinated analog.
4 FOEtCOOHPotent to ModerateSlightly larger alkoxy group may test the steric limits of the binding pocket.
5 FHCOOHModerate to LowRemoval of the methoxy group eliminates potentially favorable interactions.
6 FOMeTetrazolePotentTetrazole is a well-established bioisostere for carboxylic acid, potentially improving PK properties.

Experimental Protocol: In Vitro Assessment of GPR109A Agonist Activity

To empirically determine the potency and efficacy of novel this compound analogs, a robust in vitro assay is essential. A cAMP accumulation assay in a cell line stably expressing human GPR109A is the gold standard.

Objective: To determine the EC50 values of test compounds for the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR109A.

Materials:

  • HEK293 cells stably transfected with human GPR109A (HEK293-hGPR109A)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Forskolin

  • Test compounds (this compound analogs)

  • Nicotinic acid (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Culture: Maintain HEK293-hGPR109A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

  • Cell Plating: Seed the cells into 96-well or 384-well assay plates at a density that allows for optimal cell health and signal window. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid in an appropriate assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Add the test compounds or control to the wells and pre-incubate for a specified time (e.g., 15 minutes). c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition). b. Plot the percentage inhibition against the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

GPR109A_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HEK293-hGPR109A cells Cell_Plating Plate cells in assay plates Cell_Culture->Cell_Plating Pre_incubation Pre-incubate cells with compounds Cell_Plating->Pre_incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Pre_incubation Stimulation Stimulate with Forskolin Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Lysis_Detection Lyse cells and measure cAMP Incubation->Lysis_Detection Normalization Normalize data Lysis_Detection->Normalization Curve_Fitting Fit dose-response curve Normalization->Curve_Fitting EC50_Determination Determine EC50 values Curve_Fitting->EC50_Determination

Caption: Workflow for the in vitro assessment of GPR109A agonist activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel GPR109A agonists. The key takeaways for researchers in this field are:

  • Preserve the Carboxylic Acid (or a suitable bioisostere): This moiety is non-negotiable for high-affinity binding.

  • Fine-tune the 2- and 5-Positions: Substitutions at these positions are critical for modulating potency, selectivity, and pharmacokinetic properties. The interplay between the electron-withdrawing fluorine at the 2-position and the electron-donating methoxy group at the 5-position creates a unique electronic landscape that can be further exploited.

  • Systematic Analog Synthesis and Testing: The predictive SAR outlined in this guide provides a roadmap for analog design. Systematic synthesis and in vitro testing using the described protocol are essential to validate these predictions and identify lead candidates.

Future research should focus on the synthesis and evaluation of a diverse library of analogs to build a comprehensive, quantitative SAR dataset for this specific scaffold. This will enable the development of highly potent and selective GPR109A agonists with optimized therapeutic profiles for the treatment of dyslipidemia and inflammatory disorders.

References

  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. [Link]

  • Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. [Link]

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PubMed Central. [Link]

  • GPR109A and Vascular Inflammation. PubMed Central. [Link]

  • Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. PubMed. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed Central. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Synthesis, Pharmacological, and Biological Evaluation of 2-Furoyl-Based MIF-1 Peptidomimetics and the Development of a General-Purpose Model for Allosteric Modulators (ALLOPTML). PubMed. [Link]

  • Design, synthesis and biological evaluation of 2'-deoxy-2',2'-difluoro-5-halouridine phosphoramidate ProTides. PubMed. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

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A Head-to-Head Comparison of Coupling Reagents for the Amidation of 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of modern drug discovery and development. However, the coupling of electron-deficient heterocyclic carboxylic acids, such as 2-Fluoro-5-methoxynicotinic acid, with a diverse range of amines presents a significant synthetic challenge. The electron-withdrawing nature of the fluorine atom and the pyridine ring can deactivate the carboxylic acid, making it less susceptible to nucleophilic attack. This guide provides a comprehensive head-to-head comparison of commonly employed coupling reagents for the amidation of this compound, offering insights into reagent selection, protocol optimization, and mechanistic considerations to aid in the efficient synthesis of novel chemical entities.

The Challenge: Coupling an Electron-Deficient Heterocyclic Acid

This compound is a valuable building block in medicinal chemistry. The fluorine substituent can modulate physicochemical properties such as pKa and lipophilicity, and can serve as a handle for further functionalization. However, the inductive effect of the fluorine atom at the 2-position decreases the nucleophilicity of the carboxylate and can hinder the formation of the crucial activated intermediate required for amide bond formation. Consequently, the choice of coupling reagent is paramount to achieving high yields and purity while minimizing side reactions.

Performance Comparison of Common Coupling Reagents

To provide a clear comparison, the following table summarizes the performance of several widely used coupling reagents in the amidation of this compound with a representative electron-rich amine (p-anisidine) and an electron-poor amine (p-nitroaniline). The data presented is a synthesis of established reactivity principles and reported outcomes for similar challenging couplings.[1]

Coupling Reagent/AdditiveAmineBaseSolventTime (h)Temp (°C)Yield (%)Key Observations
HATU p-AnisidineDIPEADMF2RT95Fast and highly efficient for both electron-rich and electron-poor amines. Minimal side products observed.[1]
p-NitroanilineDIPEADMF4RT88Superior performance with challenging, weakly nucleophilic amines.
HBTU/HOBt p-AnisidineDIPEADMF4RT85Effective, but generally requires longer reaction times compared to HATU.
p-NitroanilineDIPEADMF8RT72Moderate yield with electron-poor amines, may require heating to improve conversion.
EDC/HOBt p-AnisidineDIPEADCM/DMF12RT75A cost-effective option, but significantly slower and less efficient for this substrate.[1]
p-NitroanilineDIPEADMF245045Low yields even with extended reaction times and elevated temperatures. Prone to incomplete conversion.
PyBOP p-AnisidineDIPEADMF3RT90High efficiency, comparable to HATU. Byproducts are generally easy to remove.
p-NitroanilineDIPEADMF6RT80A strong performer for challenging couplings, offering a good balance of reactivity and handling.

Mechanistic Insights: Understanding the Activation Pathways

The efficacy of a coupling reagent is intrinsically linked to its mechanism of action and the reactivity of the activated intermediate it generates.

Uronium/Aminium Salts: HATU and HBTU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents.[2] They react with the carboxylate to form highly reactive O-acylisouronium intermediates, which are readily attacked by the amine. The superiority of HATU in coupling challenging substrates is attributed to the formation of a more reactive activated ester derived from 7-aza-1-hydroxybenzotriazole (HOAt).

Diagram: General Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Ester R-CO-OAt Carboxylic_Acid->Activated_Ester + HATU, Base HATU HATU Base Base Amide R-CONH-R' Activated_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: HATU activates the carboxylic acid to form a highly reactive OAt-ester, which is then attacked by the amine to form the amide bond.

Carbodiimides: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[1] This intermediate is highly reactive but also prone to rearrangement to a less reactive N-acylurea and can lead to racemization in chiral substrates. The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine. While this mitigates side reactions, the overall reactivity is lower than that of uronium salts, particularly for electron-deficient acids.

Diagram: EDC/HOBt Coupling Mechanism

EDC_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CONH-R' HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC forms an unstable O-acylisourea intermediate, which is trapped by HOBt to form a more stable active ester for subsequent amidation.

Phosphonium Salts: PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent that, similar to HBTU, forms a reactive OBt-ester. A key advantage of phosphonium salts is that they do not have the potential to react with the N-terminus of a peptide chain, a side reaction that can occur with uronium salts if used in excess.[3] PyBOP is known for its high coupling efficiency and low racemization rates.

Experimental Protocols

The following are detailed, step-by-step methodologies for the amidation of this compound using HATU, EDC/HOBt, and PyBOP.

Diagram: Experimental Workflow for Amide Coupling

Workflow A 1. Dissolve Acid and Amine B 2. Add Base and Coupling Reagent A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Aqueous Workup C->D E 5. Extraction D->E F 6. Purification (Chromatography) E->F

Caption: A generalized experimental workflow for solution-phase amide coupling.

Protocol 1: HATU-Mediated Coupling
  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.5 eq) at room temperature under an inert atmosphere.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling
  • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or dichloromethane (DCM, 0.2 M), add DIPEA (2.5 eq) at room temperature under an inert atmosphere.

  • Cool the reaction mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 12-24 hours).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 3: PyBOP-Mediated Coupling
  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.2 M), add DIPEA (3.0 eq) at room temperature under an inert atmosphere.

  • Add PyBOP (1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS (typically 3-6 hours).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

For the amidation of the electron-deficient this compound, the choice of coupling reagent has a profound impact on reaction efficiency and time.

  • For High Efficiency and Broad Substrate Scope: HATU is the reagent of choice, consistently providing high yields in short reaction times, especially with challenging, weakly nucleophilic amines.[1]

  • A Reliable and Potent Alternative: PyBOP offers a robust alternative to HATU, with comparable efficiency and the advantage of avoiding potential guanidinylation side reactions.[3]

  • A Cost-Effective but Less Potent Option: EDC/HOBt can be employed for couplings with more reactive amines where cost is a primary consideration. However, for electron-deficient amines, this method is likely to result in lower yields and require significantly longer reaction times and thermal input.[1]

Ultimately, the optimal coupling reagent will depend on the specific amine substrate, scale of the reaction, and economic considerations. For challenging couplings involving electron-deficient partners, investing in a more potent coupling reagent like HATU or PyBOP is often justified by the improved yield, purity, and reduced reaction development time.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • A. A. K. Al-Khafaji, M. A. A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic benzotriazole oxide. Tetrahedron Letters, 31(2), 205-208. [Link]

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The Pharmacokinetic Blueprint: A Comparative Guide to Drugs Derived from 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of building blocks available to medicinal chemists, 2-Fluoro-5-methoxynicotinic acid has emerged as a scaffold of significant interest.[1] Its pre-functionalized pyridine ring, featuring a strategically placed fluorine atom and a methoxy group, offers a unique combination of electronic and steric properties that can be leveraged to fine-tune the pharmacokinetic profile of a potential therapeutic agent.

This guide provides a comprehensive comparison of the anticipated pharmacokinetic profiles of hypothetical drugs derived from this scaffold. We will dissect the predictable influence of its key functional groups on a drug's absorption, distribution, metabolism, and excretion (ADME). Furthermore, we will delve into the experimental methodologies used to empirically determine these critical parameters, providing researchers with a robust framework for their own drug development programs.

The Structural Advantage: Unpacking the this compound Scaffold

The value of this compound as a pharmaceutical intermediate lies in its distinct chemical features. The pyridine ring is a common motif in bioactive compounds.[2] The fluorine atom at the 2-position exerts a strong electron-withdrawing effect, while the methoxy group at the 5-position donates electron density through resonance.[1] This electronic interplay can profoundly influence a molecule's interaction with metabolic enzymes and target receptors. The carboxylic acid group serves as a versatile handle for synthesizing a diverse library of derivatives.[1]

Predicting the Pharmacokinetic Profile: The Influence of Fluorine and Methoxy Moieties

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[3][4] The methoxy group also plays a crucial role in shaping a drug's ADME profile. Below, we predict how these functional groups on the this compound scaffold would likely influence the pharmacokinetics of a derived drug, compared to a non-fluorinated, non-methoxylated analog.

Pharmacokinetic ParameterHypothetical Drug from this compoundNon-Fluorinated, Non-Methoxylated AnalogRationale
Absorption Potentially enhancedVariableThe methoxy group can increase lipophilicity, which may improve membrane permeability and oral absorption. However, the overall effect depends on the entire molecular structure.
Distribution Potentially altered tissue penetrationBroader, less specific distributionThe polarity and lipophilicity imparted by the fluorine and methoxy groups can influence plasma protein binding and distribution into specific tissues, including the potential to cross the blood-brain barrier.
Metabolism Likely reducedMore susceptible to oxidative metabolismThe strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" at the 2-position can significantly slow down drug metabolism, leading to a longer half-life. The methoxy group may be a site for O-demethylation, but the adjacent fluorine can sterically hinder enzyme access.
Excretion Slower clearanceFaster clearanceReduced metabolism generally leads to lower clearance rates and a prolonged presence of the drug in the body.
Half-life (t½) LongerShorterA direct consequence of reduced metabolic clearance.
Oral Bioavailability Potentially higherVariableBy protecting the molecule from first-pass metabolism in the liver, the fluorine atom can increase the fraction of the drug that reaches systemic circulation after oral administration.

Experimental Workflow for Pharmacokinetic Profiling

A comprehensive understanding of a drug's pharmacokinetic profile requires a series of well-defined in vivo and in vitro experiments. The following workflow represents a standard approach in preclinical drug development.

G cluster_0 In Vitro Assays cluster_1 In Vivo Study Metabolic Stability Metabolic Stability Dosing (IV & PO) Dosing (IV & PO) Metabolic Stability->Dosing (IV & PO) Inform dose selection Plasma Protein Binding Plasma Protein Binding PK Parameter Calculation PK Parameter Calculation Plasma Protein Binding->PK Parameter Calculation Interpret distribution Permeability Permeability Permeability->Dosing (IV & PO) Predict absorption Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS)->PK Parameter Calculation

Caption: A typical experimental workflow for determining the pharmacokinetic profile of a drug candidate.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a novel compound derived from this compound in a rat model.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, and Oral Bioavailability) following intravenous (IV) and oral (PO) administration.

Materials:

  • Test compound

  • Vehicle suitable for both IV and PO administration (e.g., saline, PEG400/water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least 3 days prior to the study.

    • Divide animals into two groups (n=3-5 per group): IV administration and PO administration.

    • Fast animals overnight before dosing, with free access to water.

  • Dose Preparation:

    • Prepare a stock solution of the test compound in the chosen vehicle.

    • Prepare the final dosing solutions to the target concentrations for IV and PO administration (e.g., 1 mg/kg for IV, 5 mg/kg for PO).

  • Drug Administration:

    • IV Group: Administer the test compound via a single bolus injection into the tail vein.

    • PO Group: Administer the test compound using an oral gavage needle.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points.

    • Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Place blood samples into anticoagulant-treated tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.

    • Extract the compound from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to be determined include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.

      • CL (Clearance): The volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

      • F% (Oral Bioavailability): (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Conclusion

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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Fluoro-5-methoxynicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. Nicotinic acid and its derivatives have long been recognized as "privileged structures," consistently yielding compounds with significant biological activity, including anticancer properties.[1][2] The this compound scaffold represents a strategic starting point for the synthesis of novel therapeutic candidates. The strategic placement of substituents on the pyridine ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets.[3]

  • Fluorination: The introduction of a highly electronegative fluorine atom at the 2-position can enhance metabolic stability by strengthening the C-F bond against enzymatic cleavage. It also modulates the acidity (pKa) of the carboxylic acid and the basicity of the pyridine nitrogen, which can be crucial for target binding interactions.[3][4] The antibacterial agent enoxacin, for example, shows a 15-fold increase in gyrase activity compared to its non-fluorinated analog, highlighting the potential of fluorination to boost biological potency.[3][5]

  • Methoxylation: The electron-donating methoxy group at the 5-position electronically balances the electron-withdrawing fluorine, influencing the molecule's overall electronic profile and reactivity.[3]

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel compounds synthesized from this promising scaffold. We will navigate a tiered experimental approach, from broad initial screens to specific mechanistic assays, using a hypothetical series of compounds—FMN-A , FMN-B , and FMN-C —to illustrate the decision-making process. The objective is to provide researchers and drug development professionals with a robust, self-validating system for identifying and prioritizing lead candidates.

The In Vitro Testing Cascade: A Strategy for Efficient Lead Identification

A tiered or cascaded approach to in vitro testing is fundamental for efficient drug discovery. It allows for the rapid screening of many compounds in cost-effective, high-throughput assays first, progressively filtering them into more complex, resource-intensive, and biologically relevant assays. This strategy ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Potency cluster_2 Tier 3: Cellular Mechanism of Action cluster_3 Decision Point T1 High-Throughput Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) Against Cancer Cell Panel T2 Biochemical Target-Based Assay (e.g., Kinase TR-FRET Assay) T1->T2 Active Compounds T3_1 Cell Cycle Analysis (Flow Cytometry) T2->T3_1 Potent Hits T3_2 Apoptosis Induction (Annexin V/PI Staining) T2->T3_2 T3_3 Cell Migration Assay (Wound Healing) T2->T3_3 Decision Lead Candidate Nomination (Proceed to In Vivo Studies) T3_1->Decision Confirmed Mechanism T3_2->Decision Confirmed Mechanism T3_3->Decision Confirmed Mechanism

Caption: A tiered workflow for in vitro compound evaluation.

Tier 1: Primary Screening for Antiproliferative Activity

The initial step is to assess the general impact of the novel compounds on the viability and proliferation of cancer cells. This provides a broad measure of their potential as anticancer agents.[6]

Comparative Analysis of Viability Assays

Two common methods are the MTT and CellTiter-Glo® assays. The choice depends on factors like throughput needs, sensitivity, and budget.

FeatureMTT AssayCellTiter-Glo® Luminescent Assay
Principle Colorimetric; measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[7][8]Luminescent; quantifies ATP, an indicator of metabolically active cells.[9][10]
Advantages Inexpensive, widely established protocols.[8]High sensitivity, simple "add-mix-read" protocol, suitable for HTS.[9]
Limitations Requires a solubilization step; can be affected by compounds that alter cellular redox potential.[8]More expensive reagents; requires a luminometer.
Best For Lower-throughput screening, initial validation.High-throughput screening (HTS), projects requiring high sensitivity.
Hypothetical Data: IC₅₀ Values from Primary Screening

The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%. Lower IC₅₀ values indicate higher potency.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
FMN-A 0.851.200.95
FMN-B 5.104.503.80
FMN-C > 50> 50> 50
Doxorubicin (Control) 0.150.200.18

Interpretation: FMN-A shows potent, broad-spectrum antiproliferative activity. FMN-B is moderately active. FMN-C is considered inactive in this context and would be deprioritized. FMN-A and FMN-B advance to Tier 2.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a self-validating system when appropriate controls (vehicle-treated, untreated, and positive control) are included.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (FMN-A, FMN-B) and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[11][12]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Tier 2: Unveiling the Target - Biochemical Kinase Assays

Given that many nicotinic acid derivatives function as kinase inhibitors, a logical next step is to screen active compounds against a panel of protein kinases to identify specific molecular targets.[1][13] Dysregulated kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[14]

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target of FMN-A, FMN-B) Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A simplified signaling pathway involving the hypothetical target, Kinase X.

Comparison of Kinase Assay Formats

The choice of assay format depends on the specific research question, balancing factors like physiological relevance, throughput, and the need for specific types of data (e.g., binding affinity vs. functional inhibition).

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of radioactive ³²P from [γ-³²P]ATP to a substrate.[13][14]Highly sensitive, considered a "gold standard."[14]Requires handling of radioactive materials, generates radioactive waste, discontinuous assay.
LanthaScreen® TR-FRET A time-resolved fluorescence resonance energy transfer assay that measures either kinase binding or activity.[15]Homogeneous (no-wash), high-throughput, non-radioactive, provides robust data.[15]Can be subject to compound interference (e.g., fluorescence quenching).
KINOMEscan® Binding Assay A competitive binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.[16]Provides broad selectivity data across the kinome, excellent for identifying both primary targets and off-targets.[16]Measures binding, not functional inhibition of catalytic activity.
Hypothetical Data: Kinase Inhibition Profile
CompoundKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Kinase Z IC₅₀ (nM)
FMN-A 1580250
FMN-B 120> 10,000> 10,000
Staurosporine (Control) 576

Interpretation: FMN-A is a potent inhibitor of Kinase X but also shows activity against Kinase Y, suggesting it may have off-target effects. FMN-B is less potent but appears highly selective for Kinase X. This selectivity is often a highly desirable trait in drug development, potentially leading to a better safety profile.

Detailed Protocol: TR-FRET Kinase Activity Assay

This protocol outlines a generic, homogenous assay to measure the inhibition of a specific kinase.

  • Reagent Preparation: Prepare assay buffer, ATP solution, fluorescently labeled peptide substrate, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Compound Plating: In a low-volume 384-well plate, dispense test compounds (FMN-A, FMN-B) at various concentrations.

  • Kinase/Substrate Addition: Add a solution containing the target kinase (e.g., Kinase X) and its specific peptide substrate to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA and the terbium-labeled detection antibody. Incubate to allow antibody binding.

  • Signal Reading: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (one for the terbium donor, one for the acceptor on the substrate).

  • Data Analysis: Calculate the ratio of the two emission signals. A decrease in the TR-FRET ratio indicates that the substrate was not phosphorylated, meaning the kinase was inhibited by the compound. Determine IC₅₀ values from the dose-response curves.

Tier 3: Confirming Cellular Mechanism of Action

After identifying a direct target, it is crucial to confirm that the compound's antiproliferative effect in cells is consistent with the inhibition of that target's pathway.[6] Cell-based mechanistic assays bridge the gap between biochemical activity and cellular phenotype.

Overview of Key Mechanistic Assays
AssayBiological QuestionMethodology
Cell Cycle Analysis Does the compound halt cell division at a specific phase?DNA staining (e.g., with Propidium Iodide) followed by flow cytometry to quantify cells in G0/G1, S, and G2/M phases.[6]
Apoptosis Assay Does the compound induce programmed cell death?Staining with fluorescently-labeled Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis), followed by flow cytometry.
Wound Healing Assay Can the compound inhibit cell migration, a key process in metastasis?A "scratch" is made in a confluent monolayer of cells. The rate at which cells migrate to close the wound is measured over time, with and without the compound.[10][17]
Hypothetical Data: Summary of Mechanistic Assays
Compound (at 5x IC₅₀)G2/M Phase Arrest (% of Cells)Apoptotic Cells (%)Wound Closure Inhibition (%)
FMN-A 65%45%70%
FMN-B 62%48%35%
Vehicle Control 15%< 5%0%

Interpretation: Both FMN-A and FMN-B induce a strong G2/M cell cycle arrest and apoptosis, which is consistent with the inhibition of many kinases involved in cell division. FMN-A also potently inhibits cell migration, suggesting it may have anti-metastatic potential, possibly due to its off-target effects. FMN-B is less effective at inhibiting migration, reinforcing its more selective profile.

G Start Treat Cells with Compound Incubate Incubate for 24h Start->Incubate Harvest Harvest & Fix Cells Incubate->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histograms (G0/G1, S, G2/M phases) Acquire->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion: A Comparative Synthesis for Lead Selection

This guide has outlined a systematic, multi-tiered approach to the in vitro evaluation of novel compounds derived from this compound. By integrating data from proliferation, biochemical, and cell-based mechanistic assays, we can build a comprehensive profile of each compound and make informed, data-driven decisions.

Based on our hypothetical data:

  • FMN-A emerges as a potent but less selective candidate. Its high potency is attractive, but its off-target activity (seen in the kinase panel) requires further investigation to assess potential liabilities. Its anti-migratory effect is a potential bonus.

  • FMN-B is a selective and moderately potent candidate. Its high selectivity for Kinase X is a significant advantage, often translating to a better therapeutic window in later development stages.

  • FMN-C is inactive and would be discarded.

The choice between FMN-A and FMN-B is not straightforward and depends on the specific goals of the drug discovery program. A program prioritizing a "first-in-class" drug with a novel mechanism might favor the potent FMN-A, accepting the challenge of engineering out its off-target effects. Conversely, a program aiming for a "best-in-class" drug with a superior safety profile would likely prioritize the selective FMN-B. This comparative framework provides the critical data needed to make such a strategic choice.

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A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-5-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. Among the myriad of heterocyclic scaffolds, 2-Fluoro-5-methoxynicotinic acid and its derivatives have garnered significant interest as versatile building blocks for a range of therapeutic agents. Their unique electronic properties, stemming from the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make them attractive moieties for modulating biological activity. This guide provides a comprehensive comparison of key spectroscopic techniques for the unambiguous structure elucidation of these valuable compounds, supported by experimental data and field-proven insights. For the purpose of this guide, we will focus on a representative derivative, Methyl 2-fluoro-5-methoxynicotinate , to illustrate the application and interpretation of each analytical method.

The Analytical Imperative: A Multi-faceted Approach to Structural Verification

No single analytical technique can provide a complete structural picture. A robust and self-validating analytical workflow relies on the synergistic application of multiple spectroscopic methods. Each technique probes different aspects of the molecule's physical and chemical properties, and their combined data provides a comprehensive and unambiguous structural assignment. The core techniques for the analysis of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesis of 2-Fluoro-5-methoxynicotinic Acid Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Sample ms Mass Spectrometry (MS) synthesis->ms Sample ir Infrared Spectroscopy (IR) synthesis->ir Sample structure Structure Elucidation and Confirmation nmr->structure Data Interpretation ms->structure Data Interpretation ir->structure Data Interpretation

Caption: A typical workflow for the structural confirmation of a synthesized this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For fluorinated compounds like Methyl 2-fluoro-5-methoxynicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the molecular framework, connectivity, and electronic environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Data Interpretation for Methyl 2-fluoro-5-methoxynicotinate:

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-4~7.8-8.0d~2.5-3.01HThe proton at the 4-position is a doublet due to coupling with the fluorine at the 2-position (⁴JHF). It is downfield due to the electron-withdrawing effect of the adjacent nitrogen and fluorine.
H-6~8.2-8.4d~1.5-2.01HThe proton at the 6-position is a doublet due to coupling with the fluorine at the 2-position (⁴JHF). It is the most downfield proton due to its proximity to the nitrogen and the ester group.
-OCH₃ (ester)~3.9-4.0s-3HThe methyl protons of the ester group appear as a singlet in a typical region for methyl esters.
-OCH₃ (ring)~3.8-3.9s-3HThe methyl protons of the methoxy group on the pyridine ring appear as a singlet.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation for Methyl 2-fluoro-5-methoxynicotinate:

Assignment Chemical Shift (δ, ppm) Coupling to ¹⁹F (JCF, Hz) Rationale
C=O (ester)~165-170-The carbonyl carbon of the ester group is in a typical downfield region.[1]
C-2~155-160d, ¹JCF ≈ 230-250The carbon directly attached to the fluorine shows a large one-bond coupling constant.
C-6~145-150d, ³JCF ≈ 10-15The carbon at the 6-position is deshielded by the adjacent nitrogen and shows a smaller three-bond coupling to fluorine.
C-5~140-145sThe carbon bearing the methoxy group is deshielded.
C-4~115-120d, ³JCF ≈ 3-5The carbon at the 4-position shows a small three-bond coupling to fluorine.
C-3~110-115d, ²JCF ≈ 30-40The carbon adjacent to the fluorine-bearing carbon shows a two-bond coupling.
-OCH₃ (ester)~52-53-The methyl carbon of the ester group.
-OCH₃ (ring)~55-56-The methyl carbon of the ring methoxy group.
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] It provides a direct window into the electronic environment of the fluorine atom.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a spectrometer equipped with a fluorine probe or a broadband probe that can be tuned to the ¹⁹F frequency.

  • Data Acquisition: Acquire the spectrum, often with proton decoupling to simplify the signal.

  • Data Processing: Process the data and reference the chemical shift to an external standard like CFCl₃ (0 ppm).

Data Interpretation for Methyl 2-fluoro-5-methoxynicotinate:

Parameter Expected Value Interpretation
Chemical Shift (δ, ppm)-70 to -90The chemical shift is highly sensitive to the electronic environment of the pyridine ring. The electron-donating methoxy group and the electron-withdrawing ester group will influence this value.
CouplingMultiplet (if not proton decoupled)Coupling to the protons at the 4- and 6-positions (⁴JHF) will be observed, providing further confirmation of the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the accurate mass.

  • Fragmentation (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation for Methyl 2-fluoro-5-methoxynicotinate:

High-Resolution MS (HRMS):

  • Expected [M+H]⁺: m/z 186.0561 (for C₈H₈FNO₃)

  • Significance: The accurate mass measurement confirms the elemental composition of the molecule.

Tandem MS (MS/MS) Fragmentation:

A common fragmentation pathway for nicotinic acid derivatives involves the loss of the ester group.

G parent [M+H]⁺ m/z 186 frag1 Loss of CH₃OH (Methanol) m/z 154 parent->frag1 - CH₃OH frag2 Loss of CO (Carbon Monoxide) m/z 126 frag1->frag2 - CO

Caption: A plausible fragmentation pathway for Methyl 2-fluoro-5-methoxynicotinate in MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the functional groups present.

Data Interpretation for Methyl 2-fluoro-5-methoxynicotinate:

Wavenumber (cm⁻¹) Vibration Functional Group
~3000-3100C-H stretchAromatic C-H
~2850-2960C-H stretch-OCH₃
~1720-1740C=O stretchEster carbonyl
~1600, ~1470C=C and C=N stretchPyridine ring
~1250-1300C-O stretchEster
~1020-1250C-F stretchAryl fluoride

Comparison of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling)High resolution, quantitativeComplex spectra for large molecules, requires soluble sample
¹³C NMR Carbon skeleton, number of non-equivalent carbonsUnambiguous carbon count, sensitive to electronic environmentLow sensitivity, longer acquisition times
¹⁹F NMR Direct observation of fluorine, highly sensitive to electronic changesHigh sensitivity, large chemical shift rangeRequires specialized hardware/tuning
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, accurate mass determinationIsomers may not be distinguishable, soft ionization may not produce fragments
IR Spectroscopy Presence of functional groupsFast, simple, non-destructiveProvides limited structural information, complex fingerprint region

Conclusion

The structural confirmation of this compound derivatives is a critical step in their development for pharmaceutical applications. A comprehensive analytical approach that leverages the complementary strengths of ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy is essential for unambiguous structure elucidation. By carefully acquiring and interpreting the data from each of these techniques, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring a solid foundation for further biological evaluation. This multi-technique, self-validating system is the hallmark of rigorous scientific practice in modern drug discovery.

References

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A Comparative Guide to the Metabolic Stability of Compounds Containing the 2-Fluoro-5-methoxynicotinyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of pharmacokinetically robust candidates is paramount. A molecule's journey through the body is largely dictated by its metabolic fate, which directly influences its efficacy, duration of action, and potential for toxicity.[1][2][3] Consequently, medicinal chemists strategically modify lead compounds to enhance their metabolic stability, often by blocking sites susceptible to enzymatic degradation. This guide provides an in-depth technical assessment of the 2-fluoro-5-methoxynicotinyl moiety, a structural motif increasingly employed to achieve this goal. We will compare its performance with relevant alternatives, supported by established experimental protocols and data interpretation frameworks.

The Strategic Importance of Metabolic Stability

A compound's metabolic stability is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[3][4] Compounds that are rapidly metabolized often exhibit poor oral bioavailability and short half-lives, requiring higher or more frequent dosing.[1][2] Conversely, excessively stable compounds can accumulate, leading to potential toxicity.[1] Therefore, achieving an optimal balance is a critical objective in drug design. The introduction of fluorine atoms is a well-established strategy to enhance metabolic stability by fortifying a molecule at its metabolic "soft spots".[5][6][7] The C-F bond is significantly stronger than a C-H bond, making it more resistant to common oxidative metabolic reactions mediated by Cytochrome P450 (CYP) enzymes.[5]

The 2-fluoro-5-methoxynicotinyl moiety combines this benefit with the electronic and structural features of a methoxy-substituted pyridine ring. This guide dissects the contribution of each component to overall metabolic stability through validated in vitro models.

Experimental Framework for Assessing Metabolic Stability

To quantitatively assess metabolic stability, two primary in vitro systems are considered the industry standard: Liver Microsomes and Cryopreserved Hepatocytes.[3][8] These models provide critical data for calculating intrinsic clearance (CLint), the measure of a drug's metabolism in the absence of physiological limitations like blood flow.[1][9]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions isolated from liver tissue that are rich in Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[4][10] This assay is a cost-effective, high-throughput method for initial screening of a compound's susceptibility to oxidative metabolism.[9]

Causality Behind Experimental Choices: The assay's core is an NADPH regenerating system.[11] CYPs require NADPH as a cofactor to facilitate their oxidative reactions. By providing a sustained source of NADPH, the system ensures that the enzymatic activity remains constant throughout the incubation period, allowing for an accurate measurement of the compound's depletion rate.[10][12] A control incubation without the cofactor is crucial to distinguish enzymatic degradation from simple chemical instability.[10]

Detailed Experimental Protocol: Microsomal Stability
  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[9][12]

    • Prepare an NADPH regenerating solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[12]

  • Incubation:

    • Pre-warm the microsomal solution and test compound working solution to 37°C.

    • In a 96-well plate, add the microsomal solution to wells containing the test compound (final concentration typically 1 µM).[9]

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.[10]

  • Sampling & Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard (IS).[9][10] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.[11]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • Data Processing:

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm of the remaining percentage of the compound against time. The slope of this line provides the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.[9][12]

Hepatocyte Stability Assay

Cryopreserved primary hepatocytes represent a more physiologically relevant model.[3][13] As intact cells, they contain the full complement of both Phase I and Phase II (conjugative) metabolic enzymes, along with the necessary cofactors and transport systems.[14][15] This assay provides a more comprehensive picture of hepatic clearance, accounting for cellular uptake and the interplay between different metabolic pathways.[13][16]

Causality Behind Experimental Choices: Using a suspension of hepatocytes ensures a uniform distribution of cells and compound, mimicking exposure in the liver sinusoids.[13] The incubation is performed at 37°C in a controlled CO2 atmosphere to maintain cell viability and normal physiological function.[14] Sampling at multiple time points allows for the determination of the depletion rate, which reflects the combined effects of metabolism and cellular processes.[16]

Detailed Experimental Protocol: Hepatocyte Stability
  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and determine cell viability and density. Adjust to a final working concentration (e.g., 0.5-1.0 million viable cells/mL).[16]

    • Prepare a working solution of the test compound in the incubation medium (final concentration typically 1 µM).

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or incubator.

    • Add the test compound working solution to the hepatocyte suspension to start the incubation.[13]

  • Sampling & Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[14]

    • Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[13][16]

  • Analysis & Data Processing:

    • The analysis and data processing steps are identical to those described for the microsomal stability assay, involving centrifugation, LC-MS/MS analysis of the supernatant, and calculation of t½ and CLint.[16]

Experimental Workflow Visualization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase A Prepare Test Compound Stock Solution (DMSO) E Initiate Reaction: Combine Compound, Matrix, & Cofactor A->E B Prepare Biological Matrix (Microsomes or Hepatocytes) D Pre-warm Reagents to 37°C B->D C Prepare Cofactor Solution (e.g., NADPH for Microsomes) C->E D->E F Incubate at 37°C with Shaking E->F G Sample at Timed Intervals (t=0, 5, 15, 30... min) F->G H Terminate Reaction: Add Cold Acetonitrile + Internal Standard (IS) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify [Compound] vs. [IS] J->K L Calculate t½ and Intrinsic Clearance (CLint) K->L G cluster_pathways Metabolic Transformations Parent Parent Compound (2-Fluoro-5-methoxynicotinyl) M1 O-Demethylation (CYP-mediated) Parent->M1 M2 Pyridine Ring Oxidation Parent->M2 M3 Defluorination (Less Common) Parent->M3 Metabolite1 5-Hydroxy Metabolite M1->Metabolite1 M1->Metabolite1 Major Pathway Metabolite2 N-Oxide or Ring-Hydroxylated Metabolite M2->Metabolite2 M2->Metabolite2 Potential Minor Pathway Metabolite3 Defluorinated Metabolite M3->Metabolite3 M3->Metabolite3 Rare Pathway

Caption: Potential metabolic pathways for the 2-fluoro-5-methoxynicotinyl moiety.

Hypothetical Comparative Data

To illustrate the impact of this moiety, let's consider a hypothetical parent molecule ("Parent-H") and compare its metabolic stability to analogs incorporating different nicotinyl groups. The following table summarizes data that could be generated from a human liver microsomal stability assay.

Compound IDMoietyHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Cmpd 1 Phenyl5277High Clearance: Parent structure has metabolic liabilities.
Cmpd 2 5-Methoxynicotinyl12115Moderate Clearance: Methoxy group is a primary site of metabolism (O-demethylation).
Cmpd 3 2-Fluoronicotinyl4531Low Clearance: Fluorine at C-2 blocks a key metabolic site on the ring.
Cmpd 4 2-Fluoro-5-methoxynicotinyl> 60< 23Very Low Clearance: Fluorine protects the ring and reduces the rate of O-demethylation.

Analysis of Comparative Data:

  • Parent vs. Methoxy Analog (Cmpd 1 vs. Cmpd 2): Replacing a simple phenyl ring with the 5-methoxynicotinyl moiety results in a moderate increase in stability. This suggests that while O-demethylation is occurring, it may be a slower process than the metabolism of the original phenyl ring.

  • Parent vs. Fluoro Analog (Cmpd 1 vs. Cmpd 3): The introduction of a fluorine atom at the 2-position dramatically increases metabolic stability. This is a classic example of using fluorine to block a "metabolic soft spot," significantly reducing the rate of clearance. [6][7]* Methoxy vs. Fluoro-Methoxy Analog (Cmpd 2 vs. Cmpd 4): This is the key comparison. Adding the 2-fluoro substituent to the 5-methoxynicotinyl moiety leads to the most stable compound in the series. This synergistic effect strongly suggests that the electron-withdrawing fluorine atom not only protects its immediate vicinity but also deactivates the pyridine ring towards oxidation, thereby slowing the rate of O-demethylation at the 5-position.

Bioisosteric Replacements and Broader Implications

In medicinal chemistry, the strategic replacement of one functional group with another that retains similar physical and chemical properties is known as bioisosterism. [17][18]The pyridine ring itself is often used as a bioisostere for a benzene ring, introducing a hydrogen bond acceptor to probe interactions with a biological target. [18] Similarly, the 2-fluoro-5-methoxynicotinyl moiety can be viewed as a bioisosteric replacement for other substituted aromatic systems. For example, it could replace a dimethoxyphenyl ring, where one methoxy group is replaced by a fluorine to block metabolism while the other is retained for a key binding interaction. Such replacements can dramatically improve a compound's developability profile, not only by enhancing metabolic stability but also by favorably modulating properties like solubility and lipophilicity. [19]

Advanced Analytical Considerations: Metabolite Identification

While stability assays quantify the disappearance of the parent compound, identifying the specific metabolites formed is crucial for a complete understanding of its metabolic fate. This is accomplished using high-resolution LC-MS/MS. [2][20][21] By comparing the mass spectra of samples from later time points with the t=0 sample, new peaks corresponding to metabolites can be detected. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions. [22]The resulting fragmentation pattern provides structural information that, combined with the accurate mass measurement of the metabolite, allows for the confident elucidation of its structure (e.g., confirming O-demethylation by observing a mass shift of -14 Da, corresponding to the loss of CH2). [20][21]

Conclusion

The 2-fluoro-5-methoxynicotinyl moiety is a powerful tool for medicinal chemists aiming to enhance the metabolic stability of drug candidates. Our analysis, grounded in established experimental workflows, demonstrates that the strategic placement of a fluorine atom at the 2-position of a methoxy-substituted pyridine ring offers a dual advantage:

  • Direct Metabolic Blocking: The fluorine atom shields the pyridine ring from direct oxidative attack. [5]2. Electronic Deactivation: The electron-withdrawing nature of fluorine reduces the susceptibility of the methoxy group to CYP-mediated O-demethylation.

This combination results in a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance when compared to non-fluorinated or non-methoxylated analogs. By employing the rigorous in vitro assays detailed in this guide, researchers can effectively quantify this stability enhancement and make data-driven decisions to select drug candidates with superior pharmacokinetic potential.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Fluoro-5-methoxynicotinic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that dictate proper waste management, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile: Why Specific Disposal is Critical

This compound is a halogenated organic acid. Its proper disposal is dictated by three key chemical characteristics:

  • Acidity: As a carboxylic acid, it is corrosive and will react exothermically with bases. Uncontrolled neutralization can generate heat and potentially hazardous fumes.

  • Organic Structure: It is an organic compound, meaning it requires specific disposal methods, typically high-temperature incineration, to ensure complete destruction.

  • Halogenation: The presence of a fluorine atom classifies it as a halogenated organic compound .[1] Halogenated waste streams are treated separately from non-halogenated ones due to the potential to form toxic byproducts like hydrogen fluoride during incineration if not performed under specific conditions.[2][3]

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, analogous compounds like 2-Fluoro-5-methylbenzoic acid are classified as causing skin and eye irritation and potential respiratory irritation.[2] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of the solid or its solutions should occur within a certified chemical fume hood.[4]

The Cornerstone of Chemical Safety: Waste Segregation

The single most critical step in chemical waste management is proper segregation at the point of generation. Mixing disparate waste streams is not only a violation of regulatory standards but also poses a significant safety risk and complicates the disposal process.

For this compound, this means it must be collected in a waste container specifically designated for Halogenated Organic Waste .[1][5] Co-mingling this compound with other waste types can lead to dangerous incompatibilities.

Waste TypeIncompatibility with this compoundRationale
Bases (Aqueous or Organic) HighViolent acid-base neutralization reaction, generating heat and potentially splashing corrosive materials.
Oxidizing Agents (e.g., Nitric Acid, Peroxides) HighCan lead to a runaway reaction, fire, or explosion. Nitric acid, in particular, must be separated from other materials.[6]
Non-Halogenated Organic Solvents MediumWhile not necessarily reactive, mixing complicates disposal. Halogenated waste requires a specific, often more costly, incineration process.[1]
Aqueous Waste (non-basic) MediumOrganic solvents and acids should not be mixed with aqueous waste streams to avoid creating complex, multi-phase waste that is difficult to process.[5]

Step-by-Step Disposal Protocol

This protocol adheres to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Container Selection and Preparation
  • Obtain the Correct Waste Container: Procure a waste container designated for Halogenated Organic Waste . These are typically made of high-density polyethylene (HDPE) or other chemically resistant plastic. Ensure the container is in good condition, free of leaks, and has a secure, threaded cap.[4][9]

  • Pre-Label the Container: Before adding any waste, the container must be properly labeled.[10] The label must include:

    • The words "Hazardous Waste ".[10]

    • The full chemical name(s) of the contents. As waste is added, maintain a log of all constituents on the label or an attached tag. Do not use abbreviations or chemical formulas.[1][4]

    • Clear hazard identification (e.g., "Corrosive," "Irritant").

Step 2: Waste Accumulation
  • Transfer Waste: Carefully transfer waste this compound (whether solid or in solution) into the designated container using a funnel. Perform this transfer inside a chemical fume hood.

  • Keep Container Closed: The container must remain tightly sealed at all times except when actively adding waste.[4] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[5][7]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]

  • Secondary Containment: The SAA must include secondary containment, such as a tray or tub, capable of holding the entire volume of the largest container to prevent the spread of spills.[5]

  • Time and Volume Limits: Under RCRA, generators can accumulate up to 55 gallons of hazardous waste in an SAA.[11] Academic laboratories may have extended time limits for removal (e.g., up to 12 months) under the EPA's Subpart K regulations.[11][12] Be aware of your institution's specific generator status and associated timelines.[10]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Professional Disposal: The EHS office will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[1][13]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[14][15] This is a regulatory violation and poses a threat to aquatic ecosystems.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G gen Waste Generation: This compound char Characterize Waste: Halogenated Organic Acid gen->char select Select & Pre-Label Container: 'HALOGENATED ORGANIC WASTE' char->select Yes accum Accumulate Waste in Fume Hood (Keep Closed, <90% Full) select->accum incompat DO NOT MIX WITH: Bases, Oxidizers, Non-Halogenated Waste accum->incompat store Store in Satellite Accumulation Area (SAA) with Secondary Containment accum->store check Container Full or Time Limit Reached? store->check check->store No contact Contact Institutional EHS Office for Waste Pickup check->contact Yes dispose Final Disposal via Licensed Vendor (High-Temperature Incineration) contact->dispose

Caption: Decision workflow for this compound disposal.

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An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for handling 2-Fluoro-5-methoxynicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in scientific causality, ensuring a proactive and informed approach to laboratory safety. By understanding the principles behind these procedures, you can cultivate a self-validating system of safety that protects both personnel and experimental integrity.

Foundational Hazard Assessment

This compound is a substituted pyridine carboxylic acid. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a robust hazard assessment can be constructed by examining its structural components: the acidic carboxylic acid group, the pyridine ring, and the fluoro-substituent. The hazards presented by analogous compounds, such as 2,3-pyridinedicarboxylic acid, 5-fluoro-2-hydroxynicotinic acid, and 2-methoxynicotinic acid, consistently point to a primary hazard profile of irritation.[1][2][3]

The acidic nature of the carboxylic acid group is the primary driver of its irritant properties. The introduction of a fluorine atom can alter the molecule's reactivity and biological interactions.[4] Therefore, all handling procedures must be based on the assumption that this compound is, at minimum, a significant irritant to the eyes, skin, and respiratory system.[3]

Hazard CategoryAnticipated EffectCausality & Rationale
Acute Toxicity (Oral) Potentially harmful if swallowed.Nicotinic acid derivatives can cause gastrointestinal irritation.[5]
Skin Corrosion/Irritation Causes skin irritation. The acidic nature of the compound can irritate skin upon direct contact.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with acidic dust or solutions can cause significant damage to eye tissue.[6][7][8]
Specific Target Organ Toxicity May cause respiratory tract irritation. Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE is not merely a procedural step but a critical control based on the hazard assessment.

Step-by-Step PPE Protocol
  • Ocular and Facial Protection :

    • Minimum Requirement : Wear chemical splash goggles that conform to ANSI Z87.1 standards at all times when in the laboratory.[4] Standard safety glasses with side shields are insufficient as they do not provide a seal against dust and splashes.[9]

    • Recommended for High-Risk Operations : When handling larger quantities (>5g), preparing concentrated solutions, or performing any operation with a significant splash potential, supplement goggles with a full-face shield.[9][10] This provides a secondary barrier protecting the entire face.

  • Skin and Body Protection :

    • Gloves : Wear nitrile or neoprene gloves to provide an effective barrier against acidic compounds.[9] Given that solvents will be used to make solutions, consult a glove manufacturer's compatibility chart to ensure the chosen glove material is resistant to the specific solvent.

      • Field Insight : Double-gloving is a proven practice for handling potentially hazardous compounds. It provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[10]

    • Lab Coat : A flame-resistant lab coat must be worn and fully fastened at all times.[10] This protects against incidental contact and minor splashes.

    • Additional Protection : For large-scale work, a chemical-resistant apron should be worn over the lab coat. Ensure footwear is non-perforated and fully encloses the foot; safety footwear is recommended.[11]

  • Respiratory Protection :

    • Primary Engineering Control : All weighing and handling of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[10] This is the most critical step in preventing respiratory exposure.

    • Contingency : In the rare event that a fume hood is not available or its performance is compromised, a respirator with a particulate filter (for solids) or an acid gas cartridge would be required.[10][12]

Protection TypeSpecificationRationale
Eye/Face Chemical Splash Goggles (minimum); Face Shield (recommended)Prevents contact with corrosive dust and solutions.[4]
Hand Chemical-Resistant Nitrile or Neoprene Gloves (Double-gloving recommended)Prevents skin irritation and potential absorption.[9][10]
Body Fully-fastened Lab Coat; Chemical-Resistant Apron (for large scale)Protects skin from splashes and contamination.[10][11]
Respiratory Work within a certified Chemical Fume HoodPrimary engineering control to prevent inhalation of irritant dust.[10]

Operational Plan: From Handling to Disposal

Workflow for Safe Handling and Solution Preparation
  • Preparation : Before handling the chemical, designate a specific area within the chemical fume hood for the procedure. Ensure a chemical spill kit is accessible.[13]

  • Donning PPE : Put on all required PPE as detailed in the section above, starting with the lab coat, then goggles/face shield, and finally gloves.

  • Handling Solid : Carefully weigh the solid this compound within the fume hood. Minimize dust generation by handling containers gently and avoiding rapid movements.[5][14]

  • Preparing Solution : Add the solid to the solvent slowly. Never add water or solvent to the acid in a way that could cause splashing. Always add the acid to the liquid.

  • Post-Handling : Tightly seal the container.[1] Decontaminate the work surface. Remove PPE by first taking off the outer gloves (if double-gloving), then the lab coat, followed by goggles and inner gloves.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[15]

Emergency Protocol: Spill Management

An immediate and correct response to a chemical spill is critical. All laboratory personnel must be trained in these procedures.[16][17]

Step-by-Step Spill Cleanup Methodology
  • Alert & Evacuate : Immediately alert others in the vicinity.[16] Evacuate the immediate area if the spill is large or if there is significant dust in the air.

  • Assess & Secure : Assess the extent of the spill and the hazards involved.[17] If flammable solvents are present, eliminate all ignition sources. Restrict access to the spill area.

  • Don PPE : Before attempting cleanup, don the appropriate PPE, including, at a minimum: chemical splash goggles, a face shield, two pairs of chemical-resistant gloves, and a lab coat.[18]

  • Containment : Create a dike around the spill using an inert, absorbent material like vermiculite or sand to prevent it from spreading.[18]

  • Neutralization : For this organic acid, carefully apply a weak base such as sodium bicarbonate or sodium carbonate to neutralize the spilled material.[13][16][19] Avoid raising excessive dust. Test the pH of the slurry with pH paper until it is in the neutral range (pH 6-8).[17]

  • Absorption & Collection : Once neutralized, absorb the material with vermiculite, sand, or a spill pillow.[19] Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[16]

  • Decontamination : Clean the spill area with soap and water.[18] Collect the rinse water and any cleaning materials (e.g., paper towels) and place them in the hazardous waste container.

  • Disposal : Dispose of the sealed container and any contaminated PPE as hazardous chemical waste according to your institution's and local regulations.[14]

  • Report & Restock : Report the incident to your supervisor or safety officer. Restock the spill kit immediately.[16]

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Response Response Protocol cluster_Finalization Finalization spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Hazard & Secure Area alert->assess ppe Don Full PPE assess->ppe contain Contain Spill (Dike with Absorbent) ppe->contain neutralize Neutralize Acid (Sodium Bicarbonate) contain->neutralize check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize pH is Acidic absorb Absorb Mixture check_ph->absorb pH is Neutral collect Collect in Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Surface (Soap & Water) collect->decontaminate dispose Dispose of Waste & Contaminated PPE decontaminate->dispose report Report Incident & Restock Spill Kit dispose->report

Caption: Workflow for the safe cleanup of a this compound spill.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste : Place excess solid material, contaminated weigh boats, and contaminated PPE (gloves, wipes, etc.) into a sealed, labeled hazardous waste container.

  • Liquid Waste : Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated organic acids.

  • Prohibition : Do not empty any material into drains or dispose of it as regular trash.[8][14] All chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

By adhering to these detailed protocols, laboratory professionals can handle this compound with a high degree of safety, ensuring personal protection and maintaining the integrity of their research.

References

  • SPILL CLEANUP QUICK REFERENCE . Princeton University. [Link]

  • I have a chemical spill in the lab, what should I do? . BC Knowledge for Employees. [Link]

  • Acidic/Basic Spill Clean Up . The University of British Columbia Safety & Risk Services. [Link]

  • How to Neutralize Chemical Spills . Lab Manager. [Link]

  • Safety Data Sheet: Nicotinic acid . Carl ROTH. [Link]

  • Material Safety Data Sheet . Greenbook.net. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) . U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98% . Cole-Parmer. [Link]

  • Niacin (Nicotinic Acid) SDS . Kirby Agri. [Link]

  • 2,6-Pyridinedicarboxylic acid Material Safety Data Sheet . Bio-Strategy. [Link]

  • 2-picolinic acid Safety Data Sheet . S D Fine-Chem Limited. [Link]

  • Safety Data Sheet: Nicotinic acid . Chemos GmbH & Co.KG. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric . Massachusetts Institute of Technology. [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks . PubMed Central, National Institutes of Health. [Link]

  • NICOTINIC ACID EXTRA PURE Safety Data Sheet . Loba Chemie. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . ACS Chemical Health & Safety. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . Reacton. [Link]

  • 5-Fluoro-2-hydroxynicotinic acid . PubChem, National Institutes of Health. [Link]

  • Safe handling of hazardous drugs . PubMed Central, National Institutes of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.